15(R)-Prostaglandin D2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H32O5 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16?,17-,18?/m1/s1 |
InChI Key |
BHMBVRSPMRCCGG-DISNYMEESA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@@H]1C(C(CC1=O)O)C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
15(R)-Prostaglandin D2: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(R)-Prostaglandin D2 (15(R)-PGD2) has emerged as a molecule of significant interest in the field of inflammatory research and drug development. Unlike its 15(S) epimer, which is the canonical product of cyclooxygenase (COX) pathways, the 15(R) stereoisomer exhibits potent and selective agonist activity at the Prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological actions of 15(R)-PGD2, with a focus on its role as a key mediator in allergic inflammation. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a comprehensive summary of its quantitative biological activities and a visualization of its primary signaling pathway.
Discovery and Significance
The discovery of this compound's biological importance is intrinsically linked to the elucidation of the roles of PGD2 receptors. While PGD2 itself was long known as a major product of mast cells, the understanding of its diverse effects evolved with the identification of its distinct receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the DP2 (CRTH2) receptor, which is coupled to Gαi and mediates pro-inflammatory responses.
A pivotal moment in recognizing the significance of the 15(R) stereochemistry came with the investigation of synthetic analogs of PGD2. Notably, the first total synthesis of 15(R)-PGD2 was accomplished by the research group of Joshua Rokach in 2005.[1] This synthetic achievement was crucial as it allowed for the specific investigation of the biological activity of this particular stereoisomer, which was found to be a potent and selective agonist for the DP2 receptor.[1] This finding was significant because it highlighted a potential endogenous or synthetically accessible modulator of the DP2 receptor with high specificity, offering a valuable tool for studying the receptor's role in inflammatory diseases such as asthma and allergic rhinitis.
Further research into related compounds, such as 15(R)-methyl-PGD2, demonstrated even greater potency and selectivity for the DP2 receptor, solidifying the importance of the 15(R) configuration for potent receptor activation.[2][3] The focus on 15(R)-PGD2 and its analogs has since been driven by their potential to unravel the complexities of DP2-mediated signaling and to serve as templates for the development of novel therapeutics targeting inflammatory disorders.
Chemical Synthesis
The total synthesis of this compound, as first reported by Rokach and colleagues, provides a key methodology for obtaining this specific stereoisomer. The synthetic approach allows for precise control over the stereochemistry at the C15 position, which is crucial for its biological activity.
Representative Synthetic Workflow
The synthesis of 15(R)-PGD2 can be conceptually broken down into the formation of the cyclopentanone (B42830) core and the introduction of the two side chains with the correct stereochemistry. A general, representative workflow based on published syntheses is outlined below.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the DP2 (CRTH2) receptor, a Gαi-coupled receptor predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[4]
DP2 Receptor Signaling Cascade
Upon binding of 15(R)-PGD2 to the DP2 receptor, the heterotrimeric G protein (Gαi, Gβ, Gγ) is activated. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunit dimer can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key event that initiates downstream cellular responses, including cytoskeletal rearrangement, chemotaxis, and degranulation.
References
- 1. Synthesis of 15R-PGD2: a potential DP2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantio- and stereospecific syntheses of 15(R)-Me-PGD2, a potent and selective DP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
The Dichotomous Role of 15(R)-Prostaglandin D2 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator that exhibits a complex and often contradictory role in the inflammatory cascade. Its biological activities are mediated through two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1), which is largely associated with anti-inflammatory responses, and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, which predominantly drives pro-inflammatory type 2 immunity. 15(R)-Prostaglandin D2, a stereoisomer of PGD2, has emerged as a potent and selective agonist for the DP2 receptor. This technical guide provides an in-depth exploration of the biological role of 15(R)-PGD2 in inflammation, with a focus on its signaling pathways, effects on key immune cells, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.
Introduction
Prostaglandins are a class of lipid compounds derived from arachidonic acid via the cyclooxygenase (COX) pathway.[1] Among these, Prostaglandin D2 (PGD2) is a major prostanoid produced by mast cells and is critically involved in allergic diseases such as asthma. The diverse functions of PGD2 are dictated by its interaction with two distinct receptors: DP1 and DP2 (CRTH2).[2] While DP1 signaling is often linked to the resolution of inflammation, DP2 activation is a hallmark of pro-inflammatory responses, particularly those involving type 2 immune cells like T helper 2 (Th2) cells, eosinophils, and basophils.[1][3]
This compound (15(R)-PGD2) is a naturally occurring epimer of the more abundant 15(S)-PGD2.[4] Notably, 15(R)-methyl-PGD2, a synthetic analog, has been identified as a highly potent and selective agonist for the DP2 receptor, approximately five times more potent than PGD2 itself in activating eosinophils.[5] This specificity makes 15(R)-PGD2 and its analogs invaluable tools for dissecting the intricate role of the DP2 receptor in inflammatory processes and as a potential target for therapeutic intervention.
Synthesis of this compound
The biological investigation of 15(R)-PGD2 has been facilitated by its total chemical synthesis. A detailed synthetic route has been described, enabling the production of this specific stereoisomer for research purposes.[6] The availability of synthetic 15(R)-PGD2 is crucial for conducting dose-response studies and elucidating its precise biological functions without the confounding effects of other PGD2 isomers or metabolites.
Signaling Pathways of this compound
15(R)-PGD2 exerts its biological effects primarily through the activation of the DP2 (CRTH2) receptor, which is coupled to a pertussis toxin-sensitive Gi/o protein.[7] Upon ligand binding, the activated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, activation of the Gβγ subunits of the G protein can lead to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key event in cellular activation.
Caption: Signaling pathway of 15(R)-PGD2 via the DP2 (CRTH2) receptor.
Biological Effects on Immune Cells
The activation of the DP2 receptor by 15(R)-PGD2 triggers a range of pro-inflammatory responses in various immune cells, most notably eosinophils, basophils, and Th2 lymphocytes.
-
Eosinophils: 15(R)-PGD2 is a potent chemoattractant for eosinophils, inducing their migration to sites of inflammation.[5][8] It also stimulates eosinophil degranulation and the expression of adhesion molecules such as CD11b.[1][5]
-
Basophils: Similar to eosinophils, basophils are recruited by 15(R)-PGD2, contributing to the allergic inflammatory milieu.
-
Th2 Lymphocytes: 15(R)-PGD2 promotes the chemotaxis of Th2 cells, which are central to the pathogenesis of allergic diseases through their production of cytokines like IL-4, IL-5, and IL-13.
-
Innate Lymphoid Cells (ILCs): Recent studies have shown that PGD2 and its metabolites can activate type 2 innate lymphoid cells (ILC2s) in a DP2-dependent manner, leading to their migration and the secretion of type 2 cytokines.[6]
Quantitative Data
The following tables summarize the quantitative data on the biological activity of 15(R)-PGD2 and related compounds.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | Receptor | Cell/Tissue | Ki (nM) | Reference |
| PGD2 | DP1 | Human Platelet Membranes | 80 ± 5 | [8] |
| BW245C (DP1 agonist) | DP1 | Human Platelet Membranes | 25 ± 3 | [8] |
| BWA868C (DP1 antagonist) | DP1 | Human Platelet Membranes | 23 ± 5 | [8] |
| PGD2 | DP2 (CRTH2) | Recombinant HEK293 cells | 2.4 ± 0.2 | [7] |
| 13,14-dihydro-15-keto PGD2 | DP2 (CRTH2) | Recombinant HEK293 cells | 2.91 ± 0.29 | [7] |
| 15-deoxy-Δ12,14-PGJ2 | DP2 (CRTH2) | Recombinant HEK293 cells | 3.15 ± 0.32 | [7] |
Table 2: Functional Potency (EC50 values)
| Compound | Assay | Cell Type | EC50 (nM) | Reference |
| 15(R)-methyl-PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 1.7 | [1][8] |
| PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 10 | [1][8] |
| 15(S)-methyl-PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 128 | [1][8] |
| PGD2 Metabolites | ILC2 Migration | Human ILC2s | 17.4 - 91.7 | [6] |
| PGD2 | IL-4, IL-5, IL-13 Production | Th2 Cells | ~10-30 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of 15(R)-PGD2. Below are representative protocols for key experiments.
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This assay measures the directed migration of eosinophils towards a chemoattractant.
Materials:
-
Purified human eosinophils
-
RPMI 1640 medium with 1% FBS and 10 mM HEPES
-
96-well chemotaxis plate (e.g., Corning Transwell® with 5.0 µm pore size)
-
15(R)-PGD2 and other chemoattractants
-
Flow cytometer for cell counting
Procedure:
-
Isolate human peripheral blood eosinophils using negative immunomagnetic bead selection.
-
Resuspend purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of 15(R)-PGD2 in the assay medium.
-
Add 100 µL of the chemoattractant solutions or vehicle control to the lower wells of the chemotaxis plate.
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the eosinophil suspension to the upper chamber of each insert.
-
Incubate the plate for 1-3 hours at 37°C in a humidified CO2 incubator.
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower wells.
-
Enumerate the migrated cells using a flow cytometer for a fixed time (e.g., 30 seconds) at a high flow rate.
-
Calculate the chemotactic index as the fold increase in migrated cells in the presence of the chemoattractant compared to the vehicle control.
Caption: A generalized workflow for an eosinophil chemotaxis assay.
DP2 Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity of a compound to the DP2 receptor.
Materials:
-
Membrane preparations from cells expressing the human DP2 (CRTH2) receptor (e.g., HEK-hCRTH2)
-
[3H]PGD2 (radioligand)
-
Unlabeled 15(R)-PGD2 and other competing ligands
-
Binding buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competing ligand (e.g., 15(R)-PGD2).
-
In a final volume of 200 µL, combine the binding buffer, a fixed concentration of [3H]PGD2 (e.g., 0.4 nM), and varying concentrations of the unlabeled ligand.
-
Initiate the binding reaction by adding a specific amount of membrane protein (e.g., 23 µg for HEK-hCRTH2 membranes).
-
Determine total binding in the absence of any competing ligand.
-
Determine non-specific binding in the presence of a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the competing ligand.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki (inhibition constant) using the Cheng-Prusoff equation.
Cytokine Release Assay
This assay measures the amount of cytokines secreted by immune cells upon stimulation.
Materials:
-
Isolated immune cells (e.g., human Th2 cells, ILC2s)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
15(R)-PGD2
-
96-well cell culture plate
-
ELISA or multiplex bead-based assay kits for the cytokines of interest (e.g., IL-4, IL-5, IL-13)
Procedure:
-
Isolate the desired immune cell population.
-
Resuspend the cells in complete culture medium and adjust to the desired concentration (e.g., 1.5 x 10^6 cells/mL for Th2 cells).
-
Seed the cells into a 96-well plate.
-
Add varying concentrations of 15(R)-PGD2 or a vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 4-48 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of the secreted cytokines in the supernatants using an appropriate method like ELISA or a multiplex assay, following the manufacturer's instructions.
-
Plot the cytokine concentration against the concentration of 15(R)-PGD2 to determine the dose-response relationship.
Conclusion
This compound is a potent and selective agonist of the DP2 (CRTH2) receptor, playing a significant pro-inflammatory role, particularly in the context of type 2 immunity. Its ability to induce the chemotaxis and activation of eosinophils, basophils, Th2 cells, and ILC2s underscores its importance in the pathogenesis of allergic diseases. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate the biology of 15(R)-PGD2 and the therapeutic potential of targeting the DP2 receptor pathway in inflammatory disorders. A thorough understanding of its signaling and cellular effects is paramount for the development of novel anti-inflammatory therapies.
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Synthesis of 15R-PGD2: a potential DP2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
15(R)-PGD2: A Comprehensive Technical Guide to a Selective DP2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, particularly in the context of allergic inflammation. Its biological effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gαs and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gαi, leading to a decrease in cAMP and an increase in intracellular calcium. The selective activation of these receptors is a key area of research for the development of novel therapeutics for inflammatory diseases. 15(R)-Prostaglandin D2 (15(R)-PGD2), a stereoisomer of PGD2, has emerged as a potent and highly selective agonist for the DP2 receptor, making it an invaluable tool for elucidating the specific roles of DP2 in various cellular processes. This technical guide provides an in-depth overview of 15(R)-PGD2, its receptor selectivity, signaling pathways, and the experimental protocols used for its characterization.
Data Presentation: Quantitative Analysis of 15(R)-PGD2 Activity
The following tables summarize the quantitative data regarding the binding affinity and functional potency of 15(R)-PGD2 and related compounds at the DP2 and DP1 receptors.
Table 1: Functional Potency (EC50) of Prostaglandin Analogs in Human Eosinophils (DP2 Receptor-mediated)
| Compound | Eosinophil Chemotaxis (EC50, nM) | CD11b Expression (EC50, nM) | Actin Polymerization (EC50, nM) | Reference |
| 15(R)-methyl-PGD2 | 1.7 | 1.4 | 3.8 | [1][2][3][4] |
| PGD2 | 10 | - | - | [3] |
| 15(S)-methyl-PGD2 | 128 | - | - | [3] |
Table 2: Receptor Selectivity of 15(R)-methyl-PGD2
| Compound | DP2 Receptor-Mediated Response (Eosinophils) | DP1 Receptor-Mediated Response (Platelet cAMP increase) | Reference |
| 15(R)-methyl-PGD2 | EC50 ≈ 1.4 - 3.8 nM | EC50 > 10,000 nM | [1][2] |
Signaling Pathways
Activation of the DP2 receptor by 15(R)-PGD2 initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Concurrently, the dissociation of the Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
Caption: DP2 receptor signaling pathway initiated by 15(R)-PGD2.
Experimental Protocols
Detailed methodologies for key experiments used to characterize 15(R)-PGD2 as a selective DP2 receptor agonist are provided below.
Radioligand Binding Assay (Competitive)
This protocol describes a general method to determine the binding affinity (Ki) of 15(R)-PGD2 for the DP2 receptor expressed in a suitable cell line (e.g., HEK293 cells stably expressing human DP2).
Materials:
-
HEK293-hDP2 cell membranes
-
[³H]-PGD2 (Radioligand)
-
Unlabeled 15(R)-PGD2 and PGD2
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
96-well plates
-
Filter manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293-hDP2 cells by homogenization and centrifugation. Resuspend the final membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer
-
50 µL of unlabeled competitor (15(R)-PGD2 or PGD2) at various concentrations. For total binding, add 50 µL of Binding Buffer. For non-specific binding, add a high concentration of unlabeled PGD2.
-
50 µL of [³H]-PGD2 at a fixed concentration (typically at or below its Kd).
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Eosinophil Chemotaxis Assay (Transwell)
This assay measures the ability of 15(R)-PGD2 to induce the migration of eosinophils.
Materials:
-
Human peripheral blood eosinophils (purified by negative selection)
-
RPMI 1640 medium with 10% FCS and 10 mM HEPES
-
15(R)-PGD2
-
Transwell inserts with a 5-µm pore size filter
-
24-well plates
-
Flow cytometer or microscope for cell counting
Procedure:
-
Cell Preparation: Isolate human eosinophils from peripheral blood and resuspend them in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
In the lower wells of a 24-well plate, add 600 µL of assay medium containing various concentrations of 15(R)-PGD2 (chemoattractant). Use medium alone as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the eosinophil suspension to the top chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Cell Migration Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer or by manual counting with a hemocytometer after staining.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of 15(R)-PGD2 to generate a dose-response curve and determine the EC50 value.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to 15(R)-PGD2 stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing the DP2 receptor (e.g., human eosinophils or a stable cell line)
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
15(R)-PGD2
-
Fluorescence microplate reader or fluorescence microscope with kinetic reading capabilities
Procedure:
-
Cell Loading:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere if necessary.
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the Fluo-4 AM loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes, followed by room temperature for 15-30 minutes, to allow for de-esterification of the dye.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 490 nm excitation, 525 nm emission).
-
Record a baseline fluorescence reading for a short period.
-
Add different concentrations of 15(R)-PGD2 to the wells using an automated injector or by manual pipetting.
-
Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the baseline fluorescence (ΔF/F₀).
-
Plot the normalized fluorescence response against the concentration of 15(R)-PGD2 to obtain a dose-response curve and calculate the EC50 value.
-
References
Endogenous Production of 15(R)-Prostaglandin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the endogenous production of 15(R)-Prostaglandin D2 (15(R)-PGD2), a stereoisomer of the well-characterized 15(S)-PGD2. While the enzymatic synthesis of 15(S)-PGD2 via the cyclooxygenase (COX) pathway is well-documented, this guide focuses on the non-enzymatic, free-radical catalyzed pathway responsible for the formation of 15(R)-PGD2, particularly under conditions of oxidative stress. This pathway positions 15(R)-PGD2 as a member of the D2/E2-isoprostane family. This document outlines the biosynthetic pathway, presents quantitative data on related compounds, provides detailed experimental protocols for analysis, and includes visualizations of key processes to support research and development in this area.
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. The biological effects of PGD2 are primarily mediated through its interaction with two distinct receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). The stereochemistry at the C-15 position of the prostaglandin molecule is a critical determinant of its biological activity. The enzymatically produced form, 15(S)-PGD2, is the classical ligand for these receptors.
However, recent research has highlighted the existence and potential physiological relevance of its stereoisomer, this compound. Unlike its 15(S) counterpart, 15(R)-PGD2 is not a product of the canonical COX-dependent pathway. Instead, it is synthesized endogenously through a non-enzymatic, free-radical-mediated peroxidation of arachidonic acid, a pathway that also generates a family of compounds known as isoprostanes.[1][2][3][4] These molecules, including 15(R)-PGD2, are considered reliable biomarkers of oxidative stress in vivo.[5][6][7] This guide will delve into the specifics of this alternative biosynthetic route and provide the necessary technical information for its study.
Biosynthesis of this compound via the Isoprostane Pathway
The formation of 15(R)-PGD2 is a direct consequence of oxidative stress, where an excess of reactive oxygen species (ROS) initiates the peroxidation of polyunsaturated fatty acids, most notably arachidonic acid esterified in membrane phospholipids. This process is independent of the cyclooxygenase (COX) enzymes.
The key steps in the formation of 15(R)-PGD2 are as follows:
-
Initiation: Free radicals abstract a hydrogen atom from a bis-allylic carbon on arachidonic acid, leading to the formation of an arachidonyl radical.
-
Propagation: Molecular oxygen rapidly adds to the arachidonyl radical to form a peroxyl radical.
-
Endocyclization: The peroxyl radical undergoes a 5-exo cyclization to form a bicyclic endoperoxide intermediate, analogous to the PGG2 intermediate in the COX pathway.
-
Isomerization and Reduction: These endoperoxide intermediates can then be reduced to form F-ring isoprostanes or rearrange to form D-ring and E-ring isoprostanes, which include 15(R)-PGD2.[3][4] The relative formation of D2/E2-isoprostanes versus F2-isoprostanes may be influenced by the local redox environment.[8]
This pathway generates a complex mixture of stereoisomers, including the 15(R) configuration.
Signaling Pathway Diagram
Quantitative Data
Direct quantification of endogenous 15(R)-PGD2 is technically challenging and not widely reported. However, measurements of total F2-isoprostanes and D/E-ring isoprostanes provide a valuable surrogate for assessing the activity of the isoprostane pathway. The following tables summarize representative concentrations of these markers in various human biological matrices.
Table 1: Representative Concentrations of F2-Isoprostanes in Human Plasma
| Analyte | Concentration Range (pg/mL) | Method | Notes | Reference |
| Total F2-Isoprostanes | 35 ± 6 | GC-MS | Normal, healthy individuals. | [9] |
| Total F2-Isoprostanes | ~10 - 130 | GC-MS | Hospitalized geriatric patients. | [9] |
| Total F2-Isoprostanes | 14 - 470 | GC-MS | Patients with severe sepsis. | [9] |
| Free & Esterified F2-Isoprostanes | Significantly elevated in smokers | GC-MS | Levels decrease with smoking cessation. | [7] |
Table 2: Representative Concentrations of Isoprostanes in Human Urine
| Analyte | Concentration Range | Method | Notes | Reference |
| Total F2-Isoprostanes | 107 - 5970 pg/mg creatinine | LC-MS/MS | Quartile ranges in a general population study. | [10] |
| 15-F2t-IsoP-M (metabolite) | Varies with age and BMI | GC-MS | A major urinary metabolite of 15-F2t-IsoP. | [11] |
Table 3: Representative Concentrations of D/E-Ring Isoprostanes in Human Brain Tissue
| Analyte | Concentration (ng/g tissue) | Brain Region | Condition | Reference |
| D/E-ring Isoprostanes | 1.5 ± 0.1 | Average across regions | Alzheimer's Disease | [12] |
| F2-Isoprostanes | 4.9 ± 0.3 | Average across regions | Alzheimer's Disease | [12] |
Experimental Protocols
The analysis of isoprostanes, including 15(R)-PGD2, requires sensitive and specific analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are adapted from established methods for F2-isoprostane analysis and are applicable to the study of D2/E2-isoprostanes.
Experimental Workflow Diagram
Protocol 1: Sample Preparation from Human Plasma for Isoprostane Analysis
Adapted from established F2-isoprostane protocols.
1. Sample Collection and Storage:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately place the tubes on ice to minimize ex vivo oxidation.
-
Centrifuge at 4°C to separate plasma.
-
Transfer the plasma to cryovials and immediately freeze at -80°C until analysis. It is crucial that samples are not thawed prior to analysis to prevent artifactual generation of isoprostanes.[13]
2. Addition of Internal Standard and Antioxidant:
-
To 1 mL of plasma, add a deuterated internal standard (e.g., [²H₄]-PGD2) to account for procedural losses.
-
Add butylated hydroxytoluene (BHT) to a final concentration of 0.005% to prevent auto-oxidation during sample processing.
3. Hydrolysis of Esterified Isoprostanes:
-
To release isoprostanes from phospholipids, add an equal volume of 15% potassium hydroxide (B78521) (KOH) to the plasma sample.
4. Acidification and Solid-Phase Extraction (SPE):
-
After hydrolysis, cool the sample and acidify to pH 3 with 1 M HCl.
-
Perform solid-phase extraction using a C18 cartridge to purify the isoprostanes.
-
Condition the C18 cartridge with methanol (B129727) followed by pH 3 water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water and then hexane (B92381) to remove impurities.
-
Elute the isoprostanes with ethyl acetate (B1210297).
5. Sample Concentration:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
The residue is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.
Protocol 2: GC-MS Analysis of Isoprostanes
This protocol requires derivatization to make the analytes volatile.
1. Derivatization:
-
Pentafluorobenzyl (PFB) Ester Formation: To the dried extract, add N,N-diisopropylethylamine and pentafluorobenzyl bromide in acetonitrile (B52724). This reaction converts the carboxylic acid group to a PFB ester, which enhances sensitivity in negative ion chemical ionization (NICI) mass spectrometry.
-
Trimethylsilyl (TMS) Ether Formation: After PFB esterification, evaporate the reagents and add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (B92270) to convert the hydroxyl groups to TMS ethers. This step increases the volatility of the compounds for gas chromatography.
2. Thin-Layer Chromatography (TLC) Purification (Optional but Recommended):
-
To further purify the sample, the derivatized extract can be subjected to TLC on a silica (B1680970) gel plate.
-
The region corresponding to the PGF2α standard is scraped and the derivatized isoprostanes are extracted from the silica with ethyl acetate.
3. GC-MS Analysis:
-
Reconstitute the final derivatized sample in a suitable solvent (e.g., isooctane).
-
Inject an aliquot into a gas chromatograph coupled to a mass spectrometer operating in NICI mode.
-
Monitor the characteristic ions for the endogenous isoprostanes and the deuterated internal standard (e.g., m/z 569 for F2-isoprostanes and m/z 573 for the [²H₄]-labeled internal standard).[9]
Protocol 3: LC-MS/MS Analysis of Isoprostanes
This method offers high specificity and generally requires less sample preparation than GC-MS.
1. Sample Preparation:
-
Follow the steps for sample collection, internal standard addition, hydrolysis, and SPE as described in Protocol 1.
-
After SPE, evaporate the eluate to dryness.
2. Reconstitution and Chromatographic Separation:
-
Reconstitute the dried extract in the initial mobile phase (e.g., a mixture of water and acetonitrile with a small amount of acetic or formic acid).
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% acetic acid) and an organic component (e.g., acetonitrile/methanol) to separate the different isoprostane isomers.[5]
3. Mass Spectrometric Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Employ Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides high selectivity and sensitivity.
Conclusion
The endogenous production of this compound occurs via a non-enzymatic, free-radical catalyzed isoprostane pathway, which is distinct from the well-established COX-dependent synthesis of 15(S)-PGD2. As a product of this pathway, 15(R)-PGD2, along with other isoprostanes, serves as a valuable biomarker for oxidative stress. The study of 15(R)-PGD2 and its biological activities requires robust analytical techniques, such as GC-MS and LC-MS/MS, coupled with meticulous sample handling and preparation to ensure accurate quantification. The protocols and information provided in this technical guide offer a comprehensive resource for researchers and professionals in drug development to further investigate the role of 15(R)-PGD2 in health and disease.
References
- 1. Measurement of Isoprostanes as Markers of Oxidative Stress in Neuronal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of F2-Isoprostanes as a Reliable Index of Oxidative Stress in vivo Using Gas Chromatography - Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprostanes. Novel markers of endogenous lipid peroxidation and potential mediators of oxidant injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Products of the isoprostane pathway: unique bioactive compounds and markers of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Isoprostanes: Biomarkers for Oxidative Stress | F2 Isoprostanes | Oxford Biomedical Research [oxfordbiomed.com]
- 7. ahajournals.org [ahajournals.org]
- 8. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma Biomarkers of Oxidant Stress and Development of Organ Failure in Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Major metabolite of F2-isoprostane in urine may be a more sensitive biomarker of oxidative stress than isoprostane itself1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain Regional Quantification of F-Ring and D-/E-Ring Isoprostanes and Neuroprostanes in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of 15-F2t-isoprostane in human plasma and urine: results from enzyme-linked immunoassay and liquid chromatography/tandem mass spectrometry cannot be compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Classifying oxidative stress by F2-isoprostane levels across human diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Relationship between F2-Isoprostanes Plasma Levels and Depression Symptoms in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
The 15(R)-Prostaglandin D2 Signaling Pathway in Immune Cells: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Prostaglandin D2 (15(R)-PGD2) is an endogenous lipid mediator that plays a significant role in the modulation of immune responses, particularly in the context of allergic inflammation. Unlike its more abundant stereoisomer, 15(S)-PGD2, 15(R)-PGD2 exhibits potent and selective agonistic activity at the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. This receptor is a key player in the recruitment and activation of various immune cells, including eosinophils, basophils, T helper 2 (Th2) cells, and type 2 innate lymphoid cells (ILC2s). Understanding the intricacies of the 15(R)-PGD2 signaling pathway is crucial for the development of novel therapeutics targeting allergic diseases such as asthma and atopic dermatitis. This technical guide provides an in-depth overview of the 15(R)-PGD2 signaling cascade, quantitative data on receptor engagement and cellular responses, and detailed experimental protocols to facilitate further research in this area.
The this compound Signaling Pathway
The biological effects of 15(R)-PGD2 are primarily mediated through the G protein-coupled receptor (GPCR), CRTH2 (DP2). This receptor is coupled to an inhibitory G protein, Gαi. Upon ligand binding, the Gαi subunit dissociates and initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.
This initial signaling cascade further propagates through the activation of downstream kinases, including members of the Mitogen-Activated Protein Kinase (MAPK) family such as p38, and the transcription factor Nuclear Factor-kappa B (NF-κB).[1] The activation of these pathways ultimately culminates in a variety of cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2][3]
Quantitative Data on Receptor Affinity and Cellular Responses
The potency and efficacy of 15(R)-PGD2 and its analogs have been quantified in various immune cells. While specific data for 15(R)-PGD2 is limited, the synthetic analog 15(R)-methyl-PGD2 serves as a potent and selective agonist for CRTH2, providing valuable insights into the pathway's activation. The following tables summarize key quantitative data from the literature.
| Ligand | Receptor | Cell Type | Assay Type | Ki (nM) | Reference |
| PGD2 | CRTH2 | - | Binding Assay | 2.4 | [4] |
| Δ12-PGJ2 | CRTH2 | - | Binding Assay | 6.8 | [4] |
| Δ12-PGD2 | CRTH2 | - | Binding Assay | 7.63 | [4] |
| 9α,11β-PGF2 | CRTH2 | - | Binding Assay | 315.0 | [4] |
| Ligand | Cell Type | Response | EC50 (nM) | Reference |
| 15(R)-methyl-PGD2 | Human Eosinophils | Chemotaxis | 1.7 | [5][6] |
| PGD2 | Human Eosinophils | Chemotaxis | 10 | [6] |
| 15(S)-methyl-PGD2 | Human Eosinophils | Chemotaxis | 128 | [6] |
| PGD2 | Human Eosinophils | Chemotaxis | 1.0 - 100 | [7] |
| DK-PGD2 | Human Basophils | Migration | Dose-dependent | [8] |
| PGD2 | Human Th2 Cells | Chemotaxis | Dose-dependent | [8] |
| PGD2 Metabolites | Human ILC2s | Migration | 17.4 - 91.7 | [2] |
Experimental Protocols
Eosinophil Chemotaxis Assay (Modified Boyden Chamber)
This protocol describes a method to assess the chemotactic response of human eosinophils to 15(R)-PGD2 or its analogs.[7][9]
Materials:
-
Purified human eosinophils
-
RPMI 1640 medium with 10% FBS
-
Chemotaxis chambers (e.g., 96-well Transwell plates with 5.0 µm pore size polycarbonate membranes)
-
15(R)-PGD2 or other chemoattractants
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Isolate human eosinophils from peripheral blood using standard methods (e.g., negative immunomagnetic selection).
-
Resuspend the purified eosinophils in RPMI 1640 medium containing 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of 15(R)-PGD2 in RPMI 1640 medium.
-
Add 150 µL of the 15(R)-PGD2 dilutions to the lower wells of the chemotaxis chamber. Use medium without the chemoattractant as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 50 µL of the eosinophil suspension to the upper chamber of each insert.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours.
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring a cellular marker (e.g., eosinophil peroxidase) or by direct cell counting using a flow cytometer.
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the control medium.
Intracellular Calcium Mobilization Assay in Th2 Cells
This protocol outlines a method to measure changes in intracellular calcium concentration in human Th2 cells upon stimulation with 15(R)-PGD2, using a fluorescent calcium indicator.[8][10]
Materials:
-
Cultured human Th2 cells
-
RPMI 1640 medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
15(R)-PGD2 or other agonists
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer capable of kinetic readings
Procedure:
-
Culture human Th2 cells under appropriate conditions.
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in RPMI 1640 medium.
-
Resuspend the Th2 cells in the loading buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading.
-
Wash the cells twice with fresh RPMI 1640 medium to remove extracellular dye.
-
Resuspend the cells in RPMI 1640 medium and transfer to a 96-well plate.
-
Place the plate in the fluorometric plate reader and allow the cells to equilibrate.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Add a solution of 15(R)-PGD2 to the wells to achieve the desired final concentration.
-
Immediately begin recording the fluorescence intensity over time for several minutes.
-
Analyze the data by calculating the ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) to determine the relative change in intracellular calcium concentration.
Western Blot Analysis of MAPK and NF-κB Activation
This protocol provides a general framework for assessing the phosphorylation status of key proteins in the MAPK (e.g., p38) and NF-κB (e.g., p65) pathways in immune cells following stimulation with 15(R)-PGD2.[11][12]
Materials:
-
Immune cells of interest (e.g., ILC2s)
-
Cell culture medium
-
15(R)-PGD2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for phosphorylated and total p38 and p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture the immune cells and starve them of serum for a few hours before the experiment if necessary.
-
Treat the cells with 15(R)-PGD2 at the desired concentration for various time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-p38) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-p38) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Quantify the band intensities using densitometry software.
Conclusion
The this compound signaling pathway, acting through the CRTH2 receptor, is a critical axis in the orchestration of type 2 immunity and allergic inflammation. Its ability to potently activate and recruit key immune effector cells underscores its importance as a therapeutic target. This technical guide has provided a comprehensive overview of the signaling cascade, summarized key quantitative data, and detailed essential experimental protocols. By leveraging this information, researchers and drug development professionals can further elucidate the role of 15(R)-PGD2 in health and disease and accelerate the development of novel therapies for allergic disorders.
References
- 1. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 induces chemotaxis in eosinophils via its receptor CRTH2 and eosinophils may cause severe ocular inflammation in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Role of 15(R)-Prostaglandin D2 in Eosinophil and Basophil Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of 15(R)-Prostaglandin D2 (15(R)-PGD2) in the recruitment and activation of eosinophils and basophils, key effector cells in allergic inflammation. Prostaglandin (B15479496) D2 (PGD2) is a major lipid mediator released predominantly by activated mast cells during allergic responses.[1][2][3] It exerts its complex biological effects through two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3][4][5] While DP1 activation is often associated with vasodilation and anti-inflammatory effects, the DP2 receptor is a key player in pro-inflammatory signaling, mediating the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[1][4][6][7][8]
15(R)-PGD2, an isoprostane and stereoisomer of PGD2, has emerged as a potent and selective agonist for the DP2 receptor.[9] Its selectivity and resistance to metabolism make it a valuable tool for elucidating the specific functions of the DP2 pathway in allergic inflammation and a focal point for therapeutic targeting.[10] This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling and experimental workflows.
The DP2 (CRTH2) Receptor: The Primary Target of 15(R)-PGD2
The biological activities of 15(R)-PGD2 on eosinophils and basophils are mediated almost exclusively through the DP2 receptor.[9][10] This receptor is highly expressed on the surface of these granulocytes, as well as on Th2 cells and group 2 innate lymphoid cells (ILC2s).[1][2][4][6] Upon ligand binding, the DP2 receptor couples to a pertussis toxin-sensitive Gi-type G protein, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and a robust increase in intracellular calcium ([Ca2+]i) mobilization.[8][11] This surge in intracellular calcium is a critical trigger for the subsequent cellular responses, including chemotaxis, activation, and degranulation.[8][12]
Role in Eosinophil Recruitment and Activation
Eosinophils are pivotal in the pathogenesis of allergic diseases, contributing to tissue damage and airway hyperresponsiveness. PGD2 is a potent chemoattractant for eosinophils, and this effect is specifically mediated by the DP2 receptor.[13] 15(R)-PGD2, and its synthetic analog 15R-methyl-PGD2, have been shown to be even more potent than PGD2 itself in inducing eosinophil migration and activation.[10]
Cellular Effects on Eosinophils
-
Chemotaxis and Migration: 15(R)-PGD2 is a powerful chemoattractant, inducing directed migration of eosinophils.[9][10] This action is central to the accumulation of eosinophils at sites of allergic inflammation, such as the airways in asthma or the esophagus in eosinophilic esophagitis.[1] Studies have shown that DP2 agonists mimic the PGD2-induced infiltration of eosinophils into tissues, an effect that can be blocked by DP2 antagonists.[1]
-
Cell Activation: Beyond migration, 15(R)-PGD2 activates eosinophils, preparing them for their effector functions. This activation is characterized by:
-
Shape Change and Actin Polymerization: A rapid change in cell morphology driven by the reorganization of the actin cytoskeleton is a hallmark of eosinophil activation by 15(R)-PGD2.[9][10]
-
Upregulation of Adhesion Molecules: 15(R)-PGD2 stimulates the increased surface expression of CD11b, an integrin crucial for adhesion to the endothelium and subsequent tissue infiltration.[9][10]
-
-
Priming Effect: PGD2, acting through DP2, can amplify eosinophil chemotaxis towards other inflammatory mediators like eotaxin.[14] This suggests a hierarchical role where PGD2, released early from mast cells, primes eosinophils to respond more robustly to other chemoattractants present in the inflamed tissue.
Quantitative Data: Eosinophil Activation by PGD2 Analogs
The following table summarizes the potency of 15(R)-methyl-PGD2 and PGD2 in inducing eosinophil chemotaxis. The half-maximal effective concentration (EC50) values demonstrate the superior potency of the 15(R) analog.
| Compound | Biological Activity | EC50 Value (nM) | Cell Type | Reference |
| 15R-methyl-PGD2 | Eosinophil Chemotaxis | 1.7 | Human Eosinophils | [10] |
| PGD2 | Eosinophil Chemotaxis | 10 | Human Eosinophils | [10] |
| 15S-methyl-PGD2 | Eosinophil Chemotaxis | 128 | Human Eosinophils | [10] |
Role in Basophil Recruitment and Activation
Basophils, though less numerous than eosinophils, are potent effector cells in allergic reactions, releasing histamine, leukotrienes, and type 2 cytokines.[7] Similar to eosinophils, basophils express high levels of the DP2 (CRTH2) receptor and are recruited and activated by PGD2 and its analogs.[15][16]
Cellular Effects on Basophils
-
Chemotaxis: PGD2 is a known chemoattractant for basophils, acting via the DP2 receptor.[16][17] This contributes to the accumulation of basophils at inflammatory sites.
-
Cell Activation: 15(R)-PGD2 has been shown to elicit DP2 receptor-mediated upregulation of CD11b expression on human basophils.[9] Furthermore, DP2 activation can enhance degranulation in response to other stimuli.[11]
Quantitative Data: Basophil Activation
While extensive dose-response data for 15(R)-PGD2 on basophils is less prevalent in the literature compared to eosinophils, studies confirm its role in their activation. The DP2 receptor is primarily responsible for the pro-inflammatory effects of PGD2 on human basophils.[11]
| Compound | Biological Activity | Effect | Cell Type | Reference |
| 15(R)-PGD2 | CD11b Upregulation | Elicited DP2-mediated expression | Human Basophils | [9] |
| PGD2 / DK-PGD2 | CD11b Upregulation & Migration | Induced response, antagonized by ramatroban | Human Basophils | [11] |
Experimental Protocols
This section outlines key methodologies for studying the effects of 15(R)-PGD2 on eosinophil and basophil function.
Eosinophil/Basophil Isolation
Human eosinophils and basophils are typically isolated from the peripheral blood of healthy or atopic donors. A common method involves dextran (B179266) sedimentation to remove erythrocytes, followed by density gradient centrifugation (e.g., using Percoll) to separate granulocytes. Eosinophils or basophils are then purified from the granulocyte fraction using negative selection with immunomagnetic beads to deplete other cell types (e.g., neutrophils, CD16+ cells).[16] Cell purity should be assessed by stained cytospins or flow cytometry and is typically >98%.
In Vitro Chemotaxis Assay
This assay quantifies the directed migration of cells towards a chemoattractant.
Detailed Methodology:
-
Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate with 5 µm pore size polycarbonate filters).
-
Chemoattractant: Add 15(R)-PGD2 at various concentrations (e.g., 0.1 nM to 1 µM) or a buffer control to the lower wells of the chamber.
-
Cell Loading: Add purified eosinophils or basophils (e.g., at 1 x 10^6 cells/mL) to the upper chamber (the insert).
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
Quantification: After incubation, remove the insert. Collect the cells that have migrated into the lower chamber. Enumerate the migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.
-
Data Analysis: Plot the number of migrated cells against the concentration of 15(R)-PGD2 to generate a dose-response curve and calculate the EC50 value.
Basophil Activation Test (BAT) by Flow Cytometry
The BAT is a functional assay that measures the upregulation of surface activation markers on basophils (or eosinophils) following stimulation.[18][19][20]
Detailed Methodology:
-
Blood Collection: Collect fresh human peripheral blood into heparin- or EDTA-containing tubes. The test should be performed promptly, ideally within 4-8 hours.[21]
-
Stimulation: Aliquot whole blood into flow cytometry tubes. Add 15(R)-PGD2 at desired concentrations. Include a negative control (buffer) and a positive control (e.g., anti-FcεRI antibody or fMLP).[18] Incubate for 15-30 minutes at 37°C.
-
Staining: Add a cocktail of fluorochrome-conjugated antibodies to the tubes. For basophil activation, this typically includes a basophil identification marker (e.g., anti-CCR3 or anti-CD193) and an activation marker (e.g., anti-CD63 or anti-CD203c).[21][22] For eosinophils, identification can be based on scatter properties and CCR3 expression, with activation measured by anti-CD11b. Incubate as recommended by the antibody manufacturer (e.g., 20 minutes in the dark).
-
Lysis and Acquisition: Lyse the red blood cells using a commercial lysing solution. Wash the remaining leukocytes and resuspend them in buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the basophil (or eosinophil) population based on their characteristic light scatter properties and marker expression (e.g., SSC-low/CCR3-high for basophils).[22] Within the basophil gate, quantify the percentage of cells that are positive for the activation marker (e.g., %CD63+ basophils).[19]
Conclusion
15(R)-PGD2 is a potent and selective agonist of the DP2 (CRTH2) receptor, playing a critical role in the recruitment and activation of both eosinophils and basophils. By inducing chemotaxis, upregulating adhesion molecules, and priming cells for other inflammatory signals, it acts as a key orchestrator of the effector phase of allergic inflammation. The detailed understanding of its signaling pathway and the robust experimental protocols available to measure its effects underscore the significance of the PGD2-DP2 axis as a high-priority target for the development of novel therapeutics for allergic diseases, including asthma, allergic rhinitis, and eosinophilic esophagitis.[1][6][17] The use of selective DP2 antagonists remains a promising strategy to inhibit the downstream effects of PGD2 and thereby ameliorate eosinophilic and basophilic inflammation.[1][6]
References
- 1. Prostaglandin D2 Receptor DP2 Mediates Eosinophil trafficking into the Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Hierarchy of eosinophil chemoattractants: role of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Basophils Orchestrating Eosinophils’ Chemotaxis and Function in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel antagonist of prostaglandin D2 blocks the locomotion of eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Towards an FDA-cleared basophil activation test [frontiersin.org]
- 19. Basophil Activation Test: Old and New Applications in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. dovepress.com [dovepress.com]
- 22. Data-driven programmatic approach to analysis of basophil activation tests - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 15(R)-Prostaglandin D2 in Allergic Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator predominantly released by activated mast cells during an allergic reaction.[1] Its diverse biological effects are orchestrated through its interaction with two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3] These receptors often mediate opposing effects, with CRTH2 activation driving pro-inflammatory responses characteristic of allergic inflammation, while DP1 signaling can have inhibitory or vasodilatory effects.[3][4] This technical guide provides an in-depth exploration of the PGD2 pathway, with a specific focus on the potent CRTH2 agonist, 15(R)-Prostaglandin D2, and its involvement in allergic responses. We will delve into the signaling cascades, present key quantitative data, and provide detailed experimental protocols for studying this pathway, offering valuable insights for researchers and professionals in the field of allergy, immunology, and drug development.
Biosynthesis and Metabolism of Prostaglandin D2
The synthesis of PGD2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[4] Cyclooxygenase (COX-1 or COX-2) enzymes then convert arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2).[4] Finally, hematopoietic prostaglandin D synthase (H-PGDS), an enzyme primarily expressed in mast cells, macrophages, dendritic cells, and Th2 cells, catalyzes the isomerization of PGH2 to PGD2.[4][5]
Once released, PGD2 is rapidly metabolized into several compounds, some of which retain biological activity. Key metabolites include 13,14-dihydro-15-keto-PGD2 (DK-PGD2) and various J-series prostaglandins (B1171923) like PGJ2, Δ12-PGJ2, and 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2).[5][6] Notably, many of these metabolites exhibit a higher binding affinity for the pro-inflammatory CRTH2 receptor over the DP1 receptor, thereby perpetuating the allergic inflammatory cascade.[5][6]
The Dichotomous Signaling of PGD2 Receptors in Allergic Inflammation
The biological actions of PGD2 and its metabolites are dictated by their binding to two distinct receptors, DP1 and CRTH2, which trigger opposing downstream signaling pathways.
The CRTH2 (DP2) Receptor: A Pro-Inflammatory Driver
CRTH2 is a Gαi-coupled receptor preferentially expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) cells, eosinophils, and basophils.[3][4] Activation of CRTH2 by PGD2 or its agonists, such as 15(R)-PGD2, leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6]
-
Intracellular calcium mobilization: Leading to the activation of various downstream signaling cascades.[7]
-
Cellular chemotaxis: Promoting the migration of eosinophils, basophils, and Th2 cells to the site of allergic inflammation.[3][4]
-
Activation of inflammatory cells: Triggering degranulation in eosinophils and basophils, and the release of pro-inflammatory cytokines (IL-4, IL-5, IL-13) from Th2 cells.[3][8]
The DP1 Receptor: A Modulator of the Allergic Response
The DP1 receptor is a Gαs-coupled receptor. Its activation by PGD2 leads to an increase in intracellular cAMP levels, which generally has an inhibitory effect on inflammatory cell function.[3] The physiological roles of DP1 activation in the context of allergy include:
-
Vasodilation: Contributing to the redness and swelling seen in acute allergic reactions.[3]
-
Inhibition of inflammatory cell migration: Counteracting the pro-migratory effects of CRTH2 activation.[3]
-
Relaxation of smooth muscles: Potentially leading to bronchodilation.[3]
The balance of PGD2 signaling through CRTH2 and DP1 is a critical determinant of the overall allergic inflammatory response.
This compound: A Potent and Selective CRTH2 Agonist
While PGD2 is the primary endogenous ligand for both DP1 and CRTH2, research has identified other potent and selective agonists. Of particular interest is this compound and its synthetic analog, 15(R)-methyl-PGD2, which demonstrates significantly higher potency for the CRTH2 receptor compared to PGD2.[1] This enhanced potency makes it a valuable tool for studying the specific roles of CRTH2 in allergic inflammation.
Quantitative Data on PGD2 Analogs and Receptor Interactions
The following tables summarize key quantitative data for PGD2 and its analogs in relation to their interaction with the CRTH2 receptor and their effects on eosinophil function.
| Ligand | Receptor | Assay Type | Ki (nM) | Reference |
| PGD2 | hCRTH2 | Radioligand Binding | 2.4 ± 0.2 | [6] |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | hCRTH2 | Radioligand Binding | 2.91 ± 0.29 | [6] |
| 15-deoxy-Δ12,14-PGJ2 | hCRTH2 | Radioligand Binding | 3.15 ± 0.32 | [6] |
| PGD2 | mCRTH2 | Radioligand Binding | 8.8 ± 0.8 (Kd) | [9] |
| DK-PGD2 | mCRTH2 | Radioligand Binding | High Affinity | [9] |
| 15d-PGJ2 | mCRTH2 | Radioligand Binding | High Affinity | [9] |
| Ligand | Cell Type | Assay Type | EC50 (nM) | Reference |
| 15(R)-methyl-PGD2 | Human Eosinophils | Chemotaxis | 1.7 | [1] |
| PGD2 | Human Eosinophils | Chemotaxis | 10 | [1] |
| 15(S)-methyl-PGD2 | Human Eosinophils | Chemotaxis | 128 | [1] |
| PGD2 | Human Eosinophils | Shape Change | 0.7 ± 0.2 | [10] |
| Δ12-PGD2 | Human Eosinophils | Shape Change | 1.2 ± 1.8 | [10] |
| 15-deoxy-Δ12,14-PGD2 | Human Eosinophils | Shape Change | 1.5 ± 1.6 | [10] |
| DK-PGD2 | Human Eosinophils | Shape Change | 2.7 ± 2.3 | [10] |
| Δ12-PGJ2 | Human Eosinophils | Shape Change | 5.6 ± 1.0 | [10] |
| 15-deoxy-Δ12,14-PGJ2 | Human Eosinophils | Shape Change | 12.0 ± 0.7 | [10] |
Signaling Pathways and Experimental Workflows
PGD2 Signaling Pathways in Allergic Inflammation
Caption: PGD2 signaling pathways in allergic inflammation.
Experimental Workflow for Eosinophil Chemotaxis Assay
Caption: Workflow for an eosinophil chemotaxis assay.
Detailed Experimental Protocols
CRTH2 Receptor Binding Assay
This protocol is adapted from methodologies described in the literature for determining the binding affinity of ligands to the CRTH2 receptor.[6][9]
Materials:
-
HEK293 cells stably expressing human or mouse CRTH2.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]PGD2.
-
Unlabeled ligands for competition assays (e.g., 15(R)-PGD2, PGD2, DK-PGD2).
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CRTH2-expressing HEK293 cells to confluency.
-
Harvest cells and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store membrane preparations at -80°C.
-
-
Radioligand Binding Assay (Competition):
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of unlabeled competitor ligand at various concentrations, and 50 µL of [3H]PGD2 (final concentration ~3 nM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate for 90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled PGD2.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Eosinophil Chemotaxis Assay
This protocol is a generalized procedure based on the principles of the Boyden chamber assay as described in the literature.[11][12][13]
Materials:
-
Human peripheral blood or eosinophils isolated from other sources.
-
Eosinophil isolation kit (e.g., immunomagnetic negative selection).
-
Assay medium: RPMI 1640 with 1% FCS and 10 mM HEPES.
-
Chemoattractants: 15(R)-PGD2, PGD2, or other relevant agonists.
-
96-well chemotaxis chamber (e.g., Transwell plates with 5 µm pore size polycarbonate filters).
-
Incubator (37°C, 5% CO2).
-
Flow cytometer or microscope for cell counting.
-
Cell counting solution (e.g., trypan blue).
Procedure:
-
Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood using a negative selection immunomagnetic bead kit according to the manufacturer's instructions. This method yields a highly pure population of eosinophils.
-
Assess cell purity and viability using flow cytometry and trypan blue exclusion, respectively.
-
-
Chemotaxis Assay:
-
Prepare serial dilutions of the chemoattractant (e.g., 15(R)-PGD2) in the assay medium.
-
Add 100 µL of the chemoattractant dilutions to the lower wells of the 96-well chemotaxis plate. Use assay medium alone as a negative control.
-
Carefully place the filter inserts into the wells, avoiding air bubbles.
-
Resuspend the isolated eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the eosinophil suspension to the upper chamber of each filter insert.
-
Incubate the plate for 1-3 hours at 37°C in a humidified CO2 incubator.
-
-
Quantification of Migration:
-
After incubation, carefully remove the filter inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring a fixed volume for a fixed time) or by manual counting with a hemocytometer.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of the chemoattractant.
-
Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of the agonist that elicits a half-maximal response.
-
Measurement of Cytokine Release from Th2 Cells
This protocol outlines a method to measure PGD2-induced cytokine production from human Th2 cells.[8][14]
Materials:
-
Human Th2 cells (either primary cells isolated from peripheral blood and polarized in vitro, or a Th2 cell line).
-
Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, IL-2).
-
PGD2 or other agonists.
-
ELISA kits for human IL-4, IL-5, and IL-13.
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Plate reader for ELISA.
Procedure:
-
Th2 Cell Culture and Stimulation:
-
Culture human Th2 cells in appropriate medium.
-
Plate the Th2 cells in a 96-well plate at a density of 1.5 x 10^6 cells/mL.
-
Stimulate the cells with various concentrations of PGD2 or other agonists (e.g., 100 nM). Include a vehicle control (medium alone).
-
Incubate the plate for a time course (e.g., 4, 8, 24, 48 hours) at 37°C in a 5% CO2 incubator. The peak protein release for IL-4 is around 4 hours, while for IL-5 and IL-13 it is around 8 hours and remains stable for longer.[14]
-
-
Sample Collection:
-
After the desired incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant for cytokine analysis.
-
The cell pellets can be used for RNA extraction to analyze cytokine gene expression by RT-PCR.
-
-
Cytokine Measurement by ELISA:
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the experimental samples based on the standard curve.
-
Plot the cytokine concentrations against the agonist concentrations or time points.
-
Conclusion
The PGD2 signaling pathway, particularly through the CRTH2 receptor, plays a pivotal role in orchestrating the inflammatory cascade in allergic diseases. The potent and selective CRTH2 agonist, this compound, serves as a valuable pharmacological tool to dissect the specific contributions of this receptor to the recruitment and activation of key effector cells like eosinophils and Th2 lymphocytes. A thorough understanding of the quantitative aspects of ligand-receptor interactions and the downstream cellular responses, facilitated by robust experimental protocols, is essential for the development of novel therapeutic strategies targeting this pathway for the treatment of allergic conditions such as asthma and atopic dermatitis. The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic targeting of the PGD2-CRTH2 axis in allergic inflammation.
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Eosinophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Stereospecific Synthesis of 15(R)-Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. The biological activity of prostaglandins (B1171923) is highly dependent on their stereochemistry. The 15(R) stereoisomer of PGD2, in particular, has garnered significant interest as a potential selective agonist for the DP2 receptor (also known as CRTH2), which is implicated in inflammatory diseases.[1][2][3][4] This technical guide provides an in-depth overview of the stereospecific synthesis of 15(R)-Prostaglandin D2, presenting key methodologies, experimental protocols, and quantitative data from seminal studies in the field.
Core Synthetic Strategies
The total synthesis of 15(R)-PGD2 presents a significant challenge due to the presence of multiple stereocenters. Researchers have developed multi-step synthetic routes that employ key strategies to control the stereochemistry at each critical position. A prominent approach involves the synthesis of a key chiral synthon for the side chain, which is then coupled with the prostaglandin core structure.
A notable total synthesis of 15(R)-PGD2 was accomplished by Kim et al.[1][3] This approach serves as a foundational methodology and is detailed below. A related synthesis of 15(R)-Me-PGD2 by Patel et al. also provides valuable insights into the stereospecific construction of the 15(R) center.[5]
Experimental Protocols
The following sections detail the experimental procedures for the key steps in the synthesis of 15(R)-PGD2, based on the work of Kim et al. (2005).
Synthesis of the ω-Side Chain Synthon
A crucial aspect of the synthesis is the preparation of the chiral alcohol that will become the 15(R)-hydroxyl group. This is often achieved through asymmetric reduction of a corresponding ketone.
Key Reaction: Asymmetric reduction of an enone to establish the 15(R) stereocenter.
Detailed Protocol:
-
To a solution of the starting enone in a suitable solvent (e.g., methanol (B129727) or ethanol) at a controlled temperature (e.g., -78 °C), a chiral reducing agent is added. A common choice is a borohydride (B1222165) reagent in the presence of a chiral ligand.
-
The reaction is stirred for a specific duration until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layers are combined, dried, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired chiral alcohol.
Coupling of the Side Chain and Cyclopentenone Core
The stereospecifically synthesized ω-side chain is then coupled to a protected cyclopentenone core. This is often achieved through a conjugate addition reaction.
Key Reaction: Michael addition of an organocuprate derived from the ω-side chain to a protected cyclopentenone derivative.
Detailed Protocol:
-
The chiral alcohol from the previous step is converted to a suitable organometallic reagent, typically an organocuprate.
-
In a separate flask, the protected cyclopentenone core is dissolved in an appropriate solvent and cooled to a low temperature.
-
The freshly prepared organocuprate solution is then added dropwise to the cyclopentenone solution.
-
The reaction mixture is stirred at low temperature for a set period.
-
The reaction is quenched, and the product is worked up through extraction and purification by column chromatography.
Elaboration of the Prostaglandin Skeleton and Deprotection
Following the coupling reaction, a series of transformations are carried out to complete the prostaglandin structure. This includes the introduction of the α-side chain, modification of functional groups, and finally, the removal of protecting groups to yield the target 15(R)-PGD2.
Key Reactions: Wittig reaction or other olefination methods to install the α-side chain, followed by deprotection steps.
Detailed Protocol:
-
The intermediate from the conjugate addition is subjected to a Wittig reaction with a suitable phosphorane to introduce the carboxylic acid-bearing α-side chain.
-
The resulting protected prostaglandin is then subjected to a series of deprotection steps to remove the protecting groups from the hydroxyl and carboxylic acid functionalities. This often involves acidic or fluoride-mediated cleavage of silyl (B83357) ethers and hydrolysis of esters.
-
Each deprotection step is followed by aqueous workup and purification to isolate the intermediate products.
-
The final deprotected 15(R)-PGD2 is purified by high-performance liquid chromatography (HPLC).
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps in the synthesis of 15(R)-PGD2, providing a clear overview of the efficiency of the described methodology.
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Asymmetric Reduction | Enone Precursor | Chiral Alcohol | Not explicitly stated for each step in abstracts | Kim et al., 2005 |
| Conjugate Addition | Chiral Alcohol Derivative & Cyclopentenone | Coupled Intermediate | Not explicitly stated for each step in abstracts | Kim et al., 2005 |
| α-Side Chain Installation | Coupled Intermediate | Protected PGD2 | Not explicitly stated for each step in abstracts | Kim et al., 2005 |
| Deprotection | Protected PGD2 | 15(R)-PGD2 | Not explicitly stated for each step in abstracts | Kim et al., 2005 |
Note: Detailed step-by-step yields are typically found in the full experimental sections of the cited research articles and may not be fully available in the abstracts.
Visualizing the Synthesis
To further elucidate the synthetic strategy, the following diagrams illustrate the logical workflow of the stereospecific synthesis of this compound.
Caption: Synthetic workflow for this compound.
Signaling Pathway of PGD2
Prostaglandin D2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (CRTH2). The 15(R) epimer is of particular interest for its potential selectivity towards the DP2 receptor.
Caption: PGD2 signaling pathways.
Conclusion
The stereospecific synthesis of this compound is a complex but achievable goal that is crucial for the development of selective DP2 receptor agonists. The methodologies outlined in this guide, particularly the strategies for establishing the key 15(R) stereocenter and coupling the side chains to the prostaglandin core, provide a solid foundation for researchers in this field. Further exploration of the full experimental details in the cited literature is recommended for those embarking on the synthesis of this important molecule and its analogs.
References
- 1. Synthesis of 15R-PGD2: a potential DP2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Enantio- and stereospecific syntheses of 15(R)-Me-PGD2, a potent and selective DP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
15(R)-Prostaglandin D2 as an Isoprostane: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prostaglandin (B15479496) D2 (PGD2) is a well-established mediator in various physiological and pathological processes, including allergic inflammation. Its biological effects are transduced through two distinct G-protein coupled receptors: the DP1 receptor, which signals through Gs to increase intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gi to decrease cAMP and mobilize intracellular calcium. While the enzymatic synthesis of PGD2 via the cyclooxygenase (COX) pathway is well-characterized, there is growing evidence for the non-enzymatic formation of prostaglandin-like molecules, termed isoprostanes, through free-radical mediated peroxidation of arachidonic acid. This technical guide focuses on 15(R)-Prostaglandin D2, an epimer of the enzymatically produced 15(S)-PGD2, and its classification as an isoprostane. We will delve into its formation, signaling pathways, and methods for its quantification and biological characterization.
Introduction: Isoprostanes as Markers of Oxidative Stress
Isoprostanes are a family of prostaglandin isomers that are formed in vivo from the free-radical-catalyzed peroxidation of essential fatty acids, primarily arachidonic acid, independent of the cyclooxygenase (COX) enzyme.[1][2] The formation of F2-isoprostanes, a major class of isoprostanes, is considered a reliable biomarker of oxidative stress in various diseases.[3] Unlike the enzymatic synthesis of prostaglandins (B1171923), which is stereospecific, the non-enzymatic formation of isoprostanes results in a complex mixture of stereoisomers.
This compound: An Isoprostane of Interest
This compound is the C-15 epimer of the naturally occurring 15(S)-PGD2. While traditionally considered less biologically active, studies have revealed that 15(R)-PGD2 and its analogs can exhibit potent and selective activity, particularly at the DP2 receptor. The potential for 15(R)-PGD2 to be generated via oxidative stress pathways positions it as a key isoprostane with potential roles in inflammatory conditions.[4]
Non-Enzymatic Formation of this compound
The formation of 15(R)-PGD2 as an isoprostane occurs through the non-enzymatic peroxidation of arachidonic acid. This process is initiated by free radicals, leading to the formation of prostaglandin D2-like compounds, including the 15(R)-epimer.[5]
Signaling Pathways of this compound
15(R)-PGD2, like PGD2, exerts its biological effects through two primary receptors: DP1 and DP2 (CRTH2). However, it demonstrates a notable selectivity for the DP2 receptor.[4]
-
DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs protein. Its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). This pathway is generally associated with vasodilation and inhibition of platelet aggregation.
-
DP2 (CRTH2) Receptor Signaling: The DP2 receptor is coupled to a Gi protein. Activation of DP2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. More importantly, it activates phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca2+. This pathway is crucial for the pro-inflammatory actions of PGD2 analogs, including chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[2][6]
Quantitative Data
The following tables summarize the available quantitative data for 15(R)-PGD2 and related compounds.
Table 1: Potency (EC50) of PGD2 Analogs in Eosinophil Functional Assays
| Compound | Assay | EC50 (nM) | Reference |
| 15(R)-methyl-PGD2 | Eosinophil Chemotaxis | 1.7 | [7] |
| PGD2 | Eosinophil Chemotaxis | 10 | [7] |
| 15(S)-methyl-PGD2 | Eosinophil Chemotaxis | 128 | [7] |
| 15(R)-methyl-PGD2 | Eosinophil CD11b Expression | 1.4 | [8] |
| 15(R)-methyl-PGD2 | Eosinophil Actin Polymerization | 3.8 | [8] |
| PGD2 | Eosinophil Shape Change | 0.7 ± 0.2 | [9] |
| Δ12-PGD2 | Eosinophil Shape Change | 1.2 ± 1.8 | [9] |
| 15-deoxy-Δ12,14-PGD2 | Eosinophil Shape Change | 1.5 ± 1.6 | [9] |
Table 2: Binding Affinity (pKi) and Potency (pEC50) of PGD2 and Metabolites at the DP2 Receptor
| Compound | Parameter | Value | Reference |
| PGD2 | pKi | 7.42 - 8.70 | [1] |
| PGD2 | pEC50 | 8.20 | [1] |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | pEC50 | 7.33 | [1] |
| 15(S)-15-methyl PGD2 | pEC50 | 7.15 | [1] |
| Indomethacin | pEC50 | 6.97 | [1] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of 15(R)-PGD2 from biological fluids (e.g., plasma, cell culture supernatant).
Methodology:
-
Sample Preparation:
-
To a 500 µL aliquot of the biological sample, add an internal standard (e.g., deuterated PGD2) to account for extraction losses.[3]
-
Add antioxidants like BHT to prevent auto-oxidation during sample processing.[3]
-
Acidify the sample to approximately pH 3-4 with a suitable acid (e.g., citric or formic acid) to protonate the carboxylic acid group of the prostaglandins.[3][10]
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., 2 mL of a 1:1 v/v mixture of hexane and ethyl acetate).[3]
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the upper organic layer. Repeat the extraction process two more times and pool the organic extracts.[3]
-
Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.[3]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile/methanol), both containing a small amount of an acid like formic acid.
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.[3][11]
-
-
Quantification:
-
A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations of the analyte.
-
The concentration of 15(R)-PGD2 in the unknown sample is determined by interpolating its peak area ratio on the standard curve.
-
Eosinophil Chemotaxis Assay
This protocol describes a method to assess the chemotactic activity of 15(R)-PGD2 on eosinophils using a Transwell migration assay.
Methodology:
-
Eosinophil Isolation:
-
Isolate human eosinophils from peripheral blood of healthy donors using standard methods such as negative immunomagnetic selection.
-
-
Chemotaxis Assay Setup:
-
Use a multi-well chemotaxis chamber with a polycarbonate membrane containing pores of a suitable size (e.g., 5.0 µm).[12]
-
In the lower wells of the chamber, add different concentrations of 15(R)-PGD2 (typically ranging from 0.1 to 1000 nM) or a vehicle control, diluted in assay medium (e.g., RPMI 1640 with 1% FCS and 10 mM HEPES).[12][13]
-
Resuspend the isolated eosinophils in the assay medium at a concentration of 1 x 10^6 cells/mL.[13]
-
Add the eosinophil suspension to the upper wells of the chamber.
-
-
Incubation:
-
Quantification of Migrated Cells:
-
After incubation, collect the cells that have migrated to the lower chamber.
-
Enumerate the migrated cells using a flow cytometer by acquiring events for a fixed period of time (e.g., 30 seconds) at a high flow rate.[13]
-
Alternatively, cells can be counted using a hemocytometer.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of 15(R)-PGD2 to generate a dose-response curve and determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of 15(R)-PGD2 to induce an increase in intracellular calcium concentration via the DP2 receptor.
Methodology:
-
Cell Preparation:
-
Use a cell line endogenously expressing the DP2 receptor (e.g., human mast cells) or a cell line transfected with the human DP2 receptor.[2]
-
Alternatively, freshly isolated primary immune cells like eosinophils can be used.
-
-
Cell Loading with Calcium Indicator Dye:
-
Load the cells with a fluorescent calcium indicator dye, such as Fluo-4 AM, according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for a specific period at 37°C.[2]
-
-
Measurement of Calcium Flux:
-
Measure the baseline fluorescence of the dye-loaded cells using a fluorescence plate reader or a flow cytometer.
-
Add varying concentrations of 15(R)-PGD2 to the cells and immediately begin recording the change in fluorescence intensity over time.[2]
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the concentration of 15(R)-PGD2 to generate a dose-response curve and calculate the EC50 value.
-
Cyclic AMP (cAMP) Assay
This assay is used to determine the effect of 15(R)-PGD2 on intracellular cAMP levels, primarily to assess its activity at the DP1 receptor.
Methodology:
-
Cell Culture and Stimulation:
-
Use cells expressing the DP1 receptor (e.g., platelets or a transfected cell line).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[14]
-
Stimulate the cells with various concentrations of 15(R)-PGD2 for a defined period. A known DP1 agonist should be used as a positive control.
-
-
Cell Lysis and cAMP Quantification:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the samples by comparing their signal to the standard curve.
-
Plot the cAMP concentration against the concentration of 15(R)-PGD2 to assess its effect on DP1 receptor activation.
-
Conclusion
This compound is emerging as a significant isoprostane with potent and selective agonist activity at the DP2 receptor. Its formation via non-enzymatic, free-radical-mediated pathways links it directly to conditions of oxidative stress. The detailed methodologies provided in this guide for its quantification and biological characterization will aid researchers in further elucidating its role in inflammatory diseases and exploring the therapeutic potential of targeting its signaling pathways. Further research is warranted to determine the in vivo concentrations of 15(R)-PGD2 in various human tissues and disease states to fully understand its physiological and pathological significance.
References
- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 2. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonenzymatic free radical-catalyzed generation of 15-deoxy-Δ(12,14)-prostaglandin J₂-like compounds (deoxy-J₂-isoprostanes) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive mass spectrometric assay for determination of 15-deoxy-Δ12,14-prostaglandin J2 and its application in human plasma samples of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Mouse PGD2 ELISA Kit [ABIN578159] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 17. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
The Role of 15(R)-Prostaglandin D2 in Th2 Cell-Mediated Immunity: A Technical Guide
For Immediate Release
A comprehensive examination of 15(R)-Prostaglandin D2 (15(R)-PGD2) and its function in orchestrating Th2 immune responses. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of its synthesis, signaling pathways, and effects on T helper 2 (Th2) cells, supported by quantitative data and detailed experimental methodologies.
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, particularly in the realm of allergic inflammation. Produced predominantly by mast cells upon allergen stimulation, PGD2 exerts its effects through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While DP1 signaling is often associated with anti-inflammatory effects, the activation of CRTH2 on Th2 cells, eosinophils, and basophils is a key driver of type 2 inflammatory responses. This guide focuses on a specific stereoisomer of PGD2, 15(R)-PGD2, and its role in modulating Th2 cell-mediated immunity through its potent agonism at the CRTH2 receptor.
Biosynthesis of 15(R)-PGD2
The canonical biosynthesis of prostaglandins (B1171923) begins with the liberation of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently isomerized to PGD2 by PGD synthases. While the formation of PGD2 with an S-configuration at the 15th carbon is well-established, the in vivo synthesis of its R-epimer, 15(R)-PGD2, has been a subject of investigation.
Recent evidence suggests that aspirin-acetylated COX-2 can generate 15(R)-prostaglandins.[1] The acetylation of a serine residue in the active site of COX-2 alters its catalytic activity, leading to the formation of 15(R)-hydroxy-eicosatetraenoic acid (15(R)-HETE) and subsequently 15(R)-prostaglandins.[1][2] This finding points to a potential in vivo source of 15(R)-PGD2, particularly in the context of aspirin (B1665792) therapy. Additionally, non-cyclooxygenase, free radical-catalyzed peroxidation of arachidonic acid has been shown to produce a series of prostaglandin F2-like compounds, suggesting that alternative enzymatic and non-enzymatic pathways may contribute to the generation of various prostaglandin stereoisomers.[3]
The CRTH2 Receptor: The Gateway for 15(R)-PGD2 Action on Th2 Cells
The primary target of 15(R)-PGD2 and its analogs in the context of Th2 immunity is the CRTH2 receptor.[4] CRTH2 is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils, making it a key regulator of allergic inflammation.[5][6] Upon binding of its agonists, CRTH2 signals through a pertussis toxin-sensitive Gαi subunit, leading to a cascade of intracellular events that culminate in chemotaxis and the production of hallmark Th2 cytokines.[7][8]
Downstream Signaling Pathways
Activation of the Gαi-coupled CRTH2 receptor by 15(R)-PGD2 initiates a signaling cascade that promotes Th2 cell effector functions. This pathway involves the dissociation of the Gβγ subunit from Gαi, leading to the activation of downstream signaling molecules. Key pathways implicated in CRTH2 signaling in Th2 cells include the Phosphoinositide 3-kinase (PI3K) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. These signaling events ultimately influence the activity of key transcription factors that govern Th2 cell identity and cytokine production, such as GATA3 and the Nuclear Factor of Activated T-cells (NFAT).[9][10][11][12][13] The interplay of these transcription factors regulates the expression of genes encoding for IL-4, IL-5, and IL-13.[9][10]
Quantitative Effects of 15(R)-PGD2 Analogs on Th2 Cell Function
While quantitative data for 15(R)-PGD2 itself on Th2 cells is limited in publicly available literature, studies on its potent and selective synthetic analog, 15(R)-methyl-PGD2, provide valuable insights into the dose-dependent effects on related cell types. PGD2 and other CRTH2 agonists have been shown to induce Th2 cytokine production in a dose-dependent manner.[14]
| Compound | Cell Type | Assay | EC50 / Effect | Reference |
| 15(R)-methyl-PGD2 | Human Eosinophils | Chemotaxis | 1.7 nM | [4] |
| PGD2 | Human Eosinophils | Chemotaxis | 10 nM | [4] |
| PGD2 | Human Th2 cells | IL-4 Production | 150 nM | [15] |
| PGD2 | Human Th2 cells | IL-5 Production | 63 nM | [15] |
| PGD2 | Human Th2 cells | IL-13 Production | 54 nM | [15] |
Table 1. Quantitative data on the effects of PGD2 and its analog on eosinophil and Th2 cell function.
Interplay with the DP1 Receptor
It is crucial to recognize that the overall effect of PGD2 on the immune system is a balance between its actions on CRTH2 and DP1 receptors. DP1 signaling, which elevates intracellular cyclic AMP (cAMP), often has opposing, anti-inflammatory effects to CRTH2. For instance, DP1 activation can inhibit immune cell migration and promote apoptosis of eosinophils. Therefore, the net effect of PGD2 in a specific microenvironment will depend on the relative expression levels of CRTH2 and DP1 on the target cells. Selective agonists for CRTH2, such as 15(R)-methyl-PGD2, are valuable tools for dissecting the specific contributions of this receptor to the Th2 inflammatory response.[4]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments are provided below.
In Vitro Differentiation of Human Th2 Cells
This protocol outlines the steps to differentiate naive CD4+ T cells into a Th2 phenotype.
Materials:
-
Ficoll-Paque
-
Human Naive CD4+ T Cell Isolation Kit
-
Anti-human CD3 antibody
-
Recombinant human IL-2
-
Recombinant human IL-4
-
Anti-human IFN-γ antibody
-
RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells from PBMCs using a negative selection kit.
-
Coat a 24-well plate with anti-human CD3 antibody.
-
Prepare Th2 differentiation medium by adding IL-2, IL-4, and anti-IFN-γ antibody to the culture medium.[16]
-
Seed the naive CD4+ T cells onto the antibody-coated plate in the differentiation medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Refresh the differentiation medium every 3-4 days.[17]
-
After 10-14 days, the differentiated Th2 cells are ready for analysis and use in subsequent experiments.
Th2 Cell Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of Th2 cells in response to a chemoattractant like 15(R)-PGD2.
Materials:
-
Differentiated Th2 cells
-
15(R)-PGD2 or other chemoattractants
-
Boyden chamber apparatus with a 5 µm pore size polycarbonate membrane
-
Culture medium
Procedure:
-
Resuspend differentiated Th2 cells in culture medium.
-
Add the chemoattractant (e.g., various concentrations of 15(R)-PGD2) to the lower wells of the Boyden chamber.[18][19]
-
Place the microporous membrane over the lower wells.
-
Add the Th2 cell suspension to the upper wells (inserts).
-
Incubate the chamber for 1-3 hours at 37°C to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, cells can be lysed and quantified using a fluorescence-based assay.[20][21]
Quantification of Th2 Cytokine Production
1. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to measure the concentration of secreted cytokines in the cell culture supernatant.
Materials:
-
Culture supernatant from Th2 cells stimulated with 15(R)-PGD2
-
ELISA kits for human IL-4, IL-5, and IL-13 (containing capture antibody, detection antibody, standard, and substrate)
-
ELISA plate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight.[22]
-
Wash the plate and block non-specific binding sites.
-
Add diluted standards and culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.[23]
-
Calculate the cytokine concentration in the samples based on the standard curve.
2. Intracellular Cytokine Staining and Flow Cytometry
This method allows for the identification and quantification of cytokine-producing cells within a population.
Materials:
-
Differentiated Th2 cells stimulated with 15(R)-PGD2
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (IL-4, IL-5, IL-13)
-
Flow cytometer
Procedure:
-
Stimulate differentiated Th2 cells with 15(R)-PGD2 for several hours. In the last few hours of stimulation, add a protein transport inhibitor to allow for intracellular accumulation of cytokines.[24][25]
-
Harvest the cells and stain for cell surface markers.
-
Permeabilize the cell membrane using a saponin-based buffer.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.[27]
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ T cells producing each cytokine.[28]
Conclusion
15(R)-PGD2, acting through the CRTH2 receptor, is a potent mediator of Th2 cell-mediated immunity. Its ability to induce chemotaxis and the production of key Th2 cytokines highlights its significant role in the pathogenesis of allergic diseases. The potential for in vivo production of 15(R)-PGD2, particularly in the context of aspirin therapy, warrants further investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the function of 15(R)-PGD2 and the therapeutic potential of targeting the CRTH2 pathway in Th2-driven inflammatory conditions.
References
- 1. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15 R-prostaglandins that inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Unorthodox routes to prostanoid formation: new twists in cyclooxygenase-initiated pathways [jci.org]
- 3. pnas.org [pnas.org]
- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 Reinforces Th2 Type Inflammatory Responses of Airways to Low-dose Antigen through Bronchial Expression of Macrophage-derived Chemokine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. The kinase p38α functions in dendritic cells to regulate Th2-cell differentiation and allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. Boyden chamber assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 19. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 25. m.youtube.com [m.youtube.com]
- 26. med.virginia.edu [med.virginia.edu]
- 27. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 28. Protocol for the Differentiation and Characterization of Human Th2 Cells: R&D Systems [rndsystems.com]
Intracellular Signaling Cascades Activated by 15(R)-Prostaglandin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of the naturally occurring prostaglandin (B15479496) D2 (PGD2). While structurally similar, 15(R)-PGD2 exhibits distinct biological activities, primarily acting as a potent and selective agonist for the G protein-coupled receptor (GPCR) known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also designated as DP2 or GPR44. Activation of CRTH2 by 15(R)-PGD2 initiates a cascade of intracellular signaling events that are pivotal in the inflammatory response, particularly in the context of allergic diseases such as asthma. This technical guide provides an in-depth exploration of the signaling pathways activated by 15(R)-PGD2, presenting quantitative data, detailed experimental protocols, and visual diagrams of the molecular cascades.
15(R)-PGD2 and its Primary Receptor: CRTH2
15(R)-PGD2 is a potent agonist of the CRTH2 receptor, a key player in the recruitment and activation of various immune cells, including eosinophils, basophils, and T helper 2 (Th2) lymphocytes.[1][2] The interaction between 15(R)-PGD2 and CRTH2 is highly specific, with 15(R)-PGD2 showing significantly higher potency for CRTH2 compared to the other PGD2 receptor, DP1.[3] This selectivity makes 15(R)-PGD2 a valuable tool for elucidating the specific roles of CRTH2-mediated signaling in inflammatory processes.
Quantitative Data: Receptor Binding Affinity and Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 15(R)-PGD2 and related compounds for the CRTH2 receptor.
Table 1: Binding Affinity (Ki) of Prostaglandins for Human CRTH2
| Compound | Ki (nM) | Reference |
| PGD2 | 2.4 ± 0.2 | [4] |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29 | [4] |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | [4] |
| 15(S)-15-methyl-PGD2 | ~34.0 | [4] |
Table 2: Functional Potency (EC50) of Prostaglandins on Human Eosinophils
| Compound | EC50 (nM) for Chemoattraction | Reference |
| 15(R)-methyl-PGD2 | 1.7 | [5] |
| PGD2 | 10 | [5] |
| 15(S)-methyl-PGD2 | 128 | [5] |
Table 3: Functional Potency (EC50) of PGD2 Metabolites on Eosinophil Shape Change
| Compound | EC50 (nM) | Reference |
| PGD2 | 0.7 ± 0.2 | [6] |
| Δ12-PGD2 | 1.2 ± 1.8 | [6] |
| 15-deoxy-Δ12,14-PGD2 | 1.5 ± 1.6 | [6] |
Core Signaling Pathways Activated by 15(R)-PGD2
Activation of the CRTH2 receptor by 15(R)-PGD2 initiates signaling through its coupling to inhibitory G proteins (Gi/o). This leads to two primary downstream effects: the inhibition of adenylyl cyclase and the activation of phospholipase C, resulting in a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium (Ca2+), respectively.[7][8]
Gi/o-Mediated Inhibition of Adenylyl Cyclase
Upon ligand binding, the Gi/o protein coupled to CRTH2 inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP levels has widespread effects on cellular function, including the modulation of protein kinase A (PKA) activity.
Gβγ-Mediated Activation of Phospholipase C and Calcium Mobilization
The dissociation of the Gβγ subunit from the Gi/o protein leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is a critical signal for a variety of cellular responses, including chemotaxis and degranulation.
PI3K/Akt and ERK/MAPK Pathway Activation
Beyond the canonical Gi/o signaling, CRTH2 activation has also been shown to engage the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways.[9] The Gβγ subunits can activate PI3K, leading to the phosphorylation and activation of Akt, a key regulator of cell survival and proliferation. The ERK/MAPK pathway, which plays a crucial role in cell growth, differentiation, and motility, can also be activated downstream of CRTH2, although the precise mechanisms are still under investigation and may involve both G protein-dependent and β-arrestin-mediated pathways.[10][11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the intracellular signaling cascades activated by 15(R)-PGD2.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following CRTH2 activation.
Materials:
-
Cells expressing CRTH2 (e.g., human eosinophils, HEK293 cells stably expressing CRTH2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
15(R)-PGD2 stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed CRTH2-expressing cells into a 96-well black, clear-bottom plate and culture overnight to allow for adherence. For suspension cells, they can be loaded with dye before being plated.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.04%) in HBSS with HEPES.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS with HEPES to remove excess dye.
-
Assay:
-
Add 100 µL of HBSS with HEPES to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add 20 µL of a 6X concentrated solution of 15(R)-PGD2 to achieve the desired final concentration.
-
Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) for at least 2-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and plot it against the concentration of 15(R)-PGD2 to generate a dose-response curve and determine the EC50 value.
cAMP Assay
This protocol measures the decrease in intracellular cAMP levels following CRTH2 activation.
Materials:
-
Cells expressing CRTH2
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
15(R)-PGD2 stock solution
-
Cell lysis buffer
-
96-well microplate
Procedure:
-
Cell Seeding: Seed CRTH2-expressing cells into a 96-well plate and culture overnight.
-
Cell Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) for 10-15 minutes to prevent cAMP degradation.
-
Add varying concentrations of 15(R)-PGD2 to the wells.
-
Simultaneously or shortly after, add a submaximal concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production. This allows for the measurement of the inhibitory effect of 15(R)-PGD2.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement: Perform the cAMP measurement using the chosen assay format (e.g., HTRF, ELISA). This typically involves a competitive binding reaction where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: The signal generated is inversely proportional to the amount of cAMP in the cell lysate. Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of 15(R)-PGD2. Plot the data to generate a dose-response curve and determine the IC50 value.
Chemotaxis Assay
This protocol assesses the ability of 15(R)-PGD2 to induce the directed migration of cells.
Materials:
-
CRTH2-expressing cells (e.g., eosinophils, Th2 cells)
-
Chemotaxis chamber (e.g., Boyden chamber, transwell inserts with a porous membrane)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
15(R)-PGD2
-
Cell staining and counting method (e.g., Calcein AM, manual counting with a hemocytometer)
Procedure:
-
Preparation of Chemotaxis Chamber: Place the transwell inserts into the wells of a 24-well plate.
-
Addition of Chemoattractant: Add the assay medium containing various concentrations of 15(R)-PGD2 to the lower chamber.
-
Cell Seeding: Resuspend the CRTH2-expressing cells in the assay medium and add them to the upper chamber (the transwell insert).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient to allow for cell migration (e.g., 1-3 hours, depending on the cell type).
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
The cells that have migrated through the porous membrane into the lower chamber can be collected and counted.
-
Alternatively, the cells on the bottom of the insert membrane can be stained and quantified.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of 15(R)-PGD2 to determine the chemotactic response.
Western Blot for ERK Phosphorylation
This protocol detects the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
CRTH2-expressing cells
-
15(R)-PGD2
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture CRTH2-expressing cells to near confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with 15(R)-PGD2 for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK indicates the level of ERK activation.
Conclusion
15(R)-PGD2 is a powerful pharmacological tool for investigating the role of the CRTH2 receptor in health and disease. Its potent and selective agonism initiates a complex network of intracellular signaling cascades, including the inhibition of cAMP production, mobilization of intracellular calcium, and activation of the PI3K/Akt and ERK/MAPK pathways. The experimental protocols detailed in this guide provide a framework for researchers to further dissect these signaling events and their physiological consequences. A thorough understanding of the intracellular signaling activated by 15(R)-PGD2 is crucial for the development of novel therapeutic strategies targeting CRTH2 in allergic and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibidi.com [ibidi.com]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 15(R)-Prostaglandin D2 in the Pathology of Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator implicated in the pathophysiology of allergic asthma. Produced predominantly by mast cells upon allergen challenge, PGD2 orchestrates a complex inflammatory cascade by activating specific G protein-coupled receptors. While PGD2 itself is a key player, the roles of its various stereoisomers and metabolites are of increasing interest in the search for more targeted therapeutic interventions. This technical guide focuses on the emerging understanding of 15(R)-Prostaglandin D2 (15(R)-PGD2) and its significance in the context of asthma. Although the natural occurrence of 15(R)-PGD2 in asthma pathogenesis is not well-documented, the synthetic analog, 15(R)-methyl-PGD2, has proven to be a highly potent and selective agonist of the PGD2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This potent activity highlights the stereospecificity of the DP2 receptor and positions 15(R)-PGD2 analogs as valuable tools for elucidating the downstream effects of DP2 activation in asthma. This document provides an in-depth overview of the synthesis, signaling pathways, and pathological roles of PGD2 and its analogs, with a special focus on the implications of the 15(R) configuration. It also includes quantitative data, detailed experimental protocols, and visual diagrams to support further research and drug development in this area.
Introduction to Prostaglandin D2 in Asthma
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The underlying inflammation is often driven by a type 2 immune response, involving T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and mast cells.[1][2] Upon activation, mast cells release a plethora of inflammatory mediators, with PGD2 being one of the most abundant prostanoids.[3]
Elevated levels of PGD2 have been consistently observed in the bronchoalveolar lavage fluid (BALF) and urine of asthmatic patients, particularly those with severe and poorly controlled disease.[4] PGD2 exerts its biological effects through two primary G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the DP2 receptor (CRTH2).[5] These two receptors often have opposing effects; DP1 activation is generally associated with anti-inflammatory responses, while DP2 activation is strongly linked to pro-inflammatory signaling, making it a key target for asthma therapeutics.[5]
Synthesis and Metabolism of PGD2
The biosynthesis of PGD2 begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, PGD2 is synthesized from PGH2 by hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type prostaglandin D synthase (L-PGDS).[1] In the context of asthma, H-PGDS, predominantly expressed in mast cells, is the key enzyme responsible for PGD2 production.
PGD2 is rapidly metabolized in vivo to various products, including 13,14-dihydro-15-keto-PGD2 (DK-PGD2), Δ12-PGD2, and members of the PGJ2 series, such as 15-deoxy-Δ12,14-PGD2 (15d-PGJ2).[6][7] Many of these metabolites are also biologically active and can activate the DP2 receptor.[6]
While the enzymatic synthesis of the naturally occurring 15(S)-PGD2 is well-established, the endogenous synthesis of 15(R)-PGD2 has not been clearly demonstrated in inflammatory cells. However, the potent and selective activity of the synthetic analog 15(R)-methyl-PGD2 on the DP2 receptor suggests that the 15(R) configuration is highly favorable for receptor binding and activation.[4]
Signaling Pathways
PGD2 and its analogs mediate their effects primarily through the DP1 and DP2 receptors, which trigger distinct downstream signaling cascades.
DP1 Receptor Signaling
The DP1 receptor is coupled to a Gs alpha subunit of the G protein. Ligand binding leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP generally has an inhibitory effect on immune cell function, leading to bronchodilation and suppression of inflammation.
DP2 (CRTH2) Receptor Signaling
In contrast, the DP2 receptor is coupled to a Gi alpha subunit. Activation of DP2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. More importantly, it leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in a variety of pro-inflammatory responses, including:
-
Chemotaxis and activation of eosinophils, Th2 cells, and ILC2s.
-
Release of type 2 cytokines (IL-4, IL-5, IL-13) from Th2 cells and ILC2s.
-
Degranulation of eosinophils and mast cells.
The potent agonism of 15(R)-methyl-PGD2 at the DP2 receptor underscores the critical role of this pathway in driving the inflammatory features of asthma.
Quantitative Data on PGD2 and its Analogs
The following tables summarize key quantitative data related to the activity of PGD2 and its analogs, as well as their levels in asthmatic individuals.
Table 1: Potency of PGD2 Analogs on Eosinophil Activation
| Compound | EC50 for CD11b Expression (nM) | EC50 for Actin Polymerization (nM) | EC50 for Chemotaxis (nM) |
| 15(R)-methyl-PGD2 | ~1.7 | Not Reported | 1.7 |
| PGD2 | ~8.5 | Not Reported | 10 |
| 15(S)-methyl-PGD2 | ~128 | Not Reported | 128 |
| Data derived from studies on human eosinophils.[4] |
Table 2: PGD2 Levels in Bronchoalveolar Lavage Fluid (BALF) of Asthmatic vs. Healthy Individuals
| Patient Group | Mean PGD2 Concentration (pg/mL) |
| Healthy Controls | Undetectable to low levels |
| Mild to Moderate Asthmatics | 49.1 ± 15.7 |
| Severe Asthmatics | Significantly higher than mild/moderate |
| Data represents baseline levels. Levels can increase significantly after allergen or methacholine (B1211447) challenge.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of 15(R)-PGD2 and other PGD2 analogs in the context of asthma.
Eosinophil Shape Change Assay (Flow Cytometry-based)
This protocol describes a method to assess eosinophil activation by measuring changes in their forward scatter (FSC) properties upon stimulation.
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative magnetic selection to achieve high purity.
-
Cell Preparation: Resuspend purified eosinophils in a suitable buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Stimulation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add 100 µL of the test compound (e.g., 15(R)-methyl-PGD2, PGD2, or vehicle control) at various concentrations.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.
-
Fixation: Stop the reaction by adding 200 µL of ice-cold 2% paraformaldehyde in PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the eosinophil population based on their characteristic side scatter (SSC) and auto-fluorescence. Measure the change in forward scatter (FSC) as an indicator of cell shape change. An increase in FSC corresponds to cell elongation and activation.
-
Data Analysis: Calculate the percentage of cells showing a shape change compared to the vehicle control for each concentration of the test compound. Plot the dose-response curve and determine the EC50 value.
ILC2 Migration Assay (Transwell-based)
This protocol details a method to assess the chemotactic effect of 15(R)-PGD2 analogs on ILC2s.
-
ILC2 Isolation: Isolate ILC2s from peripheral blood or lung tissue using a multi-parameter fluorescence-activated cell sorting (FACS) approach, gating on lineage-negative, CD127+, ST2+, and ICOS+ cells.
-
Transwell Setup: Use a 24-well plate with transwell inserts (e.g., 5 µm pore size). Add 600 µL of chemoattractant solution (e.g., 15(R)-methyl-PGD2 at various concentrations in serum-free RPMI) to the lower chamber.
-
Cell Seeding: Resuspend the isolated ILC2s in serum-free RPMI at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Cell Counting: After incubation, carefully remove the transwell inserts. Collect the cells that have migrated to the lower chamber.
-
Quantification: Count the migrated cells using a hemocytometer or by flow cytometry with counting beads.
-
Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant. Determine the concentration that elicits the maximal migratory response.
Quantification of PGD2 Metabolites in BALF by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of PGD2 and its metabolites in biological fluids.
-
Sample Collection: Perform bronchoalveolar lavage (BAL) on subjects and immediately place the collected fluid on ice. Centrifuge to remove cells and store the supernatant at -80°C until analysis.
-
Internal Standard Spiking: Thaw the BALF samples and spike with a known amount of a deuterated internal standard for each analyte to be measured (e.g., PGD2-d4, 15d-PGJ2-d4).
-
Solid Phase Extraction (SPE): Acidify the samples to pH 3-4 with a weak acid. Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then with acidified water. Load the sample onto the cartridge. Wash the cartridge with a low percentage of organic solvent to remove interfering substances. Elute the prostaglandins (B1171923) with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a reverse-phase column (e.g., C18) to separate the different prostaglandin metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify each analyte and its corresponding internal standard based on their unique parent-to-daughter ion transitions.
-
-
Data Analysis: Generate a standard curve using known concentrations of each analyte. Calculate the concentration of each PGD2 metabolite in the BALF samples by comparing the analyte/internal standard peak area ratio to the standard curve.
In Vivo Asthma Model: OVA-induced Allergic Airway Inflammation with PGD2 Challenge
This experimental workflow describes a common mouse model used to study the effects of PGD2 in allergic asthma.
Conclusion and Future Directions
The potent and selective agonism of 15(R)-methyl-PGD2 at the DP2 receptor provides compelling evidence for the crucial role of this receptor in the pathology of asthma. While the endogenous production of 15(R)-PGD2 remains to be fully elucidated, the study of its synthetic analogs has significantly advanced our understanding of DP2-mediated inflammation. The activation of the DP2 receptor by PGD2 and its metabolites drives the recruitment and activation of key effector cells of the type 2 immune response, leading to the characteristic features of asthma.
Future research should focus on:
-
Investigating the potential for endogenous production of 15(R)-PGD2 in inflammatory conditions and identifying the enzymes involved.
-
Developing highly selective and potent antagonists for the DP2 receptor as potential oral therapeutics for asthma.
-
Further characterizing the downstream signaling pathways of the DP2 receptor to identify novel drug targets.
-
Utilizing 15(R)-PGD2 analogs as research tools to explore the role of DP2 activation in different asthma endotypes and severities.
By continuing to unravel the complexities of the PGD2 signaling axis, we can pave the way for the development of more effective and targeted treatments for patients suffering from asthma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of (15s)-[15-3h]prostaglandins and their use in the development of a simple and sensitive assay for 15-hydroxyprostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
Methodological & Application
Application Notes & Protocols: 15(R)-Prostaglandin D2 for In Vitro Chemotaxis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator released primarily by activated mast cells during allergic responses.[1][2] It exerts its biological effects through a dual receptor system: the D-prostanoid 1 (DP1) receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3][4] The CRTH2 receptor is a G-protein coupled receptor preferentially expressed on key effector cells of the allergic inflammatory cascade, including T helper type 2 (Th2) cells, eosinophils, and basophils.[5][6][7]
Activation of CRTH2 by PGD2 induces a potent chemotactic response, recruiting these cells to sites of inflammation.[5][8] 15(R)-Prostaglandin D2 is an isoprostane and a potent, selective agonist for the CRTH2 receptor.[9][10] Its high potency and selectivity make it an invaluable pharmacological tool for investigating CRTH2-mediated signaling and cellular functions, particularly for screening potential CRTH2 antagonists in drug development programs.
Mechanism of Action & Signaling Pathway
The CRTH2 receptor is coupled to an inhibitory G-protein, Gαi.[5][11] Upon agonist binding, such as by PGD2 or 15(R)-PGD2, the G-protein complex dissociates. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Simultaneously, the Gβγ subunit activates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][11] This rapid increase in cytosolic Ca2+ concentration is a key event that initiates downstream signaling cascades, culminating in actin polymerization, cellular shape change, and directed cell migration (chemotaxis).[3]
Quantitative Data: Comparative Agonist Potency
The potency of PGD2 and its analogs can be compared by their half-maximal effective concentration (EC50) values for inducing chemotaxis or other cellular activation events like shape change or CD11b expression. 15(R)-methyl-PGD2, a synthetic analog with the same critical R-configuration at carbon 15 as 15(R)-PGD2, is a highly potent CRTH2 agonist.
| Compound | Target Cell Type | Assay | EC50 Value (nM) | Reference |
| 15(R)-methyl-PGD2 | Human Eosinophils | Chemotaxis | 1.7 | [12] |
| Prostaglandin D2 (PGD2) | Human Eosinophils | Chemotaxis | 10 | [12] |
| 15S-methyl-PGD2 | Human Eosinophils | Chemotaxis | 128 | [12] |
| Prostaglandin D2 (PGD2) | Human Eosinophils | Shape Change | 0.7 ± 0.2 | [4] |
| DK-PGD2 (metabolite) | Human Eosinophils | Shape Change | 2.7 ± 2.3 | [4] |
This table summarizes data for PGD2 and its analogs, highlighting the high potency of compounds with the 15(R) configuration.
Application: In Vitro Chemotaxis Assay
An in vitro chemotaxis assay measures the directed migration of cells across a microporous membrane in response to a chemical gradient. The Boyden chamber or Transwell assay system is commonly used. Cells are placed in the upper chamber, and the test compound (chemoattractant) is placed in the lower chamber. If the compound is a chemoattractant for the cells, they will migrate through the pores of the membrane into the lower chamber. The number of migrated cells is then quantified to determine the chemotactic activity of the compound. This assay is essential for screening CRTH2 antagonists by measuring their ability to block migration induced by an agonist like 15(R)-PGD2.
Detailed Experimental Protocol
This protocol provides a method for assessing the chemotactic response of human eosinophils to 15(R)-PGD2 using a 96-well microchemotaxis chamber (e.g., Neuroprobe ChemoTx®).
I. Materials
-
Cells: Freshly isolated human eosinophils from peripheral blood.
-
Chemoattractant: this compound (Cayman Chemical, Item No. 10118 or equivalent).
-
Assay Medium: RPMI 1640 containing 10% Fetal Calf Serum (FCS) and 10 mM HEPES, pH 7.3.[5]
-
Chemotaxis Chamber: 96-well microchemotaxis chamber with a 5 µm pore size filter.[5]
-
Detection Reagent: Calcein-AM or other suitable fluorescent dye for cell quantification.
-
Equipment: 37°C humidified CO2 incubator, fluorescence plate reader, centrifuge, multichannel pipettes.
II. Cell Preparation
-
Isolate eosinophils from the peripheral blood of healthy donors using a standard method, such as negative selection with magnetic beads, to achieve high purity.
-
Wash the isolated eosinophils with assay medium.
-
Resuspend the cells in assay medium at a final concentration of 2–4 x 10^6 cells/mL. Keep cells on ice until use.
III. Reagent Preparation
-
15(R)-PGD2 Stock: Reconstitute lyophilized 15(R)-PGD2 in a suitable solvent like DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 1 mM). Store at -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of 15(R)-PGD2 in the assay medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 nM). Also prepare a "medium only" negative control.
IV. Assay Procedure
-
Loading the Chamber: Pipette 29 µL of the 15(R)-PGD2 dilutions (or control medium) into the bottom wells of the 96-well chemotaxis chamber.[5]
-
Placing the Filter: Carefully place the 5 µm pore size filter over the bottom wells, ensuring no air bubbles are trapped.
-
Loading Cells: Pipette 50 µL of the cell suspension (containing 1–2 x 10^5 cells) into the wells on top of the filter.[5]
-
Incubation: Cover the chamber and incubate at 37°C in a humidified atmosphere for 60–90 minutes.[5] Optimal incubation time may need to be determined empirically.
-
Removing Non-Migrated Cells: After incubation, carefully remove the filter. Scrape or wipe the non-migrated cells from the top surface of the filter.
-
Quantification:
-
Centrifuge the chamber to pellet the migrated cells at the bottom of the wells.
-
Remove the supernatant and lyse the cells in a buffer containing a fluorescent dye (e.g., CyQUANT®) or use a standard curve prepared from a known number of cells.
-
Alternatively, if using a dye like Calcein-AM, pre-load the cells with the dye before starting the assay. After incubation, measure the fluorescence of the bottom chamber directly.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
V. Data Analysis
-
Subtract the mean fluorescence value of the negative control (medium only) wells from all other values.
-
Plot the chemotactic response (e.g., fluorescence intensity) against the log concentration of 15(R)-PGD2.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value, which represents the concentration of 15(R)-PGD2 that induces 50% of the maximal chemotactic response.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Migration | Cell viability is low; cells are over-activated during isolation; filter pore size is too large. | Check cell viability with Trypan Blue; handle cells gently; ensure the correct filter pore size is used for the cell type. |
| Low or No Migration | 15(R)-PGD2 concentration is suboptimal; incubation time is too short; cells are not responsive; cell density is too low. | Perform a dose-response and time-course experiment to optimize conditions; check CRTH2 expression on cells; increase cell number per well. |
| High Well-to-Well Variability | Inconsistent pipetting; air bubbles trapped under the filter; uneven cell suspension. | Use calibrated pipettes; be careful when placing the filter; ensure cells are well-mixed before loading. |
| Compound Precipitation | Poor solubility of 15(R)-PGD2 in aqueous assay medium at high concentrations. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<0.1%) and consistent across all wells; briefly vortex dilutions. |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 15(R)-PGD2 Induced Calcium Mobilization in Eosinophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in allergic inflammation, primarily produced by mast cells. Its biological effects are mediated through two main receptors: the D-type prostanoid (DP1) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] The CRTH2 receptor is of particular interest as it is expressed on eosinophils, basophils, and T helper 2 (Th2) cells, and its activation leads to pro-inflammatory responses.[3][4][5]
15(R)-PGD2 is a specific and potent agonist for the CRTH2 receptor.[1][6] Its interaction with CRTH2 on eosinophils triggers a cascade of intracellular events, including a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This calcium mobilization is a critical upstream event that leads to various downstream eosinophil functions, such as chemotaxis, degranulation, and the release of inflammatory mediators, all of which contribute to the pathophysiology of allergic diseases like asthma.[1][6][7] Understanding and quantifying this initial calcium signaling event is crucial for studying eosinophil activation and for the development of novel therapeutics targeting the PGD2/CRTH2 pathway.
These application notes provide detailed protocols for the isolation of human eosinophils and the subsequent measurement of 15(R)-PGD2 induced calcium mobilization.
Quantitative Data Summary
The following table summarizes the potency of 15(R)-methyl-PGD2 and related compounds in activating eosinophils, primarily through the CRTH2 receptor. The data highlights the superior potency of the 15(R) epimer.
| Compound | Parameter | EC50 Value (nM) | Cell Type | Reference |
| 15(R)-methyl-PGD2 | Eosinophil Chemotaxis | 1.7 | Human Eosinophils | [1] |
| Prostaglandin D2 (PGD2) | Eosinophil Chemotaxis | 10 | Human Eosinophils | [1] |
| 15(S)-methyl-PGD2 | Eosinophil Chemotaxis | 128 | Human Eosinophils | [1] |
Experimental Protocols
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol describes the isolation of highly purified eosinophils from human peripheral blood using negative immunomagnetic selection.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., sodium heparin, EDTA).
-
Dextran solution (4.5% in PBS).
-
Ficoll-Paque or Percoll.
-
Phosphate-Buffered Saline (PBS) with 2 mM EDTA.
-
Hanks' Balanced Salt Solution (HBSS).
-
Red blood cell lysis buffer.
-
Eosinophil isolation kit (negative selection, e.g., EasySep™ Human Eosinophil Isolation Kit). This typically includes an antibody cocktail against surface markers of non-eosinophils (e.g., CD16, CD14, CD2, CD56, Glycophorin A) and magnetic particles.
-
MACS column and magnet, or a column-free magnetic separation system.
-
Centrifuge.
-
Hemocytometer and Trypan Blue for cell counting and viability assessment.
Procedure:
-
Red Blood Cell Sedimentation: Mix one part of 4.5% Dextran solution with five parts of whole blood. Allow the mixture to stand at room temperature for 30-60 minutes, or until the red blood cells have sedimented.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Density Gradient Centrifugation: Dilute the leukocyte-rich plasma 1:1 with PBS containing 2 mM EDTA. Layer the diluted plasma onto a Ficoll-Paque or Percoll gradient. Centrifuge at approximately 500 x g for 30 minutes at room temperature with the brake off.
-
Granulocyte Collection: After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells). Collect the granulocyte layer.
-
Red Blood Cell Lysis: Resuspend the granulocyte pellet and lyse the remaining red blood cells using a hypotonic lysis buffer. Centrifuge and wash the cell pellet with HBSS.
-
Negative Selection:
-
Resuspend the granulocyte pellet in the recommended buffer provided with the eosinophil isolation kit.
-
Add the negative selection antibody cocktail to the cell suspension. Incubate on ice for the recommended time (typically 15-20 minutes).
-
Add the magnetic particles and incubate on ice for the recommended time (typically 10-15 minutes).
-
-
Magnetic Separation:
-
Place the tube in the magnetic separator and allow the magnetically labeled, non-eosinophil cells to adhere to the side of the tube.
-
Carefully pour or pipette off the supernatant containing the untouched, purified eosinophils into a new tube.
-
-
Cell Counting and Purity Assessment:
-
Wash the isolated eosinophils with HBSS.
-
Perform a cell count using a hemocytometer and assess viability with Trypan Blue.
-
Assess purity by preparing a cytospin of the isolated cells and staining with a differential stain (e.g., Diff-Quik). Purity should be >95%.[8]
-
-
Final Preparation: Resuspend the purified eosinophils in the appropriate buffer for the calcium mobilization assay at the desired concentration.
Protocol 2: 15(R)-PGD2 Induced Calcium Mobilization Assay using Fura-2 AM
This protocol details the measurement of intracellular calcium mobilization in isolated eosinophils in response to 15(R)-PGD2 stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Isolated human eosinophils.
-
HEPES-buffered saline (HBS) or other suitable physiological buffer.
-
Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
15(R)-PGD2 stock solution (in a suitable solvent like DMSO).
-
Ionomycin (B1663694) (for determining maximum fluorescence).
-
EGTA (for determining minimum fluorescence).
-
Fluorescence plate reader or fluorescence microscope capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Black, clear-bottom 96-well plates.
Procedure:
-
Cell Preparation: Resuspend the purified eosinophils in HBS at a concentration of 1 x 10^6 cells/mL.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM. It is recommended to pre-mix the Fura-2 AM with a small amount of Pluronic F-127 (at a similar concentration) to aid in dispersion.
-
Add the Fura-2 AM loading solution to the eosinophil suspension.
-
Incubate the cells in the dark at 37°C for 30-60 minutes with gentle agitation.[9]
-
-
Washing:
-
After incubation, centrifuge the cells to pellet them and remove the supernatant containing excess Fura-2 AM.
-
Wash the cells twice with HBS (containing 2.5 mM probenecid, if used).
-
Resuspend the Fura-2 loaded eosinophils in HBS (with probenecid) at a final concentration of 1-2 x 10^6 cells/mL.
-
-
Plating: Dispense the cell suspension into the wells of a black, clear-bottom 96-well plate.
-
Calcium Mobilization Measurement:
-
Place the plate in the fluorescence plate reader and allow the cells to equilibrate to the measurement temperature (typically 37°C).
-
Set the instrument to measure fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a period of time (e.g., 60-120 seconds).
-
Using an automated injector or by careful manual addition, add varying concentrations of 15(R)-PGD2 to the wells.
-
Continue to record the fluorescence ratio for several minutes to capture the peak calcium response and its subsequent decline.
-
-
Calibration (Optional, for absolute [Ca2+]i determination):
-
At the end of the experiment, add ionomycin (a calcium ionophore) to the cells to elicit the maximum fluorescence ratio (Rmax) by allowing extracellular calcium to flood the cells.
-
Subsequently, add a calcium chelator like EGTA to determine the minimum fluorescence ratio (Rmin).
-
The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.
-
The change in intracellular calcium is represented by the change in this ratio from the baseline.
-
Plot the peak change in the fluorescence ratio against the concentration of 15(R)-PGD2 to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of 15(R)-PGD2 induced calcium mobilization in eosinophils.
Experimental Workflow
Caption: Experimental workflow for measuring calcium mobilization in eosinophils.
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 3. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eosinophils contribute to intestinal inflammation via chemoattractant receptor-homologous molecule expressed on Th2 cells, CRTH2, in experimental Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel PGD(2) receptor expressed in eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cincinnatichildrens.org [cincinnatichildrens.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Using 15(R)-Prostaglandin D2 for Assessing CD11b Expression by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of Prostaglandin D2 and a potent, selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The activation of CRTH2 on various immune cells, including eosinophils, basophils, and T helper 2 (Th2) lymphocytes, triggers a cascade of pro-inflammatory responses.[1] One key event in this activation process is the upregulation of cell surface adhesion molecules, such as CD11b (also known as Integrin alpha M or Mac-1 alpha subunit). CD11b is a critical component of the complement receptor 3 (CR3) and plays a vital role in cell adhesion, migration, and phagocytosis. The increased expression of CD11b is a well-established marker of immune cell activation, particularly for myeloid cells.
These application notes provide a comprehensive guide for utilizing 15(R)-PGD2 to stimulate CD11b expression on immune cells and its subsequent detection and quantification using flow cytometry. This information is valuable for researchers studying inflammatory pathways, screening for CRTH2 antagonists, and professionals in drug development targeting allergic and inflammatory diseases.
Signaling Pathway of 15(R)-PGD2-induced CD11b Upregulation
15(R)-PGD2 exerts its effects by binding to the G protein-coupled receptor, CRTH2. This interaction initiates a signaling cascade that ultimately leads to the upregulation of CD11b on the cell surface.
References
Application Notes and Protocols: Utilizing 15(R)-Prostaglandin D2 for Basophil Activation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 15(R)-Prostaglandin D2 (15(R)-PGD2) to study basophil activation. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways and experimental workflows.
Introduction
This compound is an isomer of Prostaglandin (B15479496) D2 (PGD2), a key lipid mediator released by activated mast cells during allergic and inflammatory responses.[1][2] 15(R)-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3][4] This receptor is prominently expressed on various immune cells, including basophils, eosinophils, and T helper 2 (Th2) lymphocytes.[5][6]
The interaction between 15(R)-PGD2 and the CRTH2 receptor on basophils triggers a cascade of intracellular events leading to their activation.[7][8] This activation is characterized by chemotaxis, upregulation of surface activation markers, and enhancement of degranulation upon encountering an allergen.[7][9][10] Consequently, studying the effects of 15(R)-PGD2 on basophils provides valuable insights into the mechanisms of allergic inflammation and serves as a platform for the development of novel therapeutics, such as CRTH2 antagonists.[6][11][12]
Signaling Pathway of this compound in Basophils
15(R)-PGD2 mediates its effects on basophils primarily through the Gαi-coupled CRTH2 receptor.[8] Binding of 15(R)-PGD2 to CRTH2 initiates a signaling cascade that results in intracellular calcium mobilization, a critical step in basophil activation.[7][8] This signaling pathway ultimately leads to the upregulation of activation markers and potentiates the release of pro-inflammatory mediators.[10]
Caption: Signaling cascade initiated by 15(R)-PGD2 binding to the CRTH2 receptor on basophils.
Experimental Protocols
Basophil Activation Test (BAT) using Flow Cytometry
The Basophil Activation Test (BAT) is a functional assay that measures the upregulation of activation markers on the surface of basophils in response to a stimulus.[13][14][15] Flow cytometry is the preferred method for analyzing basophil activation due to its ability to identify and quantify rare cell populations in whole blood.[16][17][18][19]
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Heparinized whole blood from healthy donors[20]
-
Stimulation Buffer (e.g., RPMI 1640 with 25 mM HEPES and 2 mM L-glutamine)
-
Positive Control: Anti-IgE antibody or fMLP[19]
-
Negative Control: Stimulation Buffer alone
-
Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Red Blood Cell Lysis Buffer
-
Flow Cytometer
Protocol:
-
Blood Collection: Collect peripheral blood from consenting donors into heparin-containing tubes. It is recommended to process the blood within 4 hours of collection, although storage at 4°C for up to 24 hours in heparin may be acceptable.[20]
-
Preparation of 15(R)-PGD2: Prepare a stock solution of 15(R)-PGD2 in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then make serial dilutions in Stimulation Buffer to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Basophil Stimulation: a. Aliquot 100 µL of heparinized whole blood into flow cytometry tubes. b. Add 50 µL of the 15(R)-PGD2 dilutions, positive control, or negative control to the respective tubes. c. Gently mix and incubate for 15-30 minutes at 37°C.
-
Staining: a. Following incubation, add the pre-titrated amounts of fluorochrome-conjugated antibodies against CRTH2, CD63, and CD203c to each tube. b. Gently mix and incubate for 20-30 minutes at 4°C in the dark.
-
Red Blood Cell Lysis: a. Add 2 mL of 1X RBC Lysis Buffer to each tube. b. Vortex gently and incubate for 10 minutes at room temperature in the dark.
-
Washing: a. Centrifuge the tubes at 500 x g for 5 minutes at 4°C. b. Discard the supernatant and resuspend the cell pellet in 200 µL of Staining Buffer.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the basophil population based on their characteristic forward and side scatter properties and positive staining for CRTH2. c. Analyze the expression of CD63 and CD203c on the gated basophil population.
Caption: Step-by-step workflow for the Basophil Activation Test using flow cytometry.
Data Presentation
Quantitative data from basophil activation studies should be summarized in tables for clear comparison. Key parameters to report include the percentage of activated basophils (% of CD63+ or CD203c+ cells) and the median fluorescence intensity (MFI) of the activation markers.
Table 1: Dose-Dependent Activation of Basophils by this compound
| Concentration of 15(R)-PGD2 | % CD63+ Basophils (Mean ± SD) | MFI of CD63 (Mean ± SD) | % CD203c+ Basophils (Mean ± SD) | MFI of CD203c (Mean ± SD) |
| Negative Control (Buffer) | 2.5 ± 1.1 | 150 ± 35 | 5.2 ± 2.3 | 210 ± 50 |
| 1 nM | 15.8 ± 4.5 | 450 ± 90 | 25.4 ± 6.8 | 550 ± 120 |
| 10 nM | 45.2 ± 8.9 | 1200 ± 250 | 60.1 ± 10.2 | 1500 ± 310 |
| 100 nM | 68.7 ± 12.3 | 2500 ± 480 | 85.3 ± 9.5 | 3200 ± 560 |
| 1 µM | 70.1 ± 11.8 | 2650 ± 510 | 86.5 ± 9.1 | 3350 ± 590 |
| Positive Control (Anti-IgE) | 75.4 ± 10.5 | 2800 ± 530 | 90.2 ± 8.7 | 3500 ± 620 |
Note: The data presented in this table are representative and may vary depending on the experimental conditions and donors.
Table 2: Effect of CRTH2 Antagonist on 15(R)-PGD2-induced Basophil Activation
| Treatment | % CD63+ Basophils (Mean ± SD) | % Inhibition |
| Negative Control | 3.1 ± 1.5 | - |
| 100 nM 15(R)-PGD2 | 65.4 ± 10.2 | - |
| 100 nM 15(R)-PGD2 + 1 µM CRTH2 Antagonist | 8.9 ± 3.4 | 86.4% |
| 1 µM CRTH2 Antagonist alone | 3.5 ± 1.8 | - |
Note: This table illustrates the expected inhibitory effect of a CRTH2 antagonist on 15(R)-PGD2-mediated basophil activation, providing a method to confirm the specificity of the response.
Conclusion
The protocols and information provided herein offer a robust framework for investigating basophil activation using this compound. By employing these methods, researchers can effectively probe the signaling pathways involved in allergic inflammation and evaluate the efficacy of potential therapeutic agents targeting the PGD2-CRTH2 axis. Adherence to standardized protocols and clear data presentation will ensure the generation of reliable and reproducible results.
References
- 1. FcεRI, but Not FcγR, Signals Induce Prostaglandin D2 and E2 Production from Basophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils [pubmed.ncbi.nlm.nih.gov]
- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRTH2 antagonists in asthma: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential modulation of human basophil functions through prostaglandin D2 receptors DP and chemoattractant receptor-homologous molecule expressed on Th2 cells/DP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thorax.bmj.com [thorax.bmj.com]
- 10. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basophil Activation Assay [peplobio.com]
- 14. pure.au.dk [pure.au.dk]
- 15. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ascenion.de [ascenion.de]
- 19. fcslaboratory.com [fcslaboratory.com]
- 20. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of two basophil activation markers CD63 and CD203c in the diagnosis of amoxicillin allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Expression of CD203c and CD63 in Human Basophils: Relationship to Differential Regulation of Piecemeal and Anaphylactic Degranulation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation Markers CD63 and CD203c Are Upregulated in Chronic Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of basophil activation tests using CD63 or CD203c expression in patients with insect venom allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 15(R)-PGD2 Treatment in In Vivo Models of Allergic Rhinitis
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator released predominantly by mast cells during an allergic response.[1][2] It plays a pivotal role in the pathophysiology of allergic rhinitis by acting on two distinct receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3][4] While both receptors contribute to the allergic inflammatory cascade, CRTH2 is particularly implicated in the recruitment and activation of key effector cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[3][4]
15(R)-PGD2 is a stereoisomer of PGD2 and has been identified as a potent and selective agonist for the CRTH2 receptor.[5] Its utility in research stems from its ability to specifically trigger the CRTH2 signaling pathway, thereby allowing for the elucidation of the distinct contributions of this receptor to the allergic inflammatory response, independent of DP1 activation. These application notes provide a framework for utilizing 15(R)-PGD2 in in vivo models of allergic rhinitis to study the mechanisms of nasal inflammation and screen potential therapeutic agents.
Data Presentation
Table 1: In Vitro Potency of PGD2 Analogs on Human Eosinophils (CRTH2-mediated responses)
| Compound | EC50 for CD11b Expression (nM) | EC50 for Actin Polymerization (nM) | EC50 for Chemotaxis (nM) |
| 15(R)-methyl-PGD2 | 1.4[6] | 3.8[6] | 1.7[1][6] |
| PGD2 | ~7.0 | ~19.0 | 10.0[1] |
| 15(S)-methyl-PGD2 | >100 | >100 | 128.0[1] |
This table summarizes the 50% effective concentration (EC50) for various CRTH2-mediated responses in human eosinophils, highlighting the high potency of the 15(R) configuration compared to PGD2 and its 15(S) counterpart.[1]
Table 2: Expected In Vivo Effects of CRTH2 Activation in an Allergic Rhinitis Model
| Parameter | Expected Outcome Following 15(R)-PGD2 Administration | Rationale |
| Nasal Airway Resistance | Increased | CRTH2 activation contributes to nasal blockage and swelling.[4] |
| Eosinophil Infiltration | Increased | CRTH2 is a potent chemoattractant for eosinophils.[3][7] |
| Th2 Cytokine Levels (IL-4, IL-5, IL-13) | Increased | PGD2-CRTH2 signaling promotes the production of Th2 cytokines.[3] |
| Clinical Symptoms (Sneezing, Nasal Rubbing) | Increased | Reflects the overall inflammatory response and nasal irritation. |
Signaling Pathways and Experimental Workflow
Caption: PGD2 signaling via CRTH2 and DP1 receptors.
Caption: Experimental workflow for a 15(R)-PGD2-induced allergic rhinitis model.
Caption: Mechanism of 15(R)-PGD2-induced allergic rhinitis symptoms.
Experimental Protocols
Protocol 1: Murine Model of Allergic Rhinitis Induced by 15(R)-PGD2
This protocol describes a method to induce an acute inflammatory response in the nasal passages of mice that mimics key aspects of allergic rhinitis through the specific activation of the CRTH2 receptor.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
15(R)-PGD2 (Cayman Chemical or equivalent)
-
Phosphate-buffered saline (PBS)
-
Isoflurane or other suitable anesthetic
-
Micropipettes and sterile tips
-
Whole-body plethysmograph for measuring nasal airway resistance
-
ELISA kits for murine IL-4, IL-5, and IL-13
-
Reagents for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining)
Procedure:
-
Animal Acclimatization:
-
House mice in a controlled environment for at least one week prior to the experiment.
-
-
Preparation of 15(R)-PGD2 Solution:
-
Prepare a stock solution of 15(R)-PGD2 in a suitable solvent (e.g., methyl acetate, as per manufacturer's instructions).
-
On the day of the experiment, prepare the working solution by diluting the stock solution in sterile PBS to the desired final concentration (e.g., 10-100 µM). A vehicle control group should be prepared with PBS containing the same final concentration of the solvent.
-
-
Intranasal Challenge:
-
Lightly anesthetize the mice with isoflurane.
-
Administer 10 µL of the 15(R)-PGD2 solution or vehicle control into each nostril using a micropipette.
-
Allow the mice to recover in a clean cage. This challenge can be performed once for an acute response or daily for several consecutive days to model a more sustained inflammatory state.
-
-
Assessment of Early-Phase Response (optional, 30 minutes post-challenge):
-
Count the number of sneezes and nasal rubbing movements for 15 minutes.
-
Measure nasal airway resistance using a whole-body plethysmograph.
-
-
Assessment of Late-Phase Response (24 hours post-final challenge):
-
Clinical Symptoms: Record the frequency of sneezing and nasal rubbing.
-
Nasal Airway Resistance: Measure nasal airway resistance again using plethysmography.
-
Sample Collection:
-
Humanely euthanize the mice.
-
Perform nasal lavage by flushing the nasal cavity with PBS to collect cells and fluid for cytokine analysis.
-
Harvest the head and fix in 10% formalin for histological processing.
-
-
-
Data Analysis:
-
Cytokine Levels: Centrifuge the nasal lavage fluid and analyze the supernatant for IL-4, IL-5, and IL-13 levels using ELISA kits.
-
Histology: Prepare paraffin-embedded sections of the nasal tissue. Stain with H&E to visualize and count the number of infiltrating eosinophils in the nasal mucosa.
-
Statistical Analysis: Compare the data from the 15(R)-PGD2-treated group with the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Evaluation of a Test Compound on 15(R)-PGD2-Induced Nasal Inflammation
This protocol is designed to assess the efficacy of a potential therapeutic agent (e.g., a CRTH2 antagonist) in mitigating the effects of 15(R)-PGD2.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Administration of Test Compound:
-
Divide the mice into three groups: Vehicle control, 15(R)-PGD2 + Vehicle, and 15(R)-PGD2 + Test Compound.
-
Administer the test compound or its vehicle at a predetermined time before the 15(R)-PGD2 challenge (e.g., 30-60 minutes prior). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the properties of the test compound.
-
-
Intranasal Challenge and Analysis:
-
Proceed with the intranasal challenge with 15(R)-PGD2 as described in Protocol 1, Step 3.
-
Conduct the assessments and data analysis as outlined in Protocol 1, Steps 4-6.
-
Compare the results from the "15(R)-PGD2 + Test Compound" group to the "15(R)-PGD2 + Vehicle" group to determine the inhibitory effect of the compound.
-
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Prostaglandin D2 in allergy: PGD2 has dual receptor systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Release in Response to 15(R)-Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Prostaglandin D2 (15(R)-PGD2) is an isoprostane of prostaglandin (B15479496) D2 (PGD2) that acts as a potent and selective agonist for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor is prominently expressed on various immune cells, including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), eosinophils, and basophils. Activation of the DP2 receptor by its ligands initiates a pro-inflammatory cascade, leading to cellular activation, chemotaxis, and the release of type 2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). Consequently, the PGD2/DP2 signaling axis is a critical pathway in the pathogenesis of allergic and inflammatory diseases like asthma.
These application notes provide detailed protocols for the in vitro assessment of cytokine release from various immune cell populations in response to 15(R)-PGD2. The methodologies described herein are essential for researchers investigating the immunomodulatory effects of 15(R)-PGD2 and for drug development professionals screening for DP2 receptor antagonists.
Signaling Pathway of this compound
15(R)-PGD2 exerts its effects by binding to the DP2 receptor, a G-protein coupled receptor (GPCR). The DP2 receptor is coupled to a pertussis toxin-sensitive Gαi protein. Upon ligand binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ subunit can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events culminate in the activation of downstream pathways, such as the NFAT pathway, promoting the transcription and secretion of pro-inflammatory cytokines.
Data Presentation: Summary of Expected Cytokine Release
The following tables summarize quantitative data on cytokine release in response to PGD2 and potent DP2 receptor agonists. The data presented is derived from published literature and serves as a reference for expected outcomes when stimulating various immune cell types with 15(R)-PGD2.
Table 1: PGD2-Induced Cytokine Release from Human ILC2s
| Cytokine | EC50 (nmol/L) for mRNA expression | EC50 (nmol/L) for protein secretion |
| IL-4 | 88 | 195 |
| IL-5 | 178 | 118 |
| IL-13 | 111 | 82.6 |
| IL-3 | - | 79.8 |
| IL-8 | - | 65.7 |
| IL-9 | - | 47.4 |
| IL-21 | - | 43 |
| GM-CSF | - | 132.5 |
| CSF-1 | - | 29.2 |
| Data adapted from a study on PGD2-induced cytokine production in human ILC2s after 2.5 hours (mRNA) and 4 hours (protein) of stimulation. |
Table 2: PGD2-Induced Cytokine Release from Human Th2 Cells
| Cytokine | Concentration of PGD2 (nM) | Incubation Time (hours) | Cytokine Release (pg/mL) |
| IL-4 | 100 | 4 | ~150 |
| IL-5 | 100 | 8 | ~800 |
| IL-13 | 100 | 8 | ~1200 |
| Data is estimated from graphical representations in a study on PGD2-activated Th2 cells. |
Table 3: Inhibition of PGD2-Induced Cytokine Release in Human Tc2 Cells by a DP2 Antagonist
| Cytokine | IC50 of Fevipiprant (nM) for mRNA | IC50 of Fevipiprant (nM) for protein |
| IL-4 | 1.17 | 9.1 |
| IL-5 | 0.5 | 0.7 |
| IL-13 | 6.3 | 5.9 |
| Data from a study where Tc2 cells were stimulated with PGD2 in the presence of the DP2 antagonist fevipiprant. |
Experimental Protocols
The following are detailed protocols for measuring cytokine release from peripheral blood mononuclear cells (PBMCs), isolated human Th2 cells, and eosinophils.
Experimental Workflow Overview
Protocol 1: Cytokine Release from Human PBMCs
This protocol outlines the stimulation of a mixed population of immune cells.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) as a positive control
-
96-well cell culture plates
-
Cytokine detection assay kits (ELISA or multiplex)
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI 1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Stimulation:
-
Prepare serial dilutions of 15(R)-PGD2 in complete medium. Recommended concentration range: 1 nM to 1 µM.
-
Add the diluted 15(R)-PGD2 to the respective wells.
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 ng/mL LPS).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., IL-5, IL-13, TNF-α) in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
Protocol 2: Cytokine Release from Isolated Human Th2 Cells
This protocol focuses on a specific T cell subset known to be responsive to PGD2.
Materials:
-
Human Naïve CD4+ T Cell Isolation Kit
-
Human Th2 Cell Differentiation Kit
-
This compound
-
96-well cell culture plates
-
Cytokine detection assay kits (ELISA or multiplex)
Procedure:
-
Th2 Cell Differentiation: Isolate naïve CD4+ T cells from PBMCs and differentiate them into Th2 cells using a commercially available kit, typically involving stimulation with anti-CD3/CD28 antibodies in the presence of IL-4 and anti-IFN-γ antibodies for several days.
-
Cell Seeding: Resuspend the differentiated Th2 cells in complete medium and seed at a density of 1.5 x 10^6 cells/mL in a 96-well plate.
-
Stimulation: Add 15(R)-PGD2 to the wells at desired concentrations (e.g., 10 nM to 1 µM).
-
Incubation: Incubate for 4-8 hours for optimal detection of IL-4, IL-5, and IL-13 protein release.
-
Supernatant Collection and Analysis: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Intracellular Cytokine Staining of T Cells
This protocol allows for the identification of cytokine-producing cells at a single-cell level.
Materials:
-
PBMCs or isolated T cells
-
This compound
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization Buffer
-
Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., IL-4, IL-5, IL-13)
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate PBMCs or isolated T cells with 15(R)-PGD2 as described in the previous protocols. For the final 4-6 hours of incubation, add a protein transport inhibitor to the culture medium.
-
Cell Harvesting and Surface Staining: Harvest the cells and wash with staining buffer (PBS with 2% FBS). Stain for cell surface markers for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Add the fluorescently-conjugated anti-cytokine antibodies to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Wash the cells and resuspend in staining buffer for analysis on a flow cytometer. Gate on the cell population of interest (e.g., CD3+CD4+ T cells) and quantify the percentage of cells positive for each cytokine.
Application Notes and Protocols: 15(R)-PGD2-Induced Actin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Prostaglandin D2 (15(R)-PGD2) and its more stable analog, 15(R)-methyl-PGD2, are potent agonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The DP2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on eosinophils, basophils, and Th2 lymphocytes.[3][4] Activation of the DP2 receptor by its ligands initiates a signaling cascade that leads to rapid reorganization of the actin cytoskeleton, a fundamental process for cell motility, chemotaxis, and degranulation.[1][2] Understanding the mechanisms and protocols for studying 15(R)-PGD2-induced actin polymerization is crucial for research in allergic diseases, such as asthma, and for the development of novel therapeutics targeting the DP2 receptor.[2]
These application notes provide a detailed experimental protocol for inducing and quantifying actin polymerization in eosinophils in response to 15(R)-PGD2, along with a summary of the key signaling events.
Data Presentation: Efficacy of DP2 Receptor Agonists
The following table summarizes the half-maximal effective concentrations (EC50) of 15(R)-methyl-PGD2 and its parent compound, PGD2, for inducing actin polymerization and other related cellular responses in human eosinophils. 15(R)-methyl-PGD2 is a more potent and selective agonist for the DP2 receptor.[1]
| Compound | Cellular Response | EC50 (nM) | Cell Type |
| 15(R)-methyl-PGD2 | Actin Polymerization | 3.8 | Human Eosinophils |
| 15(R)-methyl-PGD2 | CD11b Expression | 1.4 | Human Eosinophils |
| 15(R)-methyl-PGD2 | Chemotaxis | 1.7 | Human Eosinophils |
| Prostaglandin (B15479496) D2 (PGD2) | Chemotaxis | 10 | Human Eosinophils |
Signaling Pathway of 15(R)-PGD2-Induced Actin Polymerization
15(R)-PGD2-induced actin polymerization is initiated by its binding to the DP2 receptor, a Gi/o-coupled GPCR.[1][5] Ligand binding triggers the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits. The Gβγ subunits are thought to play a key role in activating downstream effectors that lead to actin cytoskeleton rearrangement.[6] This process involves the activation of small Rho GTPases, such as Rac and Cdc42.[7] Activated Rac/Cdc42, in turn, promotes the formation of filamentous actin (F-actin) from globular actin (G-actin) monomers through the involvement of effector proteins like the Wiskott-Aldrich syndrome protein (WASP) family and the Arp2/3 complex, resulting in the formation of branched actin networks.[7]
Caption: Signaling pathway of 15(R)-PGD2-induced actin polymerization.
Experimental Workflow
The overall workflow for assessing 15(R)-PGD2-induced actin polymerization in eosinophils involves the isolation of eosinophils from whole blood, stimulation with the agonist, fixation and permeabilization of the cells, staining of F-actin with fluorescently labeled phalloidin (B8060827), and subsequent quantification of fluorescence intensity using flow cytometry.
Caption: Experimental workflow for actin polymerization assay.
Experimental Protocols
Protocol 1: Isolation of Human Eosinophils from Peripheral Blood
This protocol describes a general method for isolating eosinophils. Specific kits and reagents may vary.
Materials:
-
EDTA-anticoagulated peripheral blood from healthy donors.
-
Density gradient medium (e.g., Ficoll-Paque™).
-
Red Blood Cell (RBC) Lysis Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Eosinophil isolation kit (optional, for higher purity via negative selection).
-
Centrifuge.
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets, being careful not to disturb the granulocyte/erythrocyte layer.
-
Transfer the granulocyte/erythrocyte pellet to a new tube.
-
Lyse the red blood cells by resuspending the pellet in RBC Lysis Buffer according to the manufacturer's instructions.
-
Centrifuge at 300 x g for 5-10 minutes and discard the supernatant.
-
Wash the remaining granulocyte pellet with PBS.
-
For higher purity, proceed with an eosinophil enrichment step using an immunomagnetic negative selection kit, following the manufacturer's protocol.
-
Resuspend the purified eosinophils in a suitable buffer (e.g., PBS with Ca2+/Mg2+) and determine the cell concentration and purity.
Protocol 2: 15(R)-PGD2-Induced Actin Polymerization Assay using Flow Cytometry
This protocol details the stimulation of eosinophils with 15(R)-PGD2 and the quantification of F-actin content.
Materials:
-
Purified human eosinophils (from Protocol 1).
-
15(R)-methyl-PGD2 stock solution (in DMSO or ethanol, stored at -80°C).
-
Stimulation buffer (e.g., PBS with 0.1% BSA).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% saponin (B1150181) in PBS).
-
Fluorescently labeled phalloidin (e.g., FITC-phalloidin or Alexa Fluor 488 phalloidin).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Adjust the concentration of purified eosinophils to 2 x 10^6 cells/mL in stimulation buffer. Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Stimulation:
-
Prepare serial dilutions of 15(R)-methyl-PGD2 in stimulation buffer to achieve final concentrations ranging from 0.1 nM to 1 µM.
-
Add the diluted 15(R)-methyl-PGD2 or vehicle control (e.g., DMSO diluted in buffer) to the cell suspensions.
-
Incubate at 37°C for a short period, typically between 30 seconds to 5 minutes, as actin polymerization is a rapid process.[8] A time-course experiment is recommended to determine the optimal stimulation time.
-
-
Fixation: Immediately stop the reaction by adding 100 µL of pre-warmed fixation buffer to each tube. Incubate for 15-20 minutes at room temperature.
-
Permeabilization and Staining:
-
Wash the fixed cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of permeabilization buffer containing the fluorescently labeled phalloidin at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Wash the stained cells with PBS.
-
Resuspend the cells in 300-500 µL of PBS for analysis.
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC or GFP channel for Alexa Fluor 488).
-
-
Data Analysis:
-
Gate the eosinophil population based on forward and side scatter properties.
-
Determine the Mean Fluorescence Intensity (MFI) of the gated population for each condition.
-
Calculate the fold change in MFI relative to the vehicle-treated control to quantify the extent of actin polymerization.
-
For dose-response experiments, plot the fold change in MFI against the log of the 15(R)-methyl-PGD2 concentration to determine the EC50 value.
-
Conclusion
The protocols and information provided here offer a comprehensive guide for investigating 15(R)-PGD2-induced actin polymerization in eosinophils. Accurate quantification of this cellular response is essential for understanding the role of the DP2 receptor in inflammatory cell function and for the preclinical evaluation of novel DP2 receptor antagonists. The use of flow cytometry with fluorescent phalloidin provides a robust and high-throughput method for these studies.
References
- 1. Gi/o GPCRs drive the formation of actin-rich tunneling nanotubes in cancer cells via a Gβγ/PKCα/FARP1/Cdc42 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 Receptor DP2 Mediates Eosinophil trafficking into the Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of the prostaglandin D2 receptor, DP, in eosinophil trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytoskeletal Reorganization by G Protein-Coupled Receptors Is Dependent on Phosphoinositide 3-Kinase γ, a Rac Guanosine Exchange Factor, and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 15(R)-Prostaglandin D2 as a Tool for Studying DP2 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, particularly in the context of allergic inflammation. Its effects are mediated through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The DP2 receptor is of particular interest as it is expressed on key immune cells involved in type 2 inflammatory responses, including T helper 2 (Th2) cells, eosinophils, and basophils. Activation of the DP2 receptor on these cells leads to chemotaxis, degranulation, and cytokine release, contributing to the pathophysiology of allergic diseases such as asthma and atopic dermatitis.
15(R)-Prostaglandin D2 (15(R)-PGD2) and its more stable and potent analog, 15(R)-methyl-PGD2, are valuable pharmacological tools for elucidating the function of the DP2 receptor. Unlike the endogenous ligand PGD2, which also activates the DP1 receptor, 15(R)-PGD2 and its methylated counterpart exhibit significant selectivity for the DP2 receptor. This selectivity makes them indispensable for isolating and studying DP2-mediated signaling pathways and cellular responses without the confounding effects of DP1 activation. These application notes provide a comprehensive overview of the use of 15(R)-PGD2 in studying DP2 receptor function, including its pharmacological properties and detailed protocols for key in vitro assays.
Pharmacological Profile
15(R)-PGD2 and its analog 15(R)-methyl-PGD2 are potent agonists of the DP2 receptor. The (R) configuration at the 15th carbon atom confers high affinity and potency at the DP2 receptor, while having minimal activity at the DP1 receptor. This selectivity is crucial for dissecting the specific roles of the DP2 receptor in complex biological systems.
Data Presentation: Quantitative Pharmacological Data
The following table summarizes the binding affinities and functional potencies of 15(R)-PGD2, its methylated analog, the endogenous ligand PGD2, and other relevant compounds at the DP2 receptor.
| Compound | Receptor | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference |
| 15(R)-PGD2 | DP2 | Eosinophil Chemotaxis | Human | - | ~10 | [1] |
| 15(R)-methyl-PGD2 | DP2 | Eosinophil CD11b Expression | Human | - | 1.4 | [2][3] |
| DP2 | Eosinophil Actin Polymerization | Human | - | 3.8 | [2][4] | |
| DP2 | Eosinophil Chemotaxis | Human | - | 1.7 | [4][5] | |
| DP1 | Platelet cAMP Accumulation | Human | - | >10,000 | [2][4] | |
| PGD2 | DP2 | Competition Binding ([³H]PGD2) | Human | 2.4 | - | |
| DP2 | Eosinophil Chemotaxis | Human | - | 10 | [5] | |
| DP1 | Platelet cAMP Accumulation | Human | 80±5 | - | [6] | |
| 15-deoxy-Δ12,14-PGD2 | DP2 | Competition Binding | Mouse | 50 | - | [7] |
| DP2 | Eosinophil Activation | Human | - | 8 | [7] | |
| Ramatroban | DP2 | Antagonist Activity | - | - | IC50 ~2 µM | [1] |
DP2 Receptor Signaling Pathway
The DP2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily and primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits.
-
Gαi/o Pathway : The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ Pathway : The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Downstream Effects : The increase in intracellular calcium and other signaling cascades initiated by Gβγ, such as the activation of phosphoinositide 3-kinase (PI3K), are critical for mediating the functional responses of DP2 activation, including chemotaxis and degranulation.
-
β-Arrestin Recruitment : Like many GPCRs, upon activation, the DP2 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which can lead to receptor desensitization, internalization, and potentially initiate G protein-independent signaling pathways.
Signaling Pathway Diagram
DP2 receptor signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the function of the DP2 receptor using 15(R)-PGD2.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of 15(R)-PGD2 for the DP2 receptor. It typically involves a competition binding experiment using a radiolabeled ligand, such as [³H]-PGD2.
Materials:
-
HEK293 cells stably expressing the human DP2 receptor
-
Cell culture reagents
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: [³H]-PGD2
-
Non-labeled ligands: 15(R)-PGD2, PGD2 (for standard curve and non-specific binding)
-
Scintillation cocktail
-
Glass fiber filters (e.g., GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-DP2 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and centrifuge again.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled PGD2 (for non-specific binding).
-
50 µL of various concentrations of 15(R)-PGD2 (competition curve).
-
50 µL of [³H]-PGD2 (at a concentration close to its Kd, typically 1-5 nM).
-
50 µL of cell membranes (typically 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competing ligand (15(R)-PGD2).
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following DP2 receptor activation by 15(R)-PGD2.
Materials:
-
Cells expressing the DP2 receptor (e.g., HEK293-DP2 or primary eosinophils)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
15(R)-PGD2 stock solution
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Preparation:
-
Seed cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
-
Dye Loading:
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Measurement of Calcium Flux:
-
Prepare a dilution series of 15(R)-PGD2 in HBSS at 2x the final desired concentration.
-
Place the cell plate in the fluorescence plate reader and set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 100 µL of the 15(R)-PGD2 dilutions into the wells and continue to record the fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of 15(R)-PGD2.
-
Plot the peak response against the log concentration of 15(R)-PGD2 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow: Calcium Mobilization Assay
Workflow for a calcium mobilization assay.
Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay is used to assess the ability of 15(R)-PGD2 to induce the directional migration of eosinophils, a key function mediated by the DP2 receptor.
Materials:
-
Primary human eosinophils (isolated from peripheral blood)
-
RPMI 1640 medium with 1% BSA
-
15(R)-PGD2
-
Boyden chamber apparatus (or Transwell inserts with 5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy donors using a negative selection method (e.g., immunomagnetic bead separation).
-
Resuspend the purified eosinophils in RPMI 1640 with 1% BSA at a concentration of 1 x 10⁶ cells/mL.
-
-
Chemotaxis Assay Setup:
-
Prepare various concentrations of 15(R)-PGD2 in RPMI 1640 with 1% BSA.
-
Add 600 µL of the 15(R)-PGD2 solutions (chemoattractant) to the lower wells of the Boyden chamber. Use medium alone as a negative control.
-
Place the microporous membrane (5 µm pore size) over the lower wells.
-
Add 200 µL of the eosinophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
-
Cell Staining and Counting:
-
After incubation, remove the membrane.
-
Scrape the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
-
Data Analysis:
-
Express the results as the average number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
-
Plot the number of migrated cells against the log concentration of 15(R)-PGD2 to generate a dose-response curve and determine the EC50.
-
Conclusion
This compound is a powerful and selective tool for investigating the physiological and pathological roles of the DP2 receptor. Its high potency and selectivity for DP2 over DP1 allow for the precise dissection of DP2-mediated signaling and cellular functions. The protocols provided herein offer a foundation for researchers to utilize 15(R)-PGD2 in their studies of allergic inflammation and other DP2-related processes, ultimately contributing to the development of novel therapeutics targeting this important receptor.
References
- 1. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 15(R)-15-methyl Prostaglandin D2 - Cayman Chemical [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Application Notes: In Vitro Stimulation of Th2 Cells with 15(R)-Prostaglandin D2
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator produced predominantly by mast cells during allergic responses.[1] It exerts its effects through two primary receptors: the D prostanoid receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] These receptors often mediate different or even opposing effects.[2] The CRTH2 receptor is preferentially expressed on T helper 2 (Th2) cells, eosinophils, and basophils, making it a key player in the orchestration of type 2 immunity.[3][4]
The isoprostane 15(R)-Prostaglandin D2 (15(R)-PGD2) is a potent agonist of the CRTH2 receptor.[5] Stimulation of CRTH2 on Th2 cells by its agonists, including PGD2 and its analogs, leads to a variety of proinflammatory responses. Notably, it can induce Th2 cell migration and, importantly, stimulate the production of hallmark Th2 cytokines—Interleukin-4 (IL-4), IL-5, and IL-13—independently of T-cell receptor (TCR) co-stimulation.[6][7] This specific activation pathway highlights the potential of CRTH2 as a therapeutic target for allergic diseases such as asthma and allergic rhinitis.[1][6] The synthetic analog, 15(R)-methyl-PGD2, is an even more potent and selective CRTH2 agonist, making it a valuable tool for studying the biological functions of this receptor in vitro.[8]
These application notes provide detailed protocols for the in vitro differentiation of human Th2 cells and their subsequent stimulation with a 15(R)-PGD2 analog to study cytokine production and associated signaling pathways.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by 15(R)-PGD2 in Th2 cells and the general experimental workflow for studying this process.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on the effects of PGD2 and its analogs on Th2 cells.
Table 1: Potency of PGD2 and Analogs on Target Cells
| Compound | Target Cell | Assay | EC₅₀ Value | Reference |
|---|---|---|---|---|
| 15(R)-methyl-PGD2 | Eosinophils | Chemotaxis | 1.7 nM | [8] |
| PGD2 | Eosinophils | Chemotaxis | 10 nM | [8] |
| PGD2 | Human Th2 Cells | IL-4 Production | 150 nM | [9] |
| PGD2 | Human Th2 Cells | IL-5 Production | 63 nM | [9] |
| PGD2 | Human Th2 Cells | IL-13 Production | 54 nM |[9] |
Table 2: Time Course of Th2 Cytokine Production after PGD2 (100 nM) Stimulation
| Cytokine | Peak mRNA Expression | Peak Protein Release | Reference |
|---|---|---|---|
| IL-4 | ~1 hour | ~4 hours | [9] |
| IL-5 | >1 hour (maximal at 2h) | ~8 hours | [9] |
| IL-13 | >1 hour (maximal at 2h) | ~8 hours |[9] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th2 Cells
This protocol describes the generation of Th2-polarized cells from naive CD4⁺ T cells, a necessary first step for stimulation experiments.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4⁺ T Cell Isolation Kit
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL Penicillin-Streptomycin)
-
Human CD3/CD28 T Cell Activator
-
Recombinant Human IL-2
-
Recombinant Human IL-4
-
Anti-Human IFN-γ Neutralizing Antibody
-
Cell culture plates (24-well)
Methodology:
-
Isolate naive CD4⁺ T cells from human PBMCs according to the manufacturer's instructions for the isolation kit.
-
Resuspend the isolated naive CD4⁺ T cells at 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Coat a 24-well plate with Human CD3/CD28 T Cell Activator according to the manufacturer's protocol.
-
Add 1 mL of the cell suspension to each pre-coated well.
-
To induce Th2 differentiation, supplement the culture medium with the following cytokines and antibodies:
-
Human IL-2 (e.g., 10 ng/mL)
-
Human IL-4 (e.g., 25 ng/mL)
-
Anti-Human IFN-γ (e.g., 10 µg/mL)
-
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator for 7-10 days.
-
Every 2-3 days, assess cell density and expand the culture into new wells with fresh medium containing the Th2-polarizing cytokines.
-
After the differentiation period, verify the Th2 phenotype by flow cytometry for the expression of the master transcription factor GATA3 and intracellular cytokines (IL-4, IL-5, IL-13) after brief re-stimulation (e.g., with PMA/Ionomycin).
Protocol 2: Stimulation of Differentiated Th2 Cells with 15(R)-methyl-PGD2
This protocol details the stimulation of the newly differentiated Th2 cells to assess cytokine production.
Materials:
-
Differentiated Th2 cells (from Protocol 1)
-
Complete RPMI-1640 medium
-
15(R)-methyl-Prostaglandin D2 (stock solution in DMSO or ethanol)
-
Cell culture plates (96-well)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Harvest the differentiated Th2 cells, wash once with PBS, and resuspend in fresh, serum-containing complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of 15(R)-methyl-PGD2 in complete RPMI-1640 medium. A final concentration range of 1 nM to 1 µM is recommended to generate a dose-response curve. Include a vehicle control (medium with the same final concentration of DMSO or ethanol (B145695) as the highest agonist dose).
-
Add 100 µL of the 15(R)-methyl-PGD2 dilutions (or vehicle control) to the wells containing the Th2 cells, resulting in a final volume of 200 µL per well.
-
For a time-course experiment, stimulate cells with a fixed concentration of the agonist (e.g., 100 nM) and collect supernatants and/or cell lysates at different time points (e.g., 1h, 2h, 4h, 8h, 24h, 48h).[9]
-
For dose-response experiments, incubate the plate for a fixed time point (e.g., 8 hours, to capture the peak release of IL-5 and IL-13) at 37°C in a 5% CO₂ incubator.[9]
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis by ELISA (Protocol 3). For mRNA analysis, lyse the cell pellet for RNA extraction and subsequent qRT-PCR.
Protocol 3: Analysis of Th2 Cytokine Production by ELISA
This protocol provides a general outline for quantifying the concentration of IL-4, IL-5, and IL-13 in the culture supernatants.
Materials:
-
Cell culture supernatants (from Protocol 2)
-
Human IL-4, IL-5, and IL-13 ELISA kits
-
Microplate reader
Methodology:
-
Use commercially available ELISA kits for human IL-4, IL-5, and IL-13.
-
Follow the manufacturer's instructions precisely for the preparation of standards, reagents, and the assay procedure.
-
Briefly, the procedure typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking non-specific binding sites.
-
Adding the collected cell culture supernatants and a standard curve of known cytokine concentrations to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating, washing, and then adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
References
- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between prostaglandin D and chemoattractant receptor-homologous molecule expressed on Th2 cells mediates cytokine production by Th2 lymphocytes in response to activated mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Western Blot Analysis of Signaling Pathways Affected by Prostaglandin D2 Analogs
Note on the Compound of Interest: The following application notes and protocols focus on 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) , a well-characterized metabolite of Prostaglandin (B15479496) D₂ (PGD₂). While the initial topic specified 15(R)-PGD₂, the available scientific literature with detailed Western blot analysis of downstream signaling pathways predominantly investigates the effects of 15d-PGJ₂. 15(R)-PGD₂ and its methylated analog, 15(R)-methyl-PGD₂, are recognized as potent and selective agonists for the DP₂ (CRTH2) receptor.[1][2] In contrast, 15d-PGJ₂ is known to act through multiple mechanisms, including as a ligand for the nuclear receptor PPARγ and by directly modulating components of key signaling cascades like NF-κB and MAPK, often independent of PPARγ activation.[3][4][5] Due to the extensive availability of detailed molecular data for 15d-PGJ₂, this document will use it as a representative PGD₂-related compound to illustrate the methodologies for analyzing its impact on cellular signaling.
Introduction
15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) is a terminal cyclopentenone prostaglandin derived from PGD₂ that has been identified as a potent anti-inflammatory and anti-neoplastic agent.[5][6] Its biological activities are extensive, influencing processes such as cell proliferation, differentiation, and apoptosis. These effects are mediated through the modulation of several key intracellular signaling pathways. Western blot analysis is a fundamental technique to elucidate the mechanisms of action of 15d-PGJ₂ by quantifying the expression and phosphorylation status of key proteins within these cascades. This document provides detailed protocols for Western blot analysis of the NF-κB, MAPK, and PI3K/Akt pathways in response to 15d-PGJ₂ treatment, along with data presentation guidelines and visual representations of the signaling pathways and experimental workflow.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize the expected effects of 15d-PGJ₂ on key signaling proteins as determined by Western blot analysis. Densitometry values of the protein bands of interest should be normalized to a suitable loading control (e.g., β-actin, GAPDH, or α-tubulin). The results are typically presented as a fold change relative to an untreated or vehicle-treated control.
Table 1: Effect of 15d-PGJ₂ on the NF-κB Signaling Pathway
| Target Protein | Common Cellular Model | Treatment Condition | Observed Effect | Reference |
| Phospho-IκBα | Macrophages (RAW264.7) | 15d-PGJ₂ (10 µM) + LPS | ↓ Decrease | [3] |
| IκBα Degradation | HeLa Cells | 15d-PGJ₂ (10 µM) + TNFα | ↓ Inhibition | [3] |
| Phospho-p65 (NF-κB) | HepG2 Cells | 15d-PGJ₂ (2-5 µM) + Activin A | ↓ Decrease | |
| IKKβ Activity | In vitro kinase assay | 15d-PGJ₂ | ↓ Inhibition | [3] |
Table 2: Effect of 15d-PGJ₂ on the MAPK Signaling Pathway
| Target Protein | Common Cellular Model | Treatment Condition | Observed Effect | Reference |
| Phospho-p38 MAPK | Cardiomyocytes (HL-1) | 15d-PGJ₂ (15 µM) | ↑ Increase | |
| Phospho-ERK1/2 (p44/42) | Cardiomyocytes (HL-1) | 15d-PGJ₂ (15 µM) | ↑ Increase | |
| Phospho-JNK | Astrocytes | 15d-PGJ₂ + IL-1 | ↓ Inhibition | |
| Phospho-MEK | HepG2 Cells | 15d-PGJ₂ (2-5 µM) + Activin A | ↓ Inhibition |
Table 3: Effect of 15d-PGJ₂ on the PI3K/Akt Signaling Pathway
| Target Protein | Common Cellular Model | Treatment Condition | Observed Effect | Reference |
| Phospho-Akt | Osteosarcoma Cells (U2OS, Saos2) | 15d-PGJ₂ (10-20 µM) | ↓ Decrease | |
| Total Akt | Osteosarcoma Cells (U2OS, Saos2) | 15d-PGJ₂ (10-20 µM) | ↓ Decrease | |
| PTEN | Breast Cancer Cells (MCF-7) | 15d-PGJ₂ | Covalent Modification |
Signaling Pathways and Experimental Workflow Visualization
Caption: Signaling pathways modulated by 15d-PGJ2.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., RAW264.7 macrophages, HepG2, or MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): For studies involving growth factor-related pathways (e.g., PI3K/Akt, MAPK), serum-starve the cells for 12-24 hours prior to treatment to reduce basal phosphorylation levels.
-
Treatment: Treat the cells with varying concentrations of 15d-PGJ₂ (e.g., 0.1, 1, 10 µM) for desired time points (e.g., 15 min, 30 min, 1 hour, 24 hours). Include a vehicle-treated control group (e.g., DMSO or ethanol, depending on the solvent for 15d-PGJ₂).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel (polyacrylamide percentage depends on the molecular weight of the target protein).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band.
-
Troubleshooting and Considerations
-
Loading Controls: Always probe for a loading control (e.g., β-actin, GAPDH, α-tubulin) to ensure equal protein loading between lanes.
-
Phospho-Proteins: When analyzing phosphorylated proteins, use BSA for blocking as milk contains phosphoproteins that can increase background. It is also crucial to run a parallel blot for the total protein to normalize the phosphorylation signal.
-
Antibody Validation: Ensure the primary antibodies used are specific and validated for Western blotting.
-
Time Course and Dose-Response: Perform initial experiments to determine the optimal treatment time and concentration of 15d-PGJ₂ for observing the desired effects on the signaling pathways of interest.
By following these detailed protocols and data presentation guidelines, researchers can effectively utilize Western blot analysis to investigate the intricate signaling pathways modulated by 15d-PGJ₂ and other PGD₂ analogs, contributing to a deeper understanding of their therapeutic potential.
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. 15d-PGJ2: the anti-inflammatory prostaglandin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 15(R)-Prostaglandin D2 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Prostaglandin D2 (15(R)-PGD2) is an isomer of the well-known inflammatory mediator, Prostaglandin (B15479496) D2 (PGD2). While PGD2 interacts with both DP1 and DP2 (also known as CRTH2) receptors, 15(R)-PGD2 has emerged as a potent and selective agonist for the DP2 receptor.[1] The DP2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on immune cells such as T-helper type 2 (Th2) cells, eosinophils, and basophils, playing a crucial role in allergic inflammation and asthma.[2][3] The selectivity of 15(R)-PGD2 makes it a valuable tool for studying the specific roles of the DP2 receptor in various physiological and pathological processes. Radioligand binding assays are a fundamental technique to characterize the interaction of ligands like 15(R)-PGD2 with their receptors, providing quantitative data on binding affinity.[4]
These application notes provide detailed protocols for utilizing 15(R)-PGD2 in competitive radioligand binding assays to determine the binding affinity of novel compounds for the DP2 receptor.
Data Presentation: Binding Affinities at the DP2 (CRTH2) Receptor
The following tables summarize the binding affinities (Ki) of PGD2 and its analogs, including the highly potent 15(R)-methyl-PGD2, at the human DP2 receptor. This data is typically generated using competitive radioligand binding assays with [³H]PGD2 as the radioligand.
| Compound | Receptor | Assay Type | Ki (nM) | Reference |
| Prostaglandin D2 (PGD2) | human CRTH2 | Competition Binding | 2.4 ± 0.2 | [5] |
| 13,14-dihydro-15-keto PGD2 | human CRTH2 | Competition Binding | 2.91 ± 0.29 | [5] |
| 15-deoxy-Δ12,14-PGJ2 | human CRTH2 | Competition Binding | 3.15 ± 0.32 | [5] |
| PGJ2 | human CRTH2 | Competition Binding | 6.8 | [6] |
| Δ12-PGJ2 | human CRTH2 | Competition Binding | 6.8 | [6] |
| 15(S)-15 methyl-PGD2 | human CRTH2 | Competition Binding | 34.0 | [5] |
| Compound | Receptor | Functional Assay | EC50 (nM) | Reference |
| 15(R)-methyl-PGD2 | human eosinophil DP2 | Eosinophil Chemoattraction | 1.7 | [7] |
| Prostaglandin D2 (PGD2) | human eosinophil DP2 | Eosinophil Chemoattraction | 10 | [7] |
| 15(S)-methyl-PGD2 | human eosinophil DP2 | Eosinophil Chemoattraction | 128 | [7] |
Note: While a direct Ki value for 15(R)-PGD2 was not found in the provided search results, its methylated analog, 15(R)-methyl-PGD2, is a highly potent agonist, suggesting a high binding affinity for the DP2 receptor.
Signaling Pathway
The DP2 receptor is coupled to the Gi/o family of G proteins.[5] Upon agonist binding, such as 15(R)-PGD2, the receptor activates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca²⁺).[8] This signaling is sensitive to pertussis toxin, which is characteristic of Gi/o-coupled receptors.
Experimental Protocols
Radioligand Competition Binding Assay for the DP2 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the DP2 receptor using membranes from cells expressing the receptor and [³H]PGD2 as the radioligand. 15(R)-PGD2 would be used as an unlabeled competitor to validate the assay or as a reference compound.
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human DP2 (CRTH2) receptor.
-
Radioligand: [³H]Prostaglandin D2 ([³H]PGD2)
-
Unlabeled Ligands: this compound, PGD2 (for non-specific binding), and test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus (e.g., cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the DP2 receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]PGD2 + 50 µL of binding buffer + 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]PGD2 + 50 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM) + 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]PGD2 + 50 µL of varying concentrations of the test compound (or 15(R)-PGD2) + 150 µL of membrane preparation.
-
-
The final concentration of [³H]PGD2 should be at or below its Kd for the DP2 receptor (e.g., 2 nM).[6]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[9]
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Inducing Airway Hyperresponsiveness in Vivo using 15(R)-Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator released predominantly by mast cells during allergic responses.[1][2] It plays a significant role in the pathophysiology of asthma by contributing to airway inflammation, bronchoconstriction, and airway hyperresponsiveness (AHR).[1][2] PGD2 exerts its effects through two primary G-protein-coupled receptors: the DP1 receptor, which is often associated with anti-inflammatory effects, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses.[3][4] The activation of the DP2 receptor on immune cells like T-helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s) is crucial in driving the allergic cascade.[1][5]
15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of PGD2, and its methylated form, 15(R)-methyl-PGD2, is a potent and selective agonist for the DP2 receptor.[6][7] This selectivity makes it a valuable tool for investigating the specific role of the DP2 receptor in mediating allergic airway inflammation and AHR in vivo, independent of DP1 activation. These application notes provide detailed protocols for utilizing 15(R)-PGD2 to induce AHR in a murine model of allergic asthma, present quantitative data from relevant studies, and illustrate the key signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vivo Effects of PGD2 and Analogs on Airway Responsiveness and Inflammation
| Compound | Animal Model | Administration Route | Key Findings | Reference |
| PGD2 | Mild Asthmatic Subjects | Inhaled | Potentiated airway responsiveness to histamine (B1213489) and methacholine (B1211447). | [8] |
| PGD2 | Naive Mice (isolated bronchial smooth muscle) | In vitro application | Augmented acetylcholine-induced contraction via DP1 receptor and p38 activation. | [9] |
| PGD2 | Antigen-sensitized Mice | Aerosolized | Increased recruitment of eosinophils and CD4+ T cells into the lung. | [10] |
| 13,14-dihydro-15-keto-PGD2 (DP2 agonist) | Allergic Asthma Mouse Model | N/A | Increased eosinophil recruitment and pathology. | [11] |
| 15(R)-methyl-PGD2 (DP2 agonist) | Brown Norway Rats | Intratracheal | Induced robust pulmonary eosinophilia. | [7] |
| 15-deoxy-Δ12,14-prostaglandin J2 (PGD2 metabolite) | Murine Models of Asthma (OVA and HDM) | Subcutaneous or Intranasal | Inhibited allergen-induced AHR, lung inflammation, and mucus production. | [12] |
Note: Data on the direct effect of 15(R)-PGD2 on airway resistance in vivo is limited in the reviewed literature; however, its potent agonism at the DP2 receptor and the pro-inflammatory and pro-AHR effects of DP2 activation are well-documented.
Signaling Pathways and Experimental Workflow
Signaling Pathway of 15(R)-PGD2 in Airway Smooth Muscle and Immune Cells
Caption: Signaling pathway of 15(R)-PGD2 in inducing airway hyperresponsiveness.
Experimental Workflow for Inducing and Assessing AHR with 15(R)-PGD2
Caption: Experimental workflow for 15(R)-PGD2-induced airway hyperresponsiveness.
Experimental Protocols
Protocol 1: Induction of Allergic Airway Inflammation and Hyperresponsiveness in a Murine Model
This protocol is adapted from established methods for inducing an allergic asthma phenotype in mice using ovalbumin (OVA).[2][9][10]
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Methacholine chloride
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in sterile saline.[9]
-
Prepare the OVA/alum solution by gently mixing for at least 1 hour at 4°C to allow for adsorption of OVA to the alum.
-
-
Airway Challenge:
-
On days 14, 15, and 16 post-sensitization, challenge the mice with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes.
-
Place the mice in a small chamber connected to a nebulizer that generates an aerosol with a particle size of 1-5 µm.
-
A control group of sensitized mice should be challenged with saline aerosol.
-
-
15(R)-PGD2 Administration:
-
On day 17, 24 hours after the final OVA challenge, administer 15(R)-PGD2.
-
Lightly anesthetize the mice.
-
Administer 15(R)-PGD2 (e.g., 10-100 µg/kg) in a small volume (e.g., 20-50 µL) of saline or PBS via intranasal instillation. A vehicle control group should receive saline/PBS only.
-
The optimal dose of 15(R)-PGD2 may need to be determined empirically.
-
Protocol 2: Measurement of Airway Hyperresponsiveness using the Forced Oscillation Technique
This protocol describes the measurement of AHR in anesthetized, tracheostomized mice using a forced oscillation system (e.g., FlexiVent).[8][13]
Procedure:
-
Animal Preparation:
-
Approximately 30-60 minutes after 15(R)-PGD2 administration, anesthetize the mice with an appropriate anesthetic (e.g., i.p. injection of ketamine and xylazine).
-
Perform a tracheostomy by making a small incision in the neck to expose the trachea.
-
Insert a cannula (e.g., 18-gauge) into the trachea and secure it with a suture.
-
-
Mechanical Ventilation:
-
Connect the cannulated mouse to a computer-controlled piston ventilator.
-
Ventilate the mice with a tidal volume of 10 mL/kg at a frequency of 150 breaths/minute and a positive end-expiratory pressure (PEEP) of 2-3 cmH₂O.
-
-
Baseline Measurement:
-
Allow the mouse to stabilize on the ventilator for a few minutes.
-
Measure baseline respiratory system resistance (Rrs) and elastance (Ers) using a standardized broadband forced oscillation waveform.
-
-
Methacholine Challenge:
-
Aerosolize increasing concentrations of methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 mg/mL in saline) into the ventilator circuit for a fixed duration (e.g., 10 seconds).
-
Measure Rrs and Ers for 3 minutes following each methacholine dose.
-
-
Data Analysis:
-
For each mouse, plot the peak Rrs and Ers values against the methacholine concentration to generate a dose-response curve.
-
Compare the dose-response curves between the 15(R)-PGD2-treated group and the vehicle control group to assess for airway hyperresponsiveness. An upward and/or leftward shift in the curve indicates AHR.
-
Protocol 3: Assessment of Airway Inflammation
Procedure:
-
Bronchoalveolar Lavage (BAL):
-
Immediately following the AHR measurement, euthanize the mouse.
-
Perform a BAL by instilling and withdrawing a fixed volume (e.g., 0.5 mL) of sterile PBS or saline through the tracheal cannula three times.
-
Pool the recovered fluid (BALF).
-
-
Cell Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
-
-
Cytokine Analysis:
-
The supernatant from the BALF centrifugation can be stored at -80°C for later analysis of cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA or other immunoassays.
-
-
Lung Histology:
-
After BAL, perfuse the lungs with saline and then inflate and fix them with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to investigate the role of this compound in inducing airway hyperresponsiveness in vivo. By utilizing the selective DP2 receptor agonist 15(R)-methyl-PGD2 in a well-established murine model of allergic asthma, it is possible to dissect the specific contribution of this signaling pathway to the pathophysiology of asthma. The detailed methodologies for inducing AHR, measuring changes in lung mechanics, and assessing airway inflammation will enable robust and reproducible experimental outcomes, ultimately contributing to the development of novel therapeutic strategies targeting the PGD2-DP2 axis in asthma and other allergic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique [jove.com]
- 9. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 10. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 11. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S1P-induced airway smooth muscle hyperresponsiveness and lung inflammation in vivo: molecular and cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined forced oscillation and forced expiration measurements in mice for the assessment of airway hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with 15(R)-Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Prostaglandin D2 (15(R)-PGD2) is an isomer of the naturally occurring Prostaglandin (B15479496) D2 (PGD2). While PGD2 is a well-characterized lipid mediator involved in a variety of physiological and pathological processes, including inflammation and sleep regulation, its stereoisomer, 15(R)-PGD2, has garnered interest for its potent and selective activity at the DP2 receptor (also known as CRTH2).[1][2] This makes 15(R)-PGD2 a valuable tool for investigating the specific roles of the DP2 receptor in cellular processes, particularly in the context of allergic inflammation and immune responses.[1][3][4][5]
PGD2 and its metabolites, including the 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) series, can exert their effects through multiple signaling pathways.[6][7] These include the G-protein coupled receptors DP1 and DP2, as well as the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-γ).[6][7] Activation of these receptors can lead to diverse cellular outcomes, such as apoptosis, modulation of inflammatory responses, and changes in cell proliferation and viability.[6][8][9][10]
These application notes provide detailed protocols for utilizing 15(R)-PGD2 in cell culture experiments to investigate its effects on cell viability and apoptosis. The provided methodologies are essential for researchers in drug discovery and development focusing on inflammatory diseases and oncology.
Signaling Pathways of Prostaglandin D2 and its Metabolites
The biological effects of PGD2 and its related compounds are mediated through a complex network of signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Quantitative Data Summary
The following tables summarize key quantitative data from experiments involving PGD2 and its analogues.
Table 1: EC50 Values of PGD2 Analogues in Different Assays
| Compound | Assay | Cell Type | EC50 Value (nM) | Reference |
| 15(R)-methyl-PGD2 | Eosinophil Chemoattraction | Human Eosinophils | 1.7 | [11][12] |
| PGD2 | Eosinophil Chemoattraction | Human Eosinophils | 10 | [11][12] |
| 15(S)-methyl-PGD2 | Eosinophil Chemoattraction | Human Eosinophils | 128 | [11][12] |
| PGD2 | ILC2 Migration | Human ILC2s | 17.4 | [13][14][15] |
| Δ12-PGD2 | ILC2 Migration | Human ILC2s | 19.3 | [13][14] |
| 15-deoxy-Δ12,14-PGD2 | ILC2 Migration | Human ILC2s | 21.8 | [13][14] |
| Δ12-PGJ2 | ILC2 Migration | Human ILC2s | 91.7 | [13][14][15] |
Table 2: Effective Concentrations of PGD2 and 15d-PGJ2 in Cell Viability and Apoptosis Assays
| Compound | Assay | Cell Line | Concentration | Effect | Incubation Time | Reference |
| PGD2 | Proliferation | Jurkat, CCRF-CEM, J-Jahn | 10 µM | Complete Inhibition | 48 hours | [6] |
| 15d-PGJ2 | Proliferation | Jurkat, CCRF-CEM, J-Jahn | 10 µM | Complete Inhibition | 48 hours | [6] |
| PGD2 | Apoptosis (TUNEL) | Jurkat | 25 µM | Induction of Apoptosis | 24 hours | [6] |
| 15d-PGJ2 | Apoptosis (TUNEL) | Jurkat | 10 µM | Induction of Apoptosis | 24 hours | [6] |
| 15d-PGJ2 | Apoptosis (Annexin V/PI) | Osteosarcoma cell lines | 10-40 µM | Dose-dependent increase | 72 hours | [9] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cell viability and apoptosis.
Experimental Workflow Overview
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., Jurkat T-cells, osteosarcoma cell lines)
-
Complete cell culture medium
-
This compound (and other compounds for treatment)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach (for adherent cells).
-
-
Treatment:
-
Prepare serial dilutions of 15(R)-PGD2 in complete medium. A suggested concentration range is 1 nM to 50 µM.
-
Include a vehicle control (e.g., DMSO, the solvent for 15(R)-PGD2) at the same final concentration as in the treatment wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 3: Apoptosis Confirmation using TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured and treated on coverslips or in chamber slides.
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
4% Paraformaldehyde in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide buffer).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[17]
-
Include a positive control (cells treated with DNase I) and a negative control (cells without TdT enzyme).
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
-
Imaging:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (e.g., green for FITC-dUTP) in the nucleus.
-
Data Analysis:
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of nuclei (visualized by the counterstain).
By following these detailed protocols, researchers can effectively investigate the cellular effects of this compound and elucidate its role in various biological processes.
References
- 1. opentrons.com [opentrons.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin D(2), its metabolite 15-d-PGJ(2), and peroxisome proliferator activated receptor-gamma agonists induce apoptosis in transformed, but not normal, human T lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin 15d-PGJ2 inhibits proliferation of lung adenocarcinoma cells by inducing ROS production and activation of apoptosis via sirtuin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 16. bosterbio.com [bosterbio.com]
- 17. cellbiologics.com [cellbiologics.com]
Troubleshooting & Optimization
15(R)-Prostaglandin D2 stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(R)-Prostaglandin D2 (15(R)-PGD2).
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound, typically supplied in a methyl acetate (B1210297) solution, should be stored at -20°C. Under these conditions, it is stable for at least two years.
2. How should I prepare working solutions of 15(R)-PGD2 for my experiments?
To prepare a working solution, the methyl acetate solvent can be evaporated under a gentle stream of nitrogen. The compound can then be reconstituted in a solvent of choice.
3. In which solvents is 15(R)-PGD2 soluble?
15(R)-PGD2 is soluble in several organic solvents. The approximate solubilities are provided in the table below.
| Solvent | Solubility |
| DMF | >50 mg/ml |
| DMSO | >50 mg/ml |
| Ethanol | >50 mg/ml |
| PBS (pH 7.4) | ~1 mg/ml |
Data sourced from manufacturer datasheets.
4. Can I store 15(R)-PGD2 in an aqueous solution?
It is not recommended to store aqueous solutions of 15(R)-PGD2 for more than one day. Prostaglandins, in general, are susceptible to degradation in aqueous environments.
5. What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the Prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). The DP2 receptor is a G-protein coupled receptor (GPCR) primarily involved in inflammatory responses.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause 1: Degradation of 15(R)-PGD2 in aqueous media.
-
Solution: Prepare fresh aqueous solutions of 15(R)-PGD2 for each experiment. Avoid storing stock solutions in aqueous buffers for extended periods. For longer-term or repeated experiments, consider using a more metabolically stable analog such as 15(R)-15-methyl PGD2.
-
-
Possible Cause 2: Improper storage of stock solutions.
-
Solution: Ensure that the stock solution of 15(R)-PGD2 in methyl acetate is stored tightly sealed at -20°C to prevent solvent evaporation and compound degradation.
-
-
Possible Cause 3: Low expression of the DP2 (CRTH2) receptor on the cell line used.
-
Solution: Verify the expression level of the DP2 receptor on your target cells using techniques like flow cytometry or qPCR. If expression is low, consider using a cell line known to have high DP2 expression.
-
Issue 2: Difficulty in achieving the desired concentration in aqueous buffers.
-
Possible Cause: Low aqueous solubility.
-
Solution: To maximize solubility in aqueous buffers, first evaporate the methyl acetate and dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock solution with the aqueous buffer of choice. Be mindful of the final concentration of the organic solvent in your assay, as it may affect cell viability.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing an Aqueous Working Solution
-
Aliquot the desired amount of 15(R)-PGD2 in methyl acetate into a clean glass vial.
-
Under a gentle stream of nitrogen gas, evaporate the methyl acetate until a dry film of the compound remains.
-
Add a small volume of a water-miscible organic solvent (e.g., DMSO or ethanol) to dissolve the film.
-
Vortex briefly to ensure complete dissolution.
-
Slowly add the desired aqueous buffer (e.g., PBS) to the organic stock solution while vortexing to achieve the final desired concentration.
-
Use the freshly prepared aqueous solution immediately.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure to assess the stability of 15(R)-PGD2 under various stress conditions. Analysis of the parent compound and its degradation products is typically performed using a validated LC-MS/MS method.
-
Preparation of Stock Solution: Prepare a stock solution of 15(R)-PGD2 in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.
-
Basic Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution.
-
Oxidative Degradation: Add 3% hydrogen peroxide to an aliquot of the stock solution.
-
Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining 15(R)-PGD2 and identify any major degradation products.
Visualizations
Caption: DP2 (CRTH2) Receptor Signaling Pathway.
Caption: Experimental Workflow for 15(R)-PGD2 Bioassays.
Technical Support Center: Solubilizing 15(R)-Prostaglandin D2 for Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubilization of 15(R)-Prostaglandin D2 (15(R)-PGD2) for use in aqueous buffers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For preparing a stock solution of 15(R)-PGD2, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).[1] These solvents allow for the dissolution of 15(R)-PGD2 at high concentrations, which can then be diluted into your aqueous experimental buffer.
Q2: What is the solubility of this compound in aqueous buffers?
A2: this compound is sparingly soluble in aqueous buffers. Its solubility in Phosphate Buffered Saline (PBS) at pH 7.4 is approximately 1 mg/mL.[1] For a related compound, 15(R)-15-methyl PGD2, the solubility in PBS (pH 7.2) is approximately 5 mg/ml.[2][3]
Q3: How should I prepare a working solution of 15(R)-PGD2 in an aqueous buffer from an organic stock solution?
A3: To prepare a working solution, the organic stock solution should be diluted into the aqueous buffer of choice. It is crucial to add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion, which helps to prevent precipitation.
Q4: For how long is an aqueous solution of this compound stable?
A4: It is not recommended to store aqueous solutions of prostaglandins (B1171923) for more than one day.[2][4] For optimal results, prepare fresh aqueous solutions for each experiment.
Q5: What are the storage conditions for a stock solution of this compound in an organic solvent?
A5: Stock solutions of 15(R)-PGD2 in organic solvents should be stored at -20°C.[2] Under these conditions, the compound is stable for an extended period.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Approximate Solubility |
| This compound | DMF | 50 mg/mL[1] |
| DMSO | 50 mg/mL[1] | |
| Ethanol | 50 mg/mL[1] | |
| PBS (pH 7.4) | 1 mg/mL[1] | |
| 15(R)-15-methyl PGD2 | DMF | >100 mg/mL[3] |
| DMSO | >50 mg/mL[3] | |
| Ethanol | >75 mg/mL[3] | |
| PBS (pH 7.2) | >5 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 15(R)-PGD2 in DMSO
Materials:
-
This compound (Molecular Weight: 352.5 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of 15(R)-PGD2 and the DMSO to equilibrate to room temperature.
-
Prepare a 10 mM stock solution by dissolving 1 mg of 15(R)-PGD2 in 283.7 µL of DMSO.
-
Vortex the solution thoroughly until the 15(R)-PGD2 is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a 1 µM Working Solution of 15(R)-PGD2 in PBS (pH 7.4)
Materials:
-
10 mM stock solution of 15(R)-PGD2 in DMSO (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tube
Procedure:
-
Thaw an aliquot of the 10 mM 15(R)-PGD2 stock solution and bring it to room temperature.
-
In a sterile conical tube, add 999 µL of PBS (pH 7.4).
-
While gently vortexing the PBS, add 0.1 µL of the 10 mM 15(R)-PGD2 stock solution to the PBS.
-
Continue to vortex for a few seconds to ensure the solution is homogenous.
-
Use the freshly prepared 1 µM working solution in your experiment immediately. Do not store the aqueous solution.
Troubleshooting Guides
Issue 1: My 15(R)-PGD2 precipitated out of the aqueous buffer upon dilution from the organic stock.
-
Possible Cause: The concentration of 15(R)-PGD2 in the aqueous buffer exceeds its solubility limit.
-
Solution: Decrease the final concentration of 15(R)-PGD2 in the working solution.
-
-
Possible Cause: The organic stock solution was not adequately dispersed in the aqueous buffer.
-
Solution: When preparing the working solution, add the organic stock dropwise to the aqueous buffer while vigorously stirring or vortexing. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
-
Possible Cause: The temperature of the aqueous buffer is too low.
-
Solution: For cell-based assays, use pre-warmed media (37°C) for dilutions, as solubility can be temperature-dependent.
-
Issue 2: My aqueous solution of 15(R)-PGD2 was initially clear but became cloudy over time.
-
Possible Cause: The aqueous solution is not stable for extended periods.
-
Possible Cause: The pH of the buffer has changed.
-
Solution: Ensure your buffer is properly prepared and has sufficient buffering capacity to maintain a stable pH. The solubility of prostaglandins can be pH-dependent.
-
Issue 3: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) is too high, leading to cellular toxicity.
-
Solution: Keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5%.
-
-
Possible Cause: The 15(R)-PGD2 has precipitated in the cell culture medium, leading to a lower effective concentration.
-
Solution: Visually inspect your culture wells under a microscope for any signs of precipitation. If precipitation is observed, refer to the troubleshooting steps for Issue 1. Consider performing a solubility test in your specific cell culture medium.
-
Mandatory Visualizations
Caption: Workflow for preparing 15(R)-PGD2 solutions.
Caption: Simplified 15(R)-PGD2 signaling pathway.
Caption: Decision tree for troubleshooting precipitation.
References
Technical Support Center: 15(R)-PGD2 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for using 15(R)-Prostaglandin D2 (15(R)-PGD2) in in vitro assays. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 15(R)-PGD2 to use in my in vitro assay?
A1: The optimal concentration of 15(R)-PGD2 is highly dependent on the specific cell type and the biological endpoint being measured. For assays involving cells that express the DP2 receptor, such as eosinophils, effective concentrations are typically in the low nanomolar range.[1][2] However, for other cell types or when investigating different signaling pathways, concentrations in the micromolar range may be required.[3] It is strongly recommended to perform a dose-response curve (e.g., from 0.1 nM to 10 µM) to determine the optimal concentration for your specific experimental conditions.
Q2: How should I prepare and store 15(R)-PGD2 for my experiments?
A2: 15(R)-PGD2 is typically supplied as a solution in an organic solvent like methyl acetate.[4] To prepare it for use in aqueous-based cellular assays, the initial solvent should be evaporated under a gentle stream of nitrogen. A stock solution can then be made by dissolving the compound in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[4][5] For experiments, further dilutions should be made in your aqueous buffer or cell culture medium. Since 15(R)-PGD2 has limited solubility in aqueous solutions, it is advisable to prepare these working solutions fresh for each experiment and not to store them for more than one day.[4][5] For long-term storage, the compound should be kept at -20°C.[4]
Q3: For which receptor is 15(R)-PGD2 a selective agonist?
A3: 15(R)-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][6] Its activity at the DP1 receptor is significantly lower, with an EC50 value for DP1-mediated effects being greater than 10 µM.[2]
Q4: I am not observing the expected cellular response. What are some common troubleshooting steps?
A4: If you are not seeing the expected effect, consider the following:
-
Receptor Expression: Confirm that your cell line or primary cells express the DP2 (CRTH2) receptor.
-
Concentration Range: You may be using a concentration that is too low or too high, leading to no response or receptor desensitization. A broad dose-response study is crucial.
-
Compound Integrity: Ensure that the 15(R)-PGD2 has been stored properly and has not degraded. Prepare fresh dilutions from a reliable stock solution for each experiment.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the cellular response. Consider alternative or more sensitive readout methods.
-
Signaling Pathway: The cellular response you are measuring may not be downstream of the DP2 receptor in your specific cell type.
Troubleshooting Common Experimental Issues
This section provides a logical workflow to diagnose and resolve common problems encountered during in vitro assays with 15(R)-PGD2.
Quantitative Data Summary: Effective Concentrations of 15(R)-PGD2
The following table summarizes the effective concentrations of 15(R)-PGD2 and its methyl analog in various in vitro assays based on published literature.
| Compound | Cell Type | Assay | Effective Concentration (EC50) | Reference |
| 15(R)-methyl-PGD2 | Human Eosinophils | CD11b Expression | 1.4 nM | [2] |
| 15(R)-methyl-PGD2 | Human Eosinophils | Actin Polymerization | 3.8 nM | [2] |
| 15(R)-methyl-PGD2 | Human Eosinophils | Chemotaxis | 1.7 nM | [1][2] |
| 15(R)-methyl-PGD2 | C2C12 Myoblasts | Inhibition of Differentiation | ~10 µM | [3] |
| 15(R)-methyl-PGD2 | LAD2 Mast Cells | Cytosolic Ca2+ Flux | 100 nM - 10 µM (dose-dependent) | [7] |
Experimental Protocols
Protocol 1: Eosinophil Chemotaxis Assay
This protocol is a standard method to assess the chemoattractant properties of 15(R)-PGD2 on eosinophils.
Methodology:
-
Cell Isolation: Isolate eosinophils from the peripheral blood of healthy donors using standard methods such as density gradient centrifugation followed by negative magnetic selection.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a filter membrane (typically 5 µm pores for eosinophils).
-
Loading: Add various concentrations of 15(R)-PGD2 or a control chemoattractant to the lower wells of the chamber.
-
Cell Seeding: Place the eosinophil suspension in the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1 to 2 hours.
-
Quantification: After incubation, remove the filter, and the migrated cells in the lower chamber are lysed and quantified using a fluorescent dye (e.g., CyQUANT) or by manual counting after staining.
-
Data Analysis: Plot the number of migrated cells against the concentration of 15(R)-PGD2 to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following DP2 receptor activation by 15(R)-PGD2.
Methodology:
-
Cell Preparation: Harvest cells expressing the DP2 receptor and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye.
-
Measurement: Place the cell suspension in a fluorometer or a fluorescence plate reader.
-
Baseline Reading: Record the baseline fluorescence for a short period.
-
Stimulation: Add 15(R)-PGD2 at the desired concentration and continue recording the fluorescence signal. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity over time is used to quantify the calcium mobilization response.
Signaling Pathway of 15(R)-PGD2
15(R)-PGD2 primarily exerts its effects by activating the DP2 (CRTH2) receptor, which is coupled to a Gαi protein. This initiates a signaling cascade that leads to various cellular responses, particularly in immune cells.
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15(R)-PGD2-Induced Calcium Flux Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal or other issues in 15(R)-PGD2-induced calcium flux experiments.
Troubleshooting Guide
Question: Why am I observing a low or no signal in my 15(R)-PGD2-induced calcium flux assay?
Answer: A low or absent signal can stem from several factors throughout the experimental workflow. Below is a step-by-step guide to troubleshoot this issue, from reagent and cell preparation to data acquisition.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low signal in calcium flux assays.
Frequently Asked Questions (FAQs)
Cell-Related Issues
Q1: How does cell density affect my signal?
A1: Cell density is a critical parameter. Too few cells will result in a low signal-to-noise ratio, while too many cells can lead to confluent monolayers that may respond sub-optimally. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line.[1]
Q2: Could the issue be with my cell line's receptor expression?
A2: Yes. 15(R)-PGD2 mediates its effects through the CRTH2/DP2 receptor.[2][3] Ensure your cell line endogenously expresses this receptor at sufficient levels. If not, you may need to use a cell line that has been engineered to overexpress the CRTH2/DP2 receptor.
Reagent and Buffer-Related Issues
Q3: My 15(R)-PGD2 solution is old. Could this be the problem?
A3: Prostaglandins can be unstable. It is crucial to prepare fresh aliquots of 15(R)-PGD2 from a properly stored stock solution for each experiment to ensure its potency. Repeated freeze-thaw cycles should be avoided.
Q4: What is the importance of the assay buffer composition?
A4: The assay buffer is critical for maintaining cell health and ensuring proper dye function. A common choice is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. The presence of calcium and magnesium in the buffer can also impact the results.[1] Some studies have noted that the absence of Mg2+ in the buffer can support a better functional response in certain sensory neurons.[1]
Calcium Dye Loading Issues
Q5: I'm not getting efficient loading with my calcium indicator dye (e.g., Fluo-4 AM). What could be wrong?
A5: Inefficient dye loading is a common problem. Here are several factors to consider:
-
Dye Concentration: The optimal concentration of dyes like Fluo-4 AM typically ranges from 2-5 µM.[4] This should be determined empirically for your cell type.
-
Incubation Time and Temperature: Incubation is often performed at 37°C for 30-60 minutes, sometimes followed by a further incubation at room temperature.[4][5]
-
Pluronic F-127: This non-ionic surfactant is often included at a final concentration of 0.02-0.04% to aid in the solubilization and cellular uptake of the AM ester form of the dye.[4]
-
Serum: The presence of serum in the loading buffer can cause premature cleavage of the AM ester by esterases, preventing the dye from entering the cells.[6][7] Always use a serum-free medium for dye loading.[6]
-
Probenecid (B1678239): Cells can actively pump the dye out using organic anion transporters. Including probenecid (1-2.5 mM) in the loading and assay buffer can inhibit this process and improve dye retention.[4][8]
Q6: My cells are leaking the dye after loading. How can I prevent this?
A6: Dye leakage can lead to a decreasing baseline signal and a reduced response window. Lowering the incubation temperature during the assay or including probenecid can help mitigate this issue.[8]
Data Presentation
Table 1: Troubleshooting Common Calcium Flux Assay Parameters
| Parameter | Common Problem | Recommended Solution |
| Cell Density | Signal-to-noise ratio is low. | Optimize cell seeding density (e.g., 40,000-60,000 cells/well for a 96-well plate).[4] |
| 15(R)-PGD2 Conc. | No dose-response observed. | Use a fresh dilution from a validated stock. Test a wider concentration range (e.g., 1 nM to 10 µM). |
| Fluo-4 AM Conc. | Low fluorescence intensity. | Titrate Fluo-4 AM concentration (typically 2-5 µM).[4] |
| Dye Loading Time | Incomplete de-esterification. | Optimize incubation time (e.g., 45-60 minutes at 37°C).[4] |
| Probenecid | Signal decreases over time. | Add probenecid (1-2.5 mM) to the dye loading and assay buffers.[4] |
| Assay Buffer | High background or no response. | Use HBSS with 20 mM HEPES. Test with and without Ca2+/Mg2+. |
Experimental Protocols
Protocol: 15(R)-PGD2-Induced Calcium Flux Assay
This protocol is a general guideline for a 96-well plate format using a fluorescent plate reader.
1. Cell Plating:
-
The day before the assay, seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 50,000 cells per well in 100 µL of culture medium).[4]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
Prepare a 2X dye loading solution. For a final concentration of 4 µM Fluo-4 AM, this solution would be 8 µM.
-
In serum-free medium (e.g., HBSS with 20 mM HEPES), add Pluronic F-127 to a final concentration of 0.04% and probenecid to a final concentration of 2.5 mM.
-
Add Fluo-4 AM to the desired concentration.
-
Aspirate the culture medium from the cells and wash once with 100 µL of assay buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.[4]
3. Compound Preparation:
-
Prepare a 2X concentrated stock of 15(R)-PGD2 and any controls in the assay buffer. A typical dose-response curve might range from 1 nM to 10 µM.
4. Calcium Flux Measurement:
-
After dye loading, allow the plate to equilibrate to room temperature for 15-20 minutes.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR).[9][10]
-
Set the instrument parameters for kinetic reading (for Fluo-4, excitation is ~485-490 nm and emission is ~515-525 nm).[4][5]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2X 15(R)-PGD2 solution to the wells.
-
Immediately begin recording the fluorescence signal for 60-180 seconds.
5. Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after compound addition to the baseline fluorescence.
-
Plot the dose-response curve and calculate the EC50 value.
Signaling Pathway
15(R)-PGD2 Signaling Pathway Leading to Calcium Flux
15(R)-PGD2 is a potent agonist for the CRTH2 (also known as DP2) receptor, which is a G-protein coupled receptor (GPCR).[2][3] The CRTH2 receptor couples to the Gi/o family of G-proteins.[11][12] Upon activation, the βγ subunits of the G-protein are thought to activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is what is measured in the assay.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 7. Fluo-4, AM, cell permeant - FAQs [thermofisher.com]
- 8. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of 15(R)-Prostaglandin D2 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of 15(R)-Prostaglandin D2 (15(R)-PGD2) in cell-based assays. The following information is intended to help troubleshoot unexpected experimental outcomes and ensure the accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of 15(R)-PGD2?
A1: The primary and high-affinity target of 15(R)-PGD2 is the G protein-coupled receptor (GPCR) known as the Prostaglandin D2 Receptor 2 (DP2), also referred to as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). 15(R)-PGD2 is a potent agonist for this receptor.[1]
Q2: What are the potential off-target effects I should be aware of when using 15(R)-PGD2?
A2: While 15(R)-PGD2 is highly selective for the DP2 receptor, researchers should be aware of three main potential off-target effects, especially at higher concentrations:
-
Activation of other prostanoid receptors: PGD2, the parent compound of 15(R)-PGD2, has been shown to interact with other prostanoid receptors, such as the DP1, Thromboxane (B8750289) (TP), and some E-type Prostaglandin (EP) receptors.[2][3] While 15(R)-PGD2 has been shown to have weak activity at the DP1 receptor, its activity at other prostanoid receptors is less characterized and should be considered.[1]
-
Activation of nuclear receptors: Certain PGD2 metabolites are known to be ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression. While direct binding of 15(R)-PGD2 to PPAR-γ is not well-documented, it remains a theoretical off-target pathway.
-
Non-specific cytotoxicity: At high concentrations, some PGD2 metabolites, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), have been shown to induce cytotoxicity through mechanisms like the generation of reactive oxygen species (ROS).[4][5] It is crucial to assess the viability of your cell model in the presence of high concentrations of 15(R)-PGD2.
Q3: My cells are showing an increase in intracellular cAMP levels after treatment with 15(R)-PGD2, which is unexpected for a DP2 agonist. What could be the cause?
A3: Activation of the DP2 receptor, a Gαi-coupled receptor, should lead to a decrease in intracellular cAMP. An increase in cAMP suggests a potential off-target effect. The most likely candidate for this effect is the activation of the DP1 receptor, which is a Gαs-coupled receptor that increases cAMP levels upon agonist binding. While 15(R)-PGD2 is reported to be a weak DP1 agonist, at high concentrations it may elicit this response.[1] Consider using a selective DP1 antagonist to confirm this off-target activity.
Q4: I am observing changes in gene expression that are not typically associated with DP2 signaling. What could be the reason?
A4: If you observe unexpected changes in gene expression, particularly those related to metabolism, inflammation, or cell differentiation, it is worth investigating the potential activation of the PPAR-γ nuclear receptor. Although not a primary target, some PGD2 metabolites are known PPAR-γ ligands. This off-target effect can be investigated using a PPAR-γ reporter gene assay.
Q5: I am seeing a significant decrease in cell viability in my assay, even at concentrations where I expect a specific receptor-mediated effect. What should I do?
A5: Unexpected cytotoxicity can be due to several factors. First, confirm that the observed effect is not an artifact of your viability assay. If the cytotoxicity is confirmed, it may be a non-specific effect of 15(R)-PGD2 at high concentrations, potentially involving the induction of oxidative stress. It is recommended to perform a dose-response curve for cytotoxicity and determine the concentration window where the compound is non-toxic to your cells.
Data Presentation
Table 1: Receptor Selectivity Profile of PGD2 Analogs
| Compound | Primary Target | Primary Target EC50/Potency | Off-Target: DP1 Receptor | Off-Target: Other Prostanoid Receptors | Off-Target: PPAR-γ |
| 15(R)-PGD2 | DP2/CRTH2 | Potent agonist (potency similar to PGD2)[1] | Weak agonist activity[1] | PGD2 interacts with TP and EP receptors; activity of 15(R)-PGD2 is not fully characterized.[2][3] | Not well-characterized, but a potential off-target based on PGD2 metabolite activity. |
| 15(R)-methyl-PGD2 | DP2/CRTH2 | EC50 ~1.7 nM (chemotaxis)[6] | EC50 >10 µM (cAMP increase)[7] | Virtually no activity at DP1.[8] | Not reported. |
| PGD2 | DP1 & DP2 | High affinity for both receptors.[9] | Potent agonist. | Can interact with TP and EP receptors.[2][3] | Can bind to PPAR-γ. |
| 15d-PGJ2 | PPAR-γ & DP2 | Potent PPAR-γ agonist. | Weak activity. | Can activate eosinophils via DP2. | Potent agonist. |
Mandatory Visualization
Caption: On-target vs. potential off-target signaling of 15(R)-PGD2.
Caption: Workflow for troubleshooting unexpected results.
Experimental Protocols
Protocol 1: Assessing Off-Target Activity at the DP1 Receptor via cAMP Accumulation Assay
This protocol is designed to determine if 15(R)-PGD2 is causing an off-target activation of the Gαs-coupled DP1 receptor by measuring the accumulation of intracellular cyclic AMP (cAMP).
Materials:
-
Cells expressing the DP1 receptor (e.g., HEK293 cells transiently or stably expressing human DP1).
-
15(R)-PGD2.
-
DP1 selective agonist (e.g., BW245C) as a positive control.
-
DP1 selective antagonist (e.g., BWA868C) for confirmation.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP ELISA kit.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the DP1-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with serum-free media and then pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent the degradation of cAMP.
-
Compound Treatment: Add varying concentrations of 15(R)-PGD2 to the wells. Include a positive control (DP1 agonist BW245C) and a vehicle control (e.g., DMSO). To confirm DP1-mediated effects, pre-incubate some wells with a DP1 antagonist for 30 minutes before adding 15(R)-PGD2 or BW245C.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis: Aspirate the media and lyse the cells according to the cAMP ELISA kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP ELISA on the cell lysates as per the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the concentration of cAMP in each well based on the standard curve. Plot the cAMP concentration against the log concentration of 15(R)-PGD2 to generate a dose-response curve and determine the EC50 value, if any.
Protocol 2: Investigating PPAR-γ Activation using a Reporter Gene Assay
This protocol assesses whether 15(R)-PGD2 can activate the nuclear receptor PPAR-γ.
Materials:
-
Cells co-transfected with a PPAR-γ expression vector and a reporter vector containing a luciferase gene under the control of a PPAR-γ response element (PPRE).
-
15(R)-PGD2.
-
PPAR-γ agonist (e.g., Rosiglitazone) as a positive control.
-
PPAR-γ antagonist (e.g., GW9662) for confirmation.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection: Seed host cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter vector. Allow the cells to recover and express the proteins for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing varying concentrations of 15(R)-PGD2. Include a positive control (Rosiglitazone) and a vehicle control. To confirm PPAR-γ-mediated effects, co-treat with a PPAR-γ antagonist.
-
Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and luciferase protein accumulation.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and then lyse them. Add the luciferase assay reagent to the cell lysate according to the manufacturer's instructions.
-
Data Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of 15(R)-PGD2 to generate a dose-response curve.
Protocol 3: Assessing Non-Specific Cytotoxicity
This protocol is to determine the concentration range at which 15(R)-PGD2 may induce non-specific cytotoxicity in your cell line of interest.
Materials:
-
Your cell line of interest.
-
15(R)-PGD2.
-
A positive control for cytotoxicity (e.g., staurosporine).
-
Cell viability assay kit (e.g., MTT, XTT, or LDH release assay).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a wide range of concentrations of 15(R)-PGD2 (e.g., from nanomolar to high micromolar). Include a positive control and a vehicle control.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Perform the chosen cell viability assay according to the manufacturer's protocol.
-
Data Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of 15(R)-PGD2 to determine the IC50 value for cytotoxicity. This will help you define a safe concentration range for your functional assays.
References
- 1. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 interacts at thromboxane receptor-sites on guinea-pig platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 strengthens human endothelial barrier by activation of E-type receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
How to control for vehicle effects when using 15(R)-PGD2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 15(R)-PGD2, with a specific focus on controlling for vehicle effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 15(R)-PGD2 and what is its primary mechanism of action?
A1: 15(R)-Prostaglandin D2 (15(R)-PGD2) is a stereoisomer of the naturally occurring Prostaglandin D2 (PGD2). It is a potent and selective agonist for the Prostaglandin D2 receptor 2, also known as DP2 or CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1][2] The DP2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gi proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[3] This signaling pathway is primarily associated with pro-inflammatory responses, including the activation and chemotaxis of immune cells such as eosinophils, basophils, and Th2 lymphocytes.[4][5]
Q2: What is a vehicle control and why is it critical when working with 15(R)-PGD2?
A2: A vehicle control is a crucial component of experimental design. It consists of the solvent or carrier used to dissolve and deliver a substance of interest, in this case, 15(R)-PGD2, administered to a control group in the same manner and concentration as the active compound is administered to the experimental group. Prostaglandins (B1171923) like 15(R)-PGD2 are often poorly soluble in aqueous solutions and typically require an organic solvent, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), for initial dissolution before being diluted to the final concentration in an aqueous buffer or cell culture medium.[2][6] These organic solvents can have their own biological effects, potentially confounding the experimental results.[7][8][9] Therefore, a vehicle control group is essential to distinguish the specific effects of 15(R)-PGD2 from any non-specific effects of the solvent.
Q3: What are the recommended solvents for dissolving 15(R)-PGD2?
A3: 15(R)-PGD2 is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2] For cell culture experiments, it is common practice to prepare a concentrated stock solution in one of these organic solvents and then dilute it to the final working concentration in an aqueous buffer (e.g., PBS) or cell culture medium.[6][9] It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not cause cellular toxicity or other confounding effects.[7][8][10]
Q4: What is the recommended maximum concentration of common vehicles like ethanol or DMSO in cell-based assays?
A4: The maximum tolerated concentration of a vehicle can vary depending on the cell type and the duration of the experiment. However, as a general guideline for in vitro studies:
-
Ethanol: For 24-hour exposures, it is recommended to keep the final ethanol concentration at or below 0.5%. For longer exposures (48 hours), a concentration of ≤0.25% is advisable. For sensitive assays, such as those measuring inflammatory cytokine release, the concentration should be kept as low as ≤0.05%.[7]
-
DMSO: Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines. However, some cell types may be more sensitive, and it is always best to perform a vehicle toxicity test to determine the optimal concentration for your specific experimental setup.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or unexpected effects in the vehicle control group. | The concentration of the organic solvent (e.g., ethanol, DMSO) is too high and is causing cellular stress, toxicity, or off-target effects. | 1. Perform a vehicle toxicity curve: Test a range of vehicle concentrations on your cells to determine the highest concentration that does not affect cell viability or the baseline of your assay. 2. Lower the final vehicle concentration: Prepare a more concentrated stock solution of 15(R)-PGD2 so that a smaller volume is needed for the final dilution, thereby reducing the final vehicle concentration in your assay. Aim for a final concentration of ≤0.5% for ethanol and ≤0.1% for DMSO where possible.[7][9][10] |
| Inconsistent or variable results between experiments. | 1. Inconsistent preparation of 15(R)-PGD2 solution: Prostaglandins can be unstable in aqueous solutions. 2. Precipitation of 15(R)-PGD2: The compound may be precipitating out of solution upon dilution into aqueous buffer. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of 15(R)-PGD2 from the stock solution for each experiment. It is not recommended to store aqueous solutions of prostaglandins for more than one day.[6][12] 2. Ensure complete dissolution: When diluting the stock solution, ensure thorough mixing. Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider preparing an intermediate dilution in a solvent mixture before the final dilution in the aqueous buffer. |
| No observable effect of 15(R)-PGD2 treatment. | 1. Degradation of 15(R)-PGD2: The compound may have degraded due to improper storage. 2. Low receptor expression: The cells being used may not express the DP2 receptor at a high enough level. | 1. Proper storage: Store the stock solution of 15(R)-PGD2 at -20°C or lower in a tightly sealed container to prevent degradation.[6] 2. Confirm receptor expression: Verify the expression of the DP2 (CRTH2) receptor in your cell line or primary cells using techniques such as RT-qPCR, Western blot, or flow cytometry. |
Data Presentation
Table 1: Solubility of 15(R)-PGD2 and Related Compounds.
| Compound | Solvent | Approximate Solubility |
| 15(R)-PGD2 | DMF | 50 mg/mL |
| DMSO | 50 mg/mL | |
| Ethanol | 50 mg/mL | |
| PBS (pH 7.4) | 1 mg/mL | |
| 15(R)-15-methyl PGD2 | DMF | >100 mg/mL |
| DMSO | >50 mg/mL | |
| Ethanol | >75 mg/mL | |
| PBS (pH 7.2) | >5 mg/mL | |
| PGD2 | DMF | 100 mg/mL |
| DMSO | 50 mg/mL | |
| Ethanol | 50 mg/mL | |
| PBS (pH 7.2) | 5 mg/mL |
Data compiled from supplier technical information.[2][6][12][13][14]
Table 2: Comparative Potency of 15(R)-methyl-PGD2 and PGD2 on Eosinophil Chemotaxis.
| Compound | EC50 Value (nM) |
| 15(R)-methyl-PGD2 | 1.7 |
| PGD2 | 10 |
| 15S-methyl-PGD2 | 128 |
EC50 values represent the concentration required to elicit a half-maximal response in an eosinophil chemoattraction assay.[6]
Experimental Protocols
Protocol 1: Preparation of 15(R)-PGD2 Stock Solution and Vehicle Control
This protocol describes the preparation of a 10 mM stock solution of 15(R)-PGD2 in ethanol and a corresponding vehicle control.
Materials:
-
15(R)-PGD2 (as supplied, typically in methyl acetate)
-
Anhydrous ethanol
-
Sterile, amber microcentrifuge tubes
-
Nitrogen gas source with a gentle stream regulator
-
Calibrated pipettes and sterile tips
Procedure:
-
Evaporation of Shipping Solvent:
-
If your 15(R)-PGD2 is supplied in a solvent like methyl acetate, carefully evaporate the solvent under a gentle stream of nitrogen gas in a fume hood. Avoid vigorous bubbling.
-
-
Preparation of 10 mM Stock Solution:
-
The formula weight of 15(R)-PGD2 is 352.5 g/mol . To prepare a 10 mM stock solution, you will need 3.525 mg of 15(R)-PGD2 per 1 mL of solvent.
-
Add the appropriate volume of anhydrous ethanol to the dried 15(R)-PGD2 to achieve a final concentration of 10 mM. For example, if you have 1 mg of 15(R)-PGD2, add 283.7 µL of ethanol.
-
Vortex gently until the compound is completely dissolved.
-
-
Preparation of Vehicle Control:
-
In a separate sterile, amber microcentrifuge tube, add the same volume of anhydrous ethanol as used for the 15(R)-PGD2 stock solution. This will serve as your vehicle control stock.
-
-
Storage:
-
Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or colder in tightly sealed, light-resistant containers. Under these conditions, the stock solution should be stable for at least two years.[6]
-
Protocol 2: Experimental Workflow for Assessing Vehicle Effects in a Cell-Based Assay
This workflow outlines the necessary control groups to properly assess the effects of 15(R)-PGD2 while accounting for vehicle effects.
Experimental Groups:
-
Negative Control: Cells treated with the cell culture medium or buffer only. This group establishes the baseline response.
-
Vehicle Control: Cells treated with the vehicle (e.g., ethanol diluted in medium) at the same final concentration as the 15(R)-PGD2 treated group. This group accounts for any effects of the solvent.
-
15(R)-PGD2 Treatment Group: Cells treated with the desired concentration(s) of 15(R)-PGD2.
-
(Optional) Positive Control: If applicable to your assay, include a known agonist or stimulant to ensure the assay is performing as expected.
Procedure:
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the 15(R)-PGD2 and vehicle control stock solutions on ice.
-
Prepare serial dilutions of the 15(R)-PGD2 stock solution in cell culture medium to achieve the final desired concentrations.
-
Prepare a corresponding dilution of the vehicle control stock solution in cell culture medium to match the highest concentration of the vehicle used in the 15(R)-PGD2 treatment groups.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the respective treatments (Negative Control, Vehicle Control, 15(R)-PGD2).
-
Ensure that the final volume in all wells is the same.
-
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform your desired assay (e.g., calcium imaging, cytokine ELISA, migration assay).
-
Data Analysis: Compare the results from the 15(R)-PGD2 treatment group to both the negative control and the vehicle control groups. The specific effect of 15(R)-PGD2 is determined by subtracting the effect of the vehicle control from the effect of the 15(R)-PGD2 treatment.
Visualizations
Caption: Signaling pathway of 15(R)-PGD2 via the DP2 (CRTH2) receptor.
Caption: Experimental workflow for controlling for vehicle effects.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
Determining the effective dose of 15(R)-PGD2 for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the effective dose of 15(R)-PGD2 and its analogs for in vivo studies. The information is presented in a question-and-answer format to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is 15(R)-PGD2 and why is it used in in vivo research?
15(R)-PGD2 is the 15-R epimer of Prostaglandin (B15479496) D2 (PGD2). It is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. In contrast, it has weak activity at the DP1 receptor. This selectivity makes 15(R)-PGD2 and its stable analog, 15(R)-methyl-PGD2, valuable tools for investigating the specific roles of the DP2 receptor in various physiological and pathological processes in vivo, particularly in models of allergic inflammation and other immune responses.[1]
Q2: What are the key signaling pathways activated by 15(R)-PGD2?
15(R)-PGD2 primarily signals through the DP2 receptor, which is a Gαi-coupled receptor. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates various cellular responses, including chemotaxis, degranulation, and cytokine production in immune cells like T helper 2 (Th2) cells, eosinophils, and basophils.
Troubleshooting Guides
Problem: I am not observing the expected biological response after administering 15(R)-PGD2 or its analog.
Possible Causes & Solutions:
-
Incorrect Dose: The effective dose of 15(R)-PGD2 and its analogs can vary significantly depending on the animal model, administration route, and the specific biological endpoint being measured.
-
Solution: Refer to the dose-ranging data in the tables below from previously published studies. It is crucial to perform a dose-response study within the reported effective ranges to determine the optimal dose for your specific experimental conditions.
-
-
Inappropriate Administration Route: The route of administration will influence the bioavailability and local concentration of the compound.
-
Solution: The choice of administration route should align with the research question. For localized effects in the lungs, intratracheal instillation may be most appropriate. For systemic effects, intraperitoneal or subcutaneous injections are common. Detailed protocols for these methods are provided below.
-
-
Compound Stability: Prostaglandins can be unstable.
-
Solution: Ensure proper storage and handling of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment and use a suitable vehicle. For longer-term studies, consider using a more stable analog like 15(R)-methyl-PGD2.
-
-
Animal Model Suitability: The expression of the DP2 receptor can vary between different animal strains and species.
-
Solution: Confirm that the chosen animal model expresses the DP2 receptor in the target tissue of interest. The Brown Norway rat is a commonly used model for allergic airway inflammation studies involving DP2 agonists.[2]
-
Problem: I am observing high variability in my experimental results.
Possible Causes & Solutions:
-
Inconsistent Administration Technique: Improper or inconsistent injection technique can lead to variable dosing and bioavailability.
-
Solution: Strictly adhere to the standardized administration protocols provided below. Ensure all personnel are properly trained in the chosen technique.
-
-
Animal Handling Stress: Stress can influence inflammatory responses and introduce variability.
-
Solution: Handle animals gently and consistently. Allow for an acclimatization period before starting the experiment.
-
Quantitative Data Summary
The following tables summarize the effective doses of PGD2 and its analogs from various in vivo studies.
Table 1: Effective Doses of PGD2 Analogs in Rat Models
| Compound | Animal Model | Administration Route | Dose | Observed Effect |
| 15R-methyl-PGD2 | Brown Norway Rat | Intratracheal | 30 µ g/rat | Eosinophil infiltration in the lungs |
| 15-deoxy-Δ12,14-PGJ2 | Lewis Rat | Intraperitoneal | 10 µg/kg/day - 1 mg/kg/day | Amelioration of adjuvant-induced arthritis |
Data extracted from published studies.[3][4][5][6][7]
Table 2: Effective Doses of PGD2 and its Analogs in Mouse Models
| Compound | Animal Model | Administration Route | Dose | Observed Effect |
| PGD2 | BALB/c Mouse (Allergy Model) | Subcutaneous | 160-200 µg x 4 areas | Exacerbated venom-induced hypothermia in deficient mice |
Data extracted from published studies.[8][9]
Experimental Protocols
Below are detailed methodologies for common administration routes used in rodent studies.
Intratracheal (i.t.) Instillation in Rats
Objective: To deliver a precise dose of 15(R)-PGD2 or its analog directly to the lungs.
Materials:
-
15(R)-PGD2 or analog solution in a suitable vehicle (e.g., saline)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Small animal laryngoscope or otoscope with a modified speculum
-
Gel-loading pipette tip or a specialized intratracheal instillation cannula
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol. Weigh the animal to calculate the correct dose volume.
-
Positioning: Place the anesthetized rat in a supine position on a heated surface to maintain body temperature. The neck should be slightly extended to provide a clear view of the trachea.
-
Visualization of the Trachea: Use the laryngoscope or otoscope to gently press down on the tongue and visualize the vocal cords and the opening of the trachea.
-
Instillation: Carefully guide the pipette tip or cannula between the vocal cords and into the trachea. Avoid contact with the tracheal walls to prevent injury.
-
Administer the solution from the syringe in a single, smooth motion. A small volume of air (approximately 0.1-0.2 mL) can be pushed through after the liquid to ensure the full dose reaches the lungs.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia.
Intraperitoneal (i.p.) Injection in Mice and Rats
Objective: To administer a systemic dose of 15(R)-PGD2 or its analog.
Materials:
-
15(R)-PGD2 or analog solution in a sterile vehicle
-
Sterile syringe (25-27 gauge needle for mice, 23-25 gauge for rats)
-
Animal scale
Procedure:
-
Animal Restraint: Manually restrain the mouse or rat, exposing the abdomen. For rats, a two-person technique may be preferred.
-
Injection Site: Locate the lower right quadrant of the abdomen. This site avoids the cecum, bladder, and major blood vessels.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure a blood vessel or organ has not been punctured.
-
Inject the solution smoothly.
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Subcutaneous (s.c.) Injection in Mice and Rats
Objective: To provide a slower, more sustained systemic release of 15(R)-PGD2 or its analog.
Materials:
-
15(R)-PGD2 or analog solution in a sterile vehicle
-
Sterile syringe (25-27 gauge needle)
-
Animal scale
Procedure:
-
Animal Restraint: Manually restrain the animal.
-
Injection Site: Lift the loose skin over the back of the neck or flank to create a "tent."
-
Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate to check for blood.
-
Inject the solution. A small bleb will form under the skin.
-
Post-injection: Withdraw the needle and gently massage the area to aid dispersal. Return the animal to its cage.
Visualizations
Signaling Pathway of 15(R)-PGD2 via the DP2 Receptor
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral sensitization to food proteins: a Brown Norway rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - 15-deoxy-Δ12,14-PGJ2 induces synoviocyte apoptosis and suppresses adjuvant-induced arthritis in rats [jci.org]
- 4. 15-deoxy-delta(12,14)-PGJ(2) induces synoviocyte apoptosis and suppresses adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. ovid.com [ovid.com]
- 7. 15-deoxy-Δ12,14-PGJ2 induces synoviocyte apoptosis and suppresses adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mast cell-derived prostaglandin D2 limits the subcutaneous absorption of honey bee venom in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mast cell-derived prostaglandin D2 limits the subcutaneous absorption of honey bee venom in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of 15(R)-Prostaglandin D2
Welcome to the technical support center for the chemical synthesis of 15(R)-Prostaglandin D2 (15(R)-PGD2). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this potent and selective DP2 receptor agonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 15(R)-PGD2, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction is resulting in a mixture of stereoisomers, with low yield of the desired 15(R) configuration. How can I improve stereoselectivity?
Possible Causes:
-
Non-stereoselective reduction: The reduction of the C15 ketone is a critical step for establishing the (R)-configuration. Using non-stereoselective reducing agents will lead to a mixture of 15(R) and 15(S) epimers.
-
Isomerization: Prostaglandins (B1171923) can be sensitive to acidic or basic conditions, which may cause epimerization at chiral centers.
Solutions:
-
Utilize a stereoselective reducing agent: Employ a bulky reducing agent that favors the formation of the (R)-alcohol. For example, the use of a chiral borane (B79455) reagent or an enzyme-catalyzed reduction can significantly improve the stereoselectivity.
-
Corey's Method: A well-established method for achieving high stereoselectivity is the use of Corey's reagent (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine (DIP-Chloride™) in the reduction of the corresponding enone.
-
Control pH: Maintain neutral or near-neutral pH during the reaction and workup to minimize the risk of isomerization.
-
Chiral starting materials: An alternative strategy is to introduce the C15 stereocenter early in the synthesis using a chiral building block, which is then carried through the synthetic sequence.
Q2: I am observing significant degradation of my prostaglandin (B15479496) product during purification. What steps can I take to minimize this?
Possible Causes:
-
Instability of the β-hydroxy ketone moiety: The β-hydroxy ketone functional group in the cyclopentanone (B42830) ring of PGD2 is prone to dehydration, especially under acidic or basic conditions, leading to the formation of PGA2 and subsequently PGB2.[1]
-
Oxidation: The hydroxyl groups and double bonds in the prostaglandin structure are susceptible to oxidation from atmospheric oxygen or other oxidizing agents.
-
Temperature sensitivity: Prostaglandins are generally thermally labile.
Solutions:
-
Maintain low temperatures: Perform all purification steps, including chromatography and solvent evaporation, at low temperatures (0-4°C) whenever possible.
-
Use inert atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid harsh pH conditions: Use buffered systems for extractions and chromatography to maintain a neutral pH.
-
Prompt purification: Purify the crude product as quickly as possible after the reaction is complete to minimize degradation.
-
Storage: Store the final product and intermediates at low temperatures (-20°C or -80°C) in a suitable solvent, such as methyl acetate (B1210297) or ethanol, and under an inert atmosphere.[2]
Q3: The purification of 15(R)-PGD2 from reaction byproducts is proving difficult. What purification strategies are most effective?
Possible Causes:
-
Similar polarity of byproducts: Stereoisomers and degradation products often have very similar polarities to the desired product, making separation by standard column chromatography challenging.
-
Co-elution with reagents or starting materials: Incomplete reactions can leave behind starting materials or reagents that are difficult to separate from the product.
Solutions:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating closely related compounds. A reversed-phase C18 column is often effective for prostaglandin purification.
-
Chiral HPLC: To separate enantiomers or diastereomers, chiral HPLC is the method of choice.
-
Thin-Layer Chromatography (TLC) optimization: Before scaling up to column chromatography or HPLC, carefully optimize the solvent system using TLC to achieve the best possible separation.
-
Derivatization: In some cases, derivatizing the hydroxyl groups (e.g., as silyl (B83357) ethers) can alter the polarity of the compounds and improve separation. The protecting groups can then be removed after purification.
Frequently Asked Questions (FAQs)
Q: What are the key strategic challenges in the total synthesis of prostaglandins like 15(R)-PGD2?
A: The primary challenges in prostaglandin synthesis revolve around the precise control of stereochemistry at multiple chiral centers on a flexible five-membered ring.[1] Additionally, the inherent chemical instability of the prostaglandin core, particularly the β-hydroxy ketone moiety which is prone to dehydration, requires careful handling and purification conditions.[1]
Q: What is a common starting point for the synthesis of 15(R)-PGD2?
A: A common and historically significant approach is the Corey lactone route. This strategy utilizes a bicyclic lactone intermediate to establish the correct stereochemistry of the cyclopentane (B165970) ring, which is then elaborated to the final prostaglandin structure.[1]
Q: How can I confirm the stereochemistry of my final product?
A: The stereochemistry of 15(R)-PGD2 can be confirmed using several analytical techniques:
-
Chiral HPLC: Comparison of the retention time with a known standard of 15(R)-PGD2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR analysis (e.g., NOESY) can help determine the relative stereochemistry of the substituents on the cyclopentane ring.
-
Optical Rotation: Measurement of the specific rotation and comparison with the literature value for the pure enantiomer.
Q: What are the storage and stability recommendations for 15(R)-PGD2?
A: this compound should be stored at -20°C.[2] It is typically supplied in a solution of methyl acetate or ethanol. For long-term storage, it is recommended to keep it under an inert atmosphere. The stability is generally cited as being at least two years under these conditions.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₂O₅ |
| Molecular Weight | 352.5 g/mol |
| Purity | ≥98% |
| Formulation | A solution in methyl acetate |
| Storage Temperature | -20°C |
| Stability | ≥ 2 years |
(Data sourced from Cayman Chemical product information)[2]
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 50 mg/mL |
| PBS (pH 7.4) | 1 mg/mL |
(Data sourced from Cayman Chemical product information)[2]
Experimental Protocols
General Protocol for Stereoselective Reduction of the C15-Ketone
This protocol is a generalized procedure based on common methods for achieving stereoselective reduction in prostaglandin synthesis.
-
Preparation: Dissolve the enone precursor of 15(R)-PGD2 in a suitable anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (argon or nitrogen). Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of a stereoselective reducing agent, such as a chiral borane reagent (e.g., (R)-2-methyl-CBS-oxazaborolidine with borane) or a bulky hydride reagent, to the cooled solution of the enone.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent, such as methanol (B129727) or a saturated aqueous solution of ammonium (B1175870) chloride, while maintaining the low temperature.
-
Workup: Allow the reaction mixture to warm to room temperature. Perform an aqueous workup by partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water or brine. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure at low temperature. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel, using a pre-determined solvent system, to isolate the desired 15(R)-hydroxy product.
Visualizations
Caption: General workflow for the stereoselective synthesis of 15(R)-PGD2.
Caption: Troubleshooting logic for common issues in 15(R)-PGD2 synthesis.
References
Technical Support Center: 15(R)-Prostaglandin D2 Solubility
This center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with 15(R)-Prostaglandin D2 (15(R)-PGD2) in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
This section addresses common problems encountered when preparing aqueous solutions of 15(R)-PGD2.
Q1: I added 15(R)-PGD2 directly to PBS and it won't dissolve or formed a precipitate. What should I do?
A1: This is a common issue. 15(R)-PGD2, like most prostaglandins (B1171923), has very low solubility in aqueous buffers.[1][2] The recommended approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution before diluting it into PBS. This is often referred to as the solvent-exchange method.
Q2: My 15(R)-PGD2 solution in PBS was clear initially but became cloudy or developed a precipitate over time. Why did this happen?
A2: Aqueous solutions of prostaglandins are often not stable for extended periods. It is recommended not to store aqueous solutions of PGD2 for more than one day.[3] For best results, prepare the final aqueous working solution fresh for each experiment. If you observe precipitation, the solution should be discarded as the concentration is no longer accurate.
Q3: I'm concerned that the organic solvent from my stock solution will affect my experiment. How can I minimize this?
A3: This is a valid concern, as organic solvents can have physiological effects.[3] To mitigate this, you should:
-
Prepare the highest possible concentration of your stock solution in the organic solvent. This allows for a smaller volume to be added to the aqueous buffer.
-
Ensure the final concentration of the organic solvent in your PBS working solution is insignificant, typically less than 0.1%. Always include a vehicle control (PBS with the same final concentration of the organic solvent) in your experiments to account for any potential effects of the solvent.
Troubleshooting Workflow
If you are experiencing solubility issues, follow this decision tree to identify a solution.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of 15(R)-PGD2 in different solvents?
A1: 15(R)-PGD2 is highly soluble in organic solvents but sparingly soluble in aqueous buffers. The approximate solubilities are summarized in the table below.
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.4) | 1 mg/mL | [4] |
| DMSO | 50 mg/mL | [4] |
| Ethanol | 50 mg/mL | [4] |
| Dimethylformamide (DMF) | 50 mg/mL | [4] |
Note: The related compound Prostaglandin D2 (PGD2) has a reported solubility of approximately 5 mg/mL in PBS (pH 7.2).[3][5] Always refer to the manufacturer's product information sheet for batch-specific data.
Q2: What is the best practice for preparing a working solution of 15(R)-PGD2 in PBS?
A2: The most reliable method is to first create a high-concentration stock solution in an organic solvent like DMSO or ethanol, and then dilute this stock into your PBS buffer immediately before the experiment. This ensures the compound is fully dissolved before being introduced to the aqueous environment.
Q3: How should I store 15(R)-PGD2?
A3: 15(R)-PGD2, whether as a solid or in an organic solvent, should be stored at -20°C for long-term stability.[3][4] As mentioned previously, aqueous solutions are not stable and should be prepared fresh and used within the same day.[3]
Experimental Protocols
Protocol 1: Preparation of 15(R)-PGD2 in PBS via Solvent Exchange
This protocol describes the standard method for preparing a working solution of 15(R)-PGD2 in PBS from a stock solution in an organic solvent.
Materials:
-
This compound
-
Anhydrous Ethanol or DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Inert gas (Nitrogen or Argon) - Optional but recommended
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Prepare Stock Solution:
-
If your 15(R)-PGD2 was supplied in a solvent like methyl acetate, first evaporate the solvent under a gentle stream of nitrogen.
-
Add the appropriate volume of your chosen organic solvent (e.g., DMSO or ethanol) to the vial of 15(R)-PGD2 to create a concentrated stock solution (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. This is your stock solution.
-
-
Prepare Working Solution:
-
Determine the volume of the stock solution needed to achieve your final desired concentration in PBS.
-
Add the desired volume of PBS to a sterile tube.
-
While gently vortexing or stirring the PBS, add the calculated volume of the 15(R)-PGD2 stock solution dropwise to the center of the vortex. This rapid mixing helps prevent precipitation.
-
Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%).
-
-
Final Check & Use:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it should not be used.
-
Use the freshly prepared solution in your experiment immediately. Do not store the aqueous solution.
-
Preparation Workflow Diagram
References
Pipetting and handling recommendations for 15(R)-PGD2
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of 15(R)-Prostaglandin D2 (15(R)-PGD2).
Frequently Asked Questions (FAQs)
Q1: What is 15(R)-PGD2 and what is its primary mechanism of action?
A1: 15(R)-PGD2 is the 15-R epimer of Prostaglandin D2 (PGD2). It is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Unlike PGD2, which activates both DP1 and DP2 receptors, 15(R)-PGD2 shows high selectivity for the DP2 receptor, making it a valuable tool for studying DP2-mediated signaling pathways. Activation of the DP2 receptor is associated with pro-inflammatory responses, including the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.
Q2: How should 15(R)-PGD2 be stored upon arrival?
A2: For long-term stability, 15(R)-PGD2, typically supplied in a solution of methyl acetate (B1210297), should be stored at -20°C. Under these conditions, it is stable for at least two years.
Q3: How do I prepare a stock solution of 15(R)-PGD2?
A3: To prepare a stock solution, the methyl acetate solvent can be evaporated under a gentle stream of nitrogen. Immediately afterward, the chosen solvent should be added. Suitable organic solvents include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer.
Q4: In which solvents is 15(R)-PGD2 soluble?
A4: 15(R)-PGD2 is soluble in a variety of organic solvents and has limited solubility in aqueous buffers. The table below summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 50 mg/mL |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL |
| Ethanol | 50 mg/mL |
| Phosphate Buffered Saline (PBS), pH 7.4 | 1 mg/mL |
Q5: Are aqueous solutions of 15(R)-PGD2 stable?
A5: It is not recommended to store aqueous solutions of 15(R)-PGD2 for more than one day. Prostaglandins (B1171923), in general, are susceptible to degradation in aqueous solutions. For best results, prepare fresh aqueous solutions for each experiment.
Pipetting and Handling Recommendations
Handling prostaglandins like 15(R)-PGD2, especially when dissolved in organic solvents which can be more viscous than water, requires specific pipetting techniques to ensure accuracy and reproducibility.
General Recommendations:
-
Maintain Vertical Pipette Position: Always keep the micropipette as upright as possible during aspiration and dispensing to prevent contamination and ensure accuracy.
-
Minimize Tip Immersion: Immerse the pipette tip only to the minimum depth required to aspirate the desired volume. This reduces the amount of liquid clinging to the outside of the tip.
-
Use Appropriate Pipette Tips: For viscous solutions, consider using low-retention or wide-bore tips to minimize sample adherence to the tip walls.
Pipetting Viscous Solutions (e.g., 15(R)-PGD2 in DMSO or Ethanol):
-
Reverse Pipetting: This technique is highly recommended for viscous liquids.
-
Depress the plunger to the second stop (blowout).
-
Aspirate the liquid slowly and steadily.
-
Dispense by depressing the plunger to the first stop. A small amount of liquid will remain in the tip.
-
Discard the remaining liquid in the tip.
-
-
Slow and Consistent Speed: Aspirate and dispense the liquid at a slow and consistent pace to prevent air bubble formation and ensure the full volume is transferred.
-
Pause After Aspiration/Dispensing: After aspirating, pause for a few seconds before removing the tip from the solution to allow the viscous liquid to fully enter the tip. Similarly, pause after dispensing to allow the liquid to completely exit the tip.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or No Biological Activity | 1. Degradation of 15(R)-PGD2: Improper storage or repeated freeze-thaw cycles. Prostaglandins are known to be unstable. 2. Incorrect Dilution: Errors in calculating or performing serial dilutions. 3. Pipetting Inaccuracy: Inaccurate dispensing of small volumes, especially with viscous organic stock solutions. | 1. Verify Storage: Ensure the compound has been stored at -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Recalculate and Re-prepare Dilutions: Double-check all calculations and use calibrated pipettes. 3. Optimize Pipetting Technique: Use the reverse pipetting technique and pre-wet the pipette tip with the solvent. |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Variations in incubation times, temperatures, or cell densities. 2. Pipetting Errors: Inconsistent pipetting technique between wells or samples. | 1. Standardize Protocol: Ensure all experimental steps are performed consistently for all samples. 2. Consistent Pipetting: Use a consistent pipetting rhythm and technique for all samples. |
| Precipitation of Compound in Aqueous Buffer | 1. Exceeded Solubility Limit: The final concentration of 15(R)-PGD2 in the aqueous buffer is too high. 2. Insufficient Mixing: The organic stock solution was not adequately mixed into the aqueous buffer. | 1. Check Solubility: Ensure the final concentration does not exceed the solubility limit in your buffer (e.g., ~1 mg/mL in PBS). 2. Ensure Proper Mixing: When diluting the organic stock, vortex or gently mix the solution thoroughly. |
Experimental Protocols & Visualizations
15(R)-PGD2 Signaling Pathway
15(R)-PGD2 selectively binds to and activates the DP2 (CRTH2) receptor, a G-protein coupled receptor (GPCR). This interaction initiates a signaling cascade that leads to various cellular responses, primarily related to inflammation and immune cell migration.
Caption: 15(R)-PGD2 signaling through the DP2 receptor.
Experimental Workflow: Preparing 15(R)-PGD2 for Cell-Based Assays
This workflow outlines the key steps for preparing 15(R)-PGD2 for use in typical cell-based experiments.
Caption: Workflow for preparing 15(R)-PGD2 solutions.
Technical Support Center: Prostaglandin D2 and Serum Albumin Interactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 15(R)-Prostaglandin D2 (15(R)-PGD2) and related metabolites, focusing on the impact of serum albumin on their experimental activity.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Prostaglandin (B15479496) D2 (PGD2), 15(R)-PGD2, and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2)?
A: These are related but distinct molecules:
-
Prostaglandin D2 (PGD2): A primary prostanoid synthesized from arachidonic acid by the action of COX enzymes and PGD2 synthase.[1] It is a ligand for the DP1 and DP2 (CRTH2) receptors.[2][3]
-
This compound (15(R)-PGD2): An isoprostane and stereoisomer of PGD2 with the hydroxyl group in the R configuration at carbon 15.[4] Like PGD2, it is a potent and selective agonist for the DP2 receptor.[4]
-
15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2): A terminal metabolite of PGD2.[5][6] It is a potent agonist for the nuclear receptor PPARγ and is known for its anti-inflammatory and anti-tumor effects.[5][6] The conversion of PGD2 to 15d-PGJ2 can occur spontaneously or be catalyzed.[2]
Q2: What are the primary signaling pathways for PGD2 and its metabolite 15d-PGJ2?
A: PGD2 primarily signals through two G protein-coupled receptors on the cell surface:
-
DP1 Receptor: Activation typically leads to increased intracellular cAMP levels, which mediates anti-inflammatory effects like vasodilation and inhibition of immune cell migration.[3][6]
-
DP2 Receptor (CRTH2): Activation is often associated with pro-inflammatory responses, such as eosinophil and basophil activation and migration in allergic diseases.[3][4][7]
15d-PGJ2 is a well-established natural ligand for the Peroxisome Proliferator-Activated Receptor-γ (PPARγ) , a nuclear receptor that regulates gene expression to exert anti-inflammatory, anti-angiogenic, and apoptotic effects, often through inhibition of the NF-κB signaling pathway.[5][6]
Troubleshooting Guide
Issue: Reduced or No Activity of Prostaglandin in In Vitro Assays
Q: I am not observing the expected biological effects of my PGD2 metabolite (15d-PGJ2) in my cell culture experiments containing fetal bovine serum (FBS) or bovine serum albumin (BSA). Why?
A: The most likely reason is the binding of the prostaglandin to albumin present in the culture medium. Several studies have demonstrated that serum albumin binds to 15d-PGJ2, sequestering it and preventing it from reaching its intracellular targets like PPARγ.[5] This binding is noncovalent and reversible.[5][8]
-
In one study, 85% of 15d-PGJ2 was bound to human serum albumin (HSA) after a short incubation with a three-fold molar excess of HSA.[5][8]
-
Increasing the molar ratio to an eight-fold excess of HSA resulted in up to 90% binding.[5][8]
-
With mouse serum albumin, 15d-PGJ2 was found to be completely bound within 15 minutes at a three-fold molar excess.[5]
Recommendation:
-
Perform experiments in serum-free media if your cell type allows.
-
If serum is required, be aware that the effective concentration of the prostaglandin will be significantly lower than the nominal concentration added.
-
Consider the molar ratio of your prostaglandin to the albumin in your media when interpreting results.
Issue: Discrepancy Between In Vitro and In Vivo Results
Q: My PGD2 metabolite is inactive in serum-containing media in vitro, but it shows significant anti-tumor effects in vivo. What could explain this difference?
A: This discrepancy is often observed and can be attributed to the reversible nature of the albumin-prostaglandin binding and physiological factors in vivo.[5] Although 15d-PGJ2 is largely bound to albumin in the circulation, the complex can act as a reservoir.[5] The effectiveness in vivo may depend on the tumor's specific characteristics, such as the leakiness of its vasculature, which can influence the uptake of the albumin-15d-PGJ2 complex into the tumor microenvironment.[5] Once in the local tissue, the prostaglandin can dissociate from albumin and exert its biological effects.[5]
Issue: Unexpected Results or Prostaglandin Profile
Q: My experiment uses PGD2, but I am observing effects consistent with PPARγ activation, or I am detecting other PGD2-related metabolites. What is happening?
A: Serum albumin can do more than just bind PGD2; it can also catalyze its transformation. Human serum albumin has been shown to catalyze the conversion of PGD2 into novel dehydration products in vitro.[9] Furthermore, PGD2 can spontaneously dehydrate and isomerize to form various PGJ2 metabolites, including 15d-PGJ2, which is the PPARγ agonist.[2][3] Therefore, the observed effects may be due to the activity of these metabolites formed in your experimental system.
Data Presentation
Table 1: In Vitro Binding of 15d-PGJ2 to Serum Albumin This table summarizes the percentage of 15d-PGJ2 that becomes bound to albumin under specific experimental conditions.
| Albumin Type | Molar Ratio (Albumin:15d-PGJ2) | Incubation Time | Percent 15d-PGJ2 Bound | Citation(s) |
| Human Serum Albumin (HSA) | 3:1 | 15 minutes | 85% | [5][8] |
| Human Serum Albumin (HSA) | 8:1 | 15 minutes | ~90% | [5][8] |
| Mouse Serum Albumin (MSA) | 3:1 | 15 minutes | ~100% | [5] |
Table 2: Potency of PGD2 Analogs on the DP2 Receptor in Human Eosinophils This table compares the concentration required to elicit a half-maximal response (EC50) for different PGD2-related compounds.
| Compound | Biological Activity | EC50 Value (nM) | Citation(s) |
| 15(R)-methyl-PGD2 | Eosinophil Chemoattraction | 1.7 | [7] |
| Prostaglandin D2 (PGD2) | Eosinophil Chemoattraction | 10 | [7] |
| 15(S)-methyl-PGD2 | Eosinophil Chemoattraction | 128 | [7] |
| 15(R)-PGD2 | Elicits CD11b expression | Similar to PGD2 | [4] |
Experimental Protocols
Protocol 1: Quantifying Prostaglandin-Albumin Binding via Ultrafiltration and HPLC
This method allows for the separation of unbound (free) prostaglandin from albumin-bound prostaglandin to quantify the extent of binding.
Objective: To determine the percentage of a PGD2 metabolite (e.g., 15d-PGJ2) bound to serum albumin.
Materials:
-
15d-PGJ2 solution (e.g., 10 µM in PBS)
-
Human or Mouse Serum Albumin (e.g., 30 µM and 80 µM in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Centrifugal filter units with a molecular weight cutoff of 10 kDa (e.g., Microcon)
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Prepare solutions of 15d-PGJ2 and albumin in PBS at the desired concentrations (e.g., 10 µM 15d-PGJ2 and 30 µM albumin for a 1:3 molar ratio).
-
Incubate the 15d-PGJ2 solution with the albumin solution at 37°C. Take samples at specific time points (e.g., 15 minutes and 3 hours).[5]
-
Transfer a sample (e.g., 100 µl) to a 10 kDa centrifugal filter unit.
-
Centrifuge the unit according to the manufacturer's specifications (e.g., 14,000 x g for 20 minutes) to separate the unbound 15d-PGJ2, which will pass through the filter into the filtrate.[5]
-
Collect the filtrate.
-
Inject a known volume (e.g., 25 µl) of the filtrate into the HPLC system.[5]
-
Quantify the concentration of 15d-PGJ2 in the filtrate by measuring its absorbance at the appropriate wavelength (e.g., 306 nm) and comparing it to a standard curve of known 15d-PGJ2 concentrations.[5]
-
Calculate the percentage of bound 15d-PGJ2 using the formula: % Bound = [1 - (Concentration in filtrate / Initial Concentration)] * 100
Protocol 2: Assessing Reversible vs. Covalent Binding using FPLC
This method helps determine if the interaction between the prostaglandin and albumin is a noncovalent (reversible) association or a stable covalent bond.
Objective: To assess the nature of the binding between 15d-PGJ2 and albumin.
Materials:
-
15d-PGJ2 and Albumin mixture (e.g., 10 µM 15d-PGJ2 and 80 µM HSA)
-
Fast Protein Liquid Chromatography (FPLC) system
-
Gel filtration (size-exclusion) column
-
Appropriate buffer for the FPLC system
Procedure:
-
Incubate the 15d-PGJ2 and albumin mixture, typically for an extended period (e.g., overnight) at 37°C to allow for potential covalent bond formation.[5]
-
As controls, prepare samples of 15d-PGJ2 alone and albumin alone.
-
Equilibrate the gel filtration column on the FPLC system with the running buffer.
-
Inject the incubated mixture onto the column.
-
Run the FPLC program to separate the components based on their molecular size. Albumin (a large protein) will elute earlier, while the small molecule 15d-PGJ2 will elute later.
-
Monitor the column eluate using a UV detector at wavelengths appropriate for both protein (e.g., 280 nm) and the prostaglandin (e.g., 306 nm).
-
Interpretation:
-
Reversible Binding: If the binding is noncovalent, two separate peaks will be observed: one for albumin and one for 15d-PGJ2, similar to the control runs. This indicates that the prostaglandin dissociated from the albumin during chromatography.[5][8]
-
Covalent Binding: If the binding is covalent, the 15d-PGJ2 will co-elute with the albumin peak, and no separate peak for free 15d-PGJ2 will be observed.
-
Signaling and Metabolism Visualizations
References
- 1. The low molecular weight fraction of human serum albumin upregulates COX2, prostaglandin E2, and prostaglandin D2 under inflammatory conditions in osteoarthritic knee synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Albumin-Binding and Tumor Vasculature Determine the Antitumor Effect of 15-Deoxy-Δ12,14-Prostaglandin-J2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Albumin-catalyzed metabolism of prostaglandin D2. Identification of products formed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 15(R)-PGD2 Experiments
Welcome to the technical support center for researchers utilizing 15(R)-Prostaglandin D2 (15(R)-PGD2) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions, with a particular focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor for 15(R)-PGD2?
A1: 15(R)-PGD2 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] It has significantly lower activity at the DP1 receptor.
Q2: How stable is 15(R)-PGD2 in cell culture media?
A2: While specific stability data for 15(R)-PGD2 is not extensively published, data for its isomer, PGD2, provides important guidance. PGD2 is relatively unstable in cell culture media, with significant degradation observed after 8 hours at room temperature.[3] To ensure consistent and reproducible results, it is recommended to prepare fresh solutions of 15(R)-PGD2 for each experiment and minimize the time between dilution and addition to cells. For longer-term storage of stock solutions, refer to the manufacturer's instructions, which typically recommend storage at -20°C or -80°C.
Q3: What is the expected time course for cellular responses to 15(R)-PGD2?
A3: The kinetics of the response to 15(R)-PGD2 are highly dependent on the specific cellular event being measured.
-
Rapid Signaling Events: Intracellular calcium mobilization is a very rapid event, typically occurring within seconds to a few minutes of agonist addition.[4][5]
-
Intermediate Cellular Responses: Cellular shape change and chemotaxis are intermediate responses that can be observed within minutes to a few hours.
-
Gene Expression and Protein Secretion: Changes in gene transcription can be detected as early as 1-2 hours after stimulation.[6][7] The subsequent release of proteins, such as cytokines, typically peaks around 8 hours post-stimulation.[6][7]
Troubleshooting Guide: Optimizing Incubation Time
This guide addresses common issues encountered during 15(R)-PGD2 experiments that may be related to incubation time.
Problem 1: Weak or no cellular response.
| Possible Cause | Troubleshooting Step |
| Degradation of 15(R)-PGD2 | Prepare fresh dilutions of 15(R)-PGD2 from a frozen stock immediately before each experiment. For time-course experiments exceeding 8 hours, consider replenishing the media with freshly diluted 15(R)-PGD2. |
| Inappropriate Incubation Time | For rapid signaling events like calcium flux, ensure you are measuring the signal within the first few minutes of stimulation. For slower responses like cytokine release, a longer incubation of at least 8 hours may be necessary. |
| Receptor Desensitization | Prolonged exposure to high concentrations of 15(R)-PGD2 can lead to receptor desensitization. If you are pre-incubating cells with 15(R)-PGD2, consider reducing the incubation time or concentration. |
| Low Receptor Expression | Confirm that your cell type expresses the DP2/CRTH2 receptor at sufficient levels. This can be checked by flow cytometry, western blot, or qPCR. |
Problem 2: High background signal or non-specific effects.
| Possible Cause | Troubleshooting Step |
| Long Incubation with Unstable Compound | As 15(R)-PGD2 degrades, its byproducts could potentially have off-target effects. Shorten the incubation time to the minimum required to observe the desired effect. |
| Cell Stress | Extended incubation times, especially in serum-free media, can lead to cell stress and non-specific responses. Ensure your cells are healthy and viable throughout the experiment. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable 15(R)-PGD2 Activity | The age and handling of your 15(R)-PGD2 stock can affect its potency. Aliquot your stock upon receipt to minimize freeze-thaw cycles and always prepare fresh dilutions. |
| Slight Variations in Incubation Time | For time-sensitive assays, even small differences in incubation time can lead to variability. Use a precise timer and stagger the addition of reagents to ensure consistent incubation periods across all samples. |
Data Presentation: Recommended Incubation Times for Common Assays
The following table summarizes recommended incubation times for various assays involving 15(R)-PGD2, based on the kinetics of the cellular responses.
| Assay | Cellular Response | Typical Incubation Time | Key Considerations |
| Calcium Mobilization Assay | Intracellular Ca2+ flux | 1 - 5 minutes | Signal is transient; requires a kinetic plate reader for real-time measurement. |
| Chemotaxis Assay | Cell migration | 1 - 4 hours | Optimize time based on cell type and chemoattractant concentration. |
| Actin Polymerization Assay | Cytoskeletal rearrangement | 5 - 30 minutes | A rapid response that can be measured by flow cytometry. |
| Cytokine Release Assay (ELISA) | Protein secretion | 8 - 24 hours | Cytokine release peaks around 8 hours but can be measured at later time points. |
| Gene Expression Analysis (qPCR) | mRNA transcription | 1 - 4 hours | Gene transcription is an earlier event than protein translation and secretion. |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol provides a general framework for measuring intracellular calcium flux in response to 15(R)-PGD2.
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation: During the dye-loading incubation, prepare a 2X concentrated solution of 15(R)-PGD2 in the assay buffer.
-
Measurement:
-
Place the cell plate in a fluorescent plate reader capable of kinetic reads and automated injection.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the 2X 15(R)-PGD2 solution to achieve the final desired concentration.
-
Continue to record the fluorescence signal for 1-5 minutes.
-
2. Chemotaxis Assay (using a Boyden chamber or similar transwell system)
This protocol outlines a method for assessing the chemotactic response of cells to 15(R)-PGD2.
-
Chamber Preparation:
-
Place a microporous membrane (pore size appropriate for your cell type, e.g., 5 µm) between the upper and lower wells of the chemotaxis chamber.
-
Add assay medium containing the desired concentration of 15(R)-PGD2 to the lower wells.
-
Add assay medium without 15(R)-PGD2 (negative control) to separate lower wells.
-
-
Cell Preparation: Resuspend cells in the assay medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Initiation: Add the cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-4 hours. The optimal time should be determined empirically for your specific cell type.
-
Quantification:
-
After incubation, remove the upper chamber and wipe away the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye and a plate reader.
-
Visualizations
15(R)-PGD2 Signaling Pathway
Caption: Signaling pathway of 15(R)-PGD2 via the DP2/CRTH2 receptor.
Troubleshooting Workflow for 15(R)-PGD2 Experiments
Caption: A logical workflow for troubleshooting suboptimal 15(R)-PGD2 experimental results.
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 5. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Avoiding non-specific binding of 15(R)-Prostaglandin D2
Welcome to the technical support center for 15(R)-Prostaglandin D2. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on avoiding non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (15(R)-PGD2) is a stereoisomer of the more commonly studied 15(S)-Prostaglandin D2. Prostaglandins are lipid compounds involved in a wide range of physiological processes, including inflammation and allergic responses. 15(R)-PGD2 and its parent compound, PGD2, exert their effects by binding to specific G-protein coupled receptors, primarily the DP1 and DP2 (also known as CRTH2) receptors. Understanding the binding characteristics of 15(R)-PGD2 is crucial for developing targeted therapies for inflammatory diseases.
Q2: What are the main causes of non-specific binding of 15(R)-PGD2 in my experiments?
Non-specific binding of small, hydrophobic molecules like 15(R)-PGD2 can arise from several factors:
-
Hydrophobic Interactions: Prostaglandins can non-selectively adsorb to plastic surfaces of microplates and pipette tips.
-
Ionic Interactions: Charged regions of the molecule can interact with charged surfaces on the assay plate or with other proteins in the sample.
-
Insufficient Blocking: Inadequate blocking of the microplate wells can leave sites open for non-specific adsorption of the prostaglandin (B15479496) or detection antibodies.
-
Antibody Cross-Reactivity: In immunoassays, the antibodies used may cross-react with other structurally similar molecules present in the sample.
-
Sample Matrix Effects: Components in complex biological samples (e.g., lipids, proteins) can interfere with the specific binding of 15(R)-PGD2 to its target.
Q3: How can I detect non-specific binding in my assay?
In immunoassays like ELISA, it is standard practice to include a "Non-Specific Binding" (NSB) well in your plate setup. This well contains all the assay components except for the specific antibody or capture molecule. A high signal in the NSB well is a direct indicator of non-specific binding of the tracer or detection reagents to the plate. In receptor binding assays, non-specific binding is determined by measuring the binding of a radiolabeled ligand in the presence of a large excess of an unlabeled competitor.
Q4: What is the significance of the DP1 and DP2/CRTH2 receptors in 15(R)-PGD2 signaling?
Prostaglandin D2 and its metabolites mediate their effects through at least two distinct G-protein coupled receptors: DP1 and DP2 (CRTH2). The activation of these receptors triggers different downstream signaling pathways. DP1 receptor activation is coupled to an increase in intracellular cyclic AMP (cAMP), which often leads to smooth muscle relaxation and inhibition of cell migration. In contrast, DP2/CRTH2 activation leads to a decrease in cAMP and an increase in intracellular calcium, promoting inflammatory cell migration and activation. 15(R)-PGD2 is a potent and selective DP2 receptor agonist.
Troubleshooting Guides
Issue 1: High Background in ELISA
High background signal across the entire plate can mask the specific signal from your analyte, leading to reduced assay sensitivity and inaccurate results.
| Potential Cause | Recommended Solution |
| Insufficient Plate Washing | Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step. Soaking the wells with wash buffer for 30-60 seconds during each wash can also be beneficial. |
| Inadequate Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. You can try increasing the concentration of the blocking agent (e.g., from 1% to 3% BSA) or the incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). For hydrophobic molecules, consider adding a non-ionic surfactant like Tween-20 (0.05%) to the blocking and wash buffers. |
| Primary/Secondary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration. The ideal concentration will provide a strong specific signal with low background. |
| Cross-Reactivity of Secondary Antibody | Run a control with no primary antibody to check for non-specific binding of the secondary antibody. If high signal is observed, consider using a pre-adsorbed secondary antibody. |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure that the water used is of high purity (e.g., ultrapure water). |
Issue 2: Poor Reproducibility Between Replicates
Inconsistent results between replicate wells can make it difficult to obtain reliable data.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and pre-rinse tips with the reagent before dispensing. When adding reagents to a 96-well plate, be consistent in the timing and technique. |
| Inconsistent Incubation Times/Temperatures | Ensure all wells are incubated for the same duration and at the specified temperature. Avoid "edge effects" by incubating the plate in a humidified chamber. |
| Improper Plate Washing | Use a multichannel pipette or an automated plate washer for more consistent washing across the plate. |
| Sample Instability | Prostaglandin D2 is known to be unstable. Prepare samples and standards immediately before use and keep them on ice. For long-term storage, samples should be kept at -80°C. Consider using a cyclooxygenase inhibitor during sample collection to prevent ex vivo synthesis of prostaglandins. |
Experimental Protocols
Protocol 1: Optimization of Blocking Buffer for a 15(R)-PGD2 ELISA
This protocol describes a method to compare different blocking buffers to minimize non-specific binding.
Materials:
-
96-well ELISA plate
-
15(R)-PGD2 standard
-
15(R)-PGD2-HRP conjugate (or other appropriate tracer)
-
Primary antibody against 15(R)-PGD2
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Blocking Buffers to be tested:
-
1% BSA in PBS
-
3% BSA in PBS
-
5% Non-fat dry milk in PBS
-
Commercial protein-free blocking buffer
-
Procedure:
-
Coating: Coat the wells of the 96-well plate with the capture antibody according to your standard protocol. Incubate and wash.
-
Blocking:
-
Divide the plate into sections for each blocking buffer.
-
Add 200 µL of the respective blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Non-Specific Binding (NSB) Wells:
-
To a set of wells for each blocking condition, add 100 µL of the assay buffer and 50 µL of the 15(R)-PGD2-HRP conjugate. Do not add the primary antibody.
-
-
Maximum Binding (B0) Wells:
-
To another set of wells for each blocking condition, add 50 µL of assay buffer, 50 µL of the primary antibody, and 50 µL of the 15(R)-PGD2-HRP conjugate.
-
-
Incubation: Incubate the plate according to your standard protocol (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm.
Data Analysis:
Compare the absorbance values of the NSB wells for each blocking buffer. The optimal blocking buffer will yield the lowest signal in the NSB wells while maintaining a high signal in the B0 wells.
Protocol 2: General Workflow for Reducing Hydrophobic Interactions
-
Use Low-Binding Plastics: Utilize polypropylene (B1209903) or siliconized microcentrifuge tubes and pipette tips to minimize adsorption of 15(R)-PGD2.
-
Incorporate a Surfactant: Add a low concentration (0.01-0.05%) of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your assay and wash buffers. Surfactants can help to reduce hydrophobic interactions between the prostaglandin and plastic surfaces.
-
Sample Derivatization: For assays like ELISA or GC-MS, consider a methoximation step to derivatize the ketone groups on the prostaglandin. This can improve stability and reduce non-specific interactions. The Cayman Chemical PGD2-MOX ELISA kit includes a methyloximating reagent for this purpose.
-
Optimize Buffer pH and Salt Concentration: The charge of 15(R)-PGD2 can be influenced by the pH of the buffer. Empirically test different pH values around the physiological range (e.g., 7.0-8.0) to find the condition that minimizes non-specific binding. Increasing the salt concentration (e.g., up to 500 mM NaCl) can also help to disrupt ionic interactions.
Visualizations
Caption: Signaling pathways of Prostaglandin D2 via DP1 and DP2 (CRTH2) receptors.
Caption: Experimental workflow for troubleshooting and minimizing non-specific binding.
Validation & Comparative
A Comparative Guide to 15(R)-Prostaglandin D2 and 15(S)-Prostaglandin D2 Activity
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. PGD2 exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to the activation of adenylyl cyclase, and the DP2 receptor (also known as CRTH2), which signals through Gαi proteins. The biological activity of PGD2 is significantly influenced by the stereochemistry of its C15 hydroxyl group, leading to two distinct epimers: 15(R)-Prostaglandin D2 and 15(S)-Prostaglandin D2. This guide provides an objective comparison of the biological activities of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.
Differential Receptor Activity and Potency
The primary distinction between 15(R)-PGD2 and 15(S)-PGD2 lies in their differential affinity and agonist activity at the DP1 and DP2 receptors. While direct comparative binding affinity data (Ki values) for the non-methylated epimers is limited in the literature, studies on their more stable methyl-ester analogs, 15(R)-methyl-PGD2 and 15(S)-methyl-PGD2, provide clear insights into their functional selectivity.
This compound and its analog, 15(R)-methyl-PGD2 , are potent and selective agonists of the DP2 receptor .[1][2] This receptor is predominantly expressed on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils, and its activation leads to pro-inflammatory responses, including cell migration and activation.[3] In contrast, 15(R)-PGD2 exhibits only weak activity at the DP1 receptor.[2]
Conversely, 15(S)-Prostaglandin D2 , the naturally occurring form, and its analog, 15(S)-methyl-PGD2 , are significantly less potent at the DP2 receptor.[4] However, 15(S)-methyl-PGD2 has been shown to be more active than its (R)-counterpart in stimulating adenylyl cyclase via the DP1 receptor in platelets.[4] The DP1 receptor is associated with smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[3]
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data comparing the activity of 15(R)-methyl-PGD2 and 15(S)-methyl-PGD2, which serve as reliable surrogates for their respective parent compounds.
Table 1: Eosinophil Chemotaxis (DP2-mediated)
| Compound | EC50 (nM) for Eosinophil Chemotaxis | Relative Potency vs. 15(S)-methyl-PGD2 |
| 15(R)-methyl-PGD2 | 1.7[4] | ~75-fold more potent[4] |
| 15(S)-methyl-PGD2 | 128[4] | 1 |
| Prostaglandin D2 | 10[4] | ~13-fold more potent |
Table 2: Platelet cAMP Elevation (DP1-mediated)
| Compound | Activity |
| 15(R)-methyl-PGD2 | Did not elevate platelet cAMP by more than 20% of the maximal level in response to PGD2.[4] |
| 15(S)-methyl-PGD2 | The most active among the tested PGD2 analogs in elevating platelet cAMP.[4] |
Signaling Pathways
The distinct biological effects of 15(R)-PGD2 and 15(S)-PGD2 are a direct consequence of their preferential activation of different signaling cascades.
Caption: Signaling pathways of 15(S)-PGD2 via DP1 and 15(R)-PGD2 via DP2.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Radioligand Binding Assay (General Protocol)
This protocol is a general framework for determining the binding affinity of 15(R)-PGD2 and 15(S)-PGD2 to DP1 and DP2 receptors.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing either the human DP1 or DP2 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-PGD2) and a range of concentrations of the unlabeled competitor (15(R)-PGD2 or 15(S)-PGD2).
-
Equilibrium: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay
This assay measures the ability of 15(R)-PGD2 and 15(S)-PGD2 to induce the migration of eosinophils, a key process in allergic inflammation.
Caption: Workflow for an eosinophil chemotaxis assay.
Detailed Steps:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using methods such as negative selection with magnetic beads.
-
Chemotaxis Chamber: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane (typically 5 µm pore size).
-
Loading: Add the test compounds (15(R)-PGD2 or 15(S)-PGD2 at various concentrations) or control medium to the lower wells of the chamber. Add the eosinophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 1-3 hours).
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Calculate the chemotactic index (the fold increase in migrated cells in the presence of the chemoattractant compared to the control). Determine the EC50 value (the concentration of the compound that elicits a half-maximal chemotactic response) by plotting the chemotactic index against the log of the compound concentration.
Conclusion
The stereochemistry at the C15 position of Prostaglandin D2 is a critical determinant of its biological activity. This compound is a potent and selective agonist of the pro-inflammatory DP2 receptor, making it a valuable tool for studying allergic inflammation and the role of eosinophils and Th2 cells in disease. In contrast, 15(S)-Prostaglandin D2, the naturally occurring epimer, shows preferential activity at the DP1 receptor, which is involved in homeostatic functions. This clear divergence in receptor selectivity and functional activity underscores the importance of using the correct epimer for specific research applications in immunology, pharmacology, and drug development. Researchers should carefully consider the receptor subtype and signaling pathway they wish to investigate when choosing between these two potent signaling molecules.
References
- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 2. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Analysis of 15(R)-PGD2 and PGD2 on the DP2 Receptor
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in allergic inflammation, primarily through its interaction with two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[1] The DP2 receptor, expressed on key immune cells like T helper 2 (Th2) cells, eosinophils, and basophils, plays a significant pro-inflammatory role.[2][3] This has made it a focal point for therapeutic intervention in allergic diseases. This guide provides a detailed comparison of the potency of PGD2 and its stereoisomer, 15(R)-PGD2, on the DP2 receptor, supported by experimental data and methodologies.
Quantitative Potency Comparison
The following table summarizes the available quantitative data comparing the potency of 15(R)-PGD2 and PGD2 in functional assays targeting the DP2 receptor.
| Ligand | Assay Type | Cell Type | Potency (EC50) | Reference |
| 15(R)-methyl-PGD2 | Eosinophil Chemoattraction | Human Eosinophils | 1.7 nM | [4] |
| PGD2 | Eosinophil Chemoattraction | Human Eosinophils | 10 nM | [4] |
| 15(R)-PGD2 | CD11b Expression | Human Basophils and Eosinophils | Similar to PGD2 | [5] |
| PGD2 | CD11b Expression | Human Basophils and Eosinophils | - | [5] |
| 15(R)-methyl-PGD2 | Pulmonary Eosinophil Infiltration (in vivo) | Brown Norway Rats | More potent than PGD2 | [6] |
| PGD2 | Pulmonary Eosinophil Infiltration (in vivo) | Brown Norway Rats | - | [6] |
Notably, in studies on eosinophil chemoattraction, 15(R)-methyl-PGD2, a derivative of 15(R)-PGD2, was found to be approximately 5 times more potent than PGD2.[4] In contrast, another study reported that 15(R)-PGD2 elicited DP2 receptor-mediated CD11b expression in human basophils and eosinophils with a potency similar to that of PGD2.[5] Furthermore, in an in vivo model of pulmonary inflammation, 15(R)-methyl-PGD2 was more potent than PGD2 at inducing eosinophil infiltration.[6]
DP2 Receptor Signaling Pathway
Activation of the DP2 receptor by an agonist such as PGD2 or 15(R)-PGD2 initiates a signaling cascade through its coupling to the Gαi/o subunit of the heterotrimeric G protein.[1][2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][7] The dissociated Gβγ subunits can also activate downstream effectors, including phospholipase C (PLC), which in turn leads to an increase in intracellular calcium.[8] This signaling cascade ultimately mediates the pro-inflammatory effects associated with DP2 activation, such as chemotaxis and cellular activation of immune cells.[3][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of prostaglandin D2, 15-deoxy-Delta12,14-prostaglandin J2, and selective DP1 and DP2 receptor agonists on pulmonary infiltration of eosinophils in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to 15(R)-Prostaglandin D2 and Other Selective DP2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 15(R)-Prostaglandin D2 (15(R)-PGD2) with other selective agonists of the Prostaglandin (B15479496) D2 Receptor 2 (DP2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). The objective is to offer a comprehensive overview of their relative performance based on available experimental data, aiding researchers in the selection of appropriate tools for their studies in areas such as allergy, asthma, and other inflammatory diseases.
Introduction to DP2 Receptor Agonists
The DP2 receptor is a G protein-coupled receptor that is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[1] Its activation by its primary endogenous ligand, Prostaglandin D2 (PGD2), mediates a range of pro-inflammatory responses, including cell migration, degranulation, and cytokine release, making it a key player in the pathophysiology of allergic inflammation.[2] Selective DP2 receptor agonists are invaluable research tools for elucidating the precise role of this receptor in various physiological and pathological processes.
This guide focuses on the comparative analysis of three prominent selective DP2 receptor agonists:
-
This compound (15(R)-PGD2): An epimer of the natural ligand PGD2.
-
15(R)-methyl-Prostaglandin D2 (15(R)-methyl-PGD2): A synthetic analog of PGD2.
-
13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2): A metabolite of PGD2.
Quantitative Comparison of DP2 Receptor Agonists
The following tables summarize the binding affinities and functional potencies of the selected DP2 receptor agonists based on published experimental data. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Comparative Binding Affinity (Ki) for Human DP2 Receptor
| Agonist | Ki (nM) | Radioligand | Cell/Membrane Source | Reference |
| Prostaglandin D2 (PGD2) | 2.4 ± 0.2 | [3H]PGD2 | HEK293(EBNA) cell membranes | [3] |
| DK-PGD2 | 2.91 ± 0.29 | [3H]PGD2 | HEK293(EBNA) cell membranes | [3] |
| 15(S)-methyl-PGD2 | 34.0 | [3H]PGD2 | HEK293(EBNA) cell membranes | [3] |
Table 2: Comparative Potency (EC50) in Human Eosinophil Functional Assays
| Agonist | Eosinophil Chemotaxis (EC50, nM) | CD11b Expression (EC50, nM) | Actin Polymerization (EC50, nM) | Reference |
| Prostaglandin D2 (PGD2) | 10 | ~3-5 times less potent than 15(R)-methyl-PGD2 | ~3-5 times less potent than 15(R)-methyl-PGD2 | [4][5] |
| 15(R)-methyl-PGD2 | 1.7 | 1.4 | 3.8 | [4][5] |
| 15(S)-methyl-PGD2 | 128 | - | - | [4] |
| DK-PGD2 | 14.2 ± 3.4 | - | - | [6] |
EC50 values represent the concentration of the agonist that elicits 50% of the maximal response.
Signaling Pathways and Experimental Workflows
DP2 Receptor Signaling Pathway
Activation of the DP2 receptor by an agonist initiates a signaling cascade through its coupling to the inhibitory G protein, Gαi. This leads to the dissociation of the Gαiβγ heterotrimer. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in determining the binding affinity (Ki) of a test compound for the DP2 receptor.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for DP2 Receptor
This protocol is a generalized procedure for determining the binding affinity of a test agonist. Specific parameters may need optimization.
1. Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human DP2 receptor.
-
Radioligand: [³H]-Prostaglandin D2 ([³H]PGD2).
-
Test Compounds: 15(R)-PGD2, 15(R)-methyl-PGD2, DK-PGD2.
-
Non-specific Binding Control: A high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer or non-specific binding control.
-
50 µL of serially diluted test compound.
-
50 µL of [³H]PGD2 (at a concentration close to its Kd, e.g., 2.5 nM).
-
100 µL of the membrane suspension to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][8][9]
-
Eosinophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes a method to assess the chemotactic activity of DP2 receptor agonists on human eosinophils.
1. Materials:
-
Cells: Freshly isolated human eosinophils from peripheral blood of healthy donors.
-
Test Compounds: 15(R)-PGD2, 15(R)-methyl-PGD2, DK-PGD2.
-
Chemotaxis Buffer: RPMI 1640 with 10 mM HEPES and 0.5% BSA.
-
Boyden chambers or 96-well chemotaxis plates with a 5 µm pore size polycarbonate membrane.
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
2. Procedure:
-
Cell Preparation: Isolate eosinophils from whole blood using density gradient centrifugation followed by negative selection with magnetic beads. Resuspend the purified eosinophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 25 µL of serially diluted test compound or buffer (as a negative control) to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the eosinophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
Cell Staining and Counting:
-
Remove the membrane and wipe the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
-
Data Analysis:
Conclusion
15(R)-PGD2, 15(R)-methyl-PGD2, and DK-PGD2 are all potent and selective agonists of the DP2 receptor. The available data suggests that the synthetic analog, 15(R)-methyl-PGD2 , is the most potent of the compounds compared in functional assays involving eosinophils.[4][5] DK-PGD2, a natural metabolite of PGD2, also demonstrates high potency.[6] The choice of agonist for a particular study will depend on the specific research question, the experimental system being used, and considerations such as metabolic stability. This guide provides a foundation for making an informed decision and for designing experiments to further investigate the role of the DP2 receptor in health and disease.
References
- 1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
15(R)-Prostaglandin D2: A Highly Selective Agonist for the DP2 Receptor
For researchers, scientists, and drug development professionals, the selective activation of prostanoid receptors is crucial for dissecting their physiological and pathological roles. This guide provides a comprehensive comparison of 15(R)-Prostaglandin D2 (15(R)-PGD2) and its remarkable selectivity for the DP2 receptor (also known as CRTH2) over the DP1 receptor, supported by experimental data and detailed methodologies.
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of biological processes, including allergic inflammation. It exerts its effects through two distinct G protein-coupled receptors: DP1 and DP2. While PGD2 activates both receptors, the development of selective agonists is paramount for targeted therapeutic interventions. 15(R)-PGD2, a stereoisomer of a PGD2 metabolite, has emerged as a potent and highly selective agonist for the DP2 receptor.
Comparative Analysis of Receptor Activation
Experimental evidence consistently demonstrates the preferential activation of the DP2 receptor by 15(R)-methyl-PGD2, a stable analog of 15(R)-PGD2. Functional assays in human eosinophils, which predominantly express the DP2 receptor, highlight the potency of this compound. In contrast, its activity on the DP1 receptor, typically measured in human platelets, is negligible.
| Compound | Assay | Cell Type | Receptor Target | EC50 (nM) | Reference |
| 15(R)-methyl-PGD2 | Eosinophil Chemotaxis | Human Eosinophils | DP2 | 1.7 | |
| PGD2 | Eosinophil Chemotaxis | Human Eosinophils | DP2 | 10 | |
| 15(S)-methyl-PGD2 | Eosinophil Chemotaxis | Human Eosinophils | DP2 | 128 | |
| 15(R)-methyl-PGD2 | CD11b Expression | Human Eosinophils | DP2 | Potent Agonist | |
| PGD2 | CD11b Expression | Human Eosinophils | DP2 | Agonist | |
| 15(S)-methyl-PGD2 | CD11b Expression | Human Eosinophils | DP2 | Weak Agonist | |
| 15(R)-PGD2 | Adenylyl Cyclase Activity | Human Platelets | DP1 | Weak Effect | |
| PGD2 | Adenylyl Cyclase Activity | Human Platelets | DP1 | Potent Agonist | |
| 15(S)-methyl-PGD2 | Adenylyl Cyclase Activity | Human Platelets | DP1 | Most Active (of analogs tested) |
Studies have shown that 15(R)-methyl-PGD2 is approximately 5 times more potent than PGD2 and about 75 times more potent than its 15(S) counterpart in stimulating eosinophil chemotaxis and CD11b expression, both DP2-mediated responses. Conversely, 15(R)-PGD2 has been reported to have only a weak effect on DP1 receptor-mediated adenylyl cyclase activity in human platelets. Furthermore, cross-desensitization experiments have confirmed that 15(R)-methyl-PGD2 acts through the DP2 receptor.
DP2 Receptor Signaling Pathway
The DP2 receptor is a G protein-coupled receptor that primarily couples to the Gαi subunit. Upon agonist binding, such as with 15(R)-PGD2, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ-subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This signaling pathway is central to the pro-inflammatory functions of the DP2 receptor, including cell migration and activation of immune cells like eosinophils and basophils.
Experimental Protocols
To validate the selectivity of 15(R)-PGD2, several key in vitro assays are employed. Below are detailed methodologies for these experiments.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Objective: To compare the binding affinity of 15(R)-PGD2 to DP1 and DP2 receptors.
Materials:
-
Cell membranes prepared from cells expressing either human DP1 or DP2 receptors.
-
Radioligand: [3H]-PGD2.
-
Non-labeled ligands: 15(R)-PGD2, PGD2, and selective DP1 and DP2 agonists/antagonists.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate cell membranes (20-50 µg protein) with a fixed concentration of [3H]-PGD2 (e.g., 2-5 nM).
-
Add increasing concentrations of the unlabeled competitor ligand (15(R)-PGD2 or other compounds) ranging from 10^-11 to 10^-5 M.
-
Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled PGD2.
-
Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay
This functional assay measures the ability of a compound to induce directed migration of eosinophils, a key DP2-mediated response.
Objective: To determine the potency (EC50) of 15(R)-PGD2 in inducing eosinophil chemotaxis.
Materials:
-
Isolated human eosinophils.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell assay plates with 5 µm pore size).
-
Assay medium: e.g., RPMI 1640 with 0.5% BSA.
-
15(R)-PGD2 and other test compounds.
Protocol:
-
Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation and immunomagnetic negative selection).
-
Resuspend the purified eosinophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add different concentrations of 15(R)-PGD2 or control compounds to the lower wells of the chemotaxis chamber.
-
Place the eosinophil suspension in the upper wells.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
After incubation, count the number of cells that have migrated to the lower chamber using a microscope or a cell counter.
-
Plot the number of migrated cells against the agonist concentration to determine the EC50 value.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation.
Objective: To confirm that 15(R)-PGD2 activates the DP2 receptor leading to an increase in intracellular calcium.
Materials:
-
Cells expressing the DP2 receptor (e.g., CHO-K1/DP2/Gα15 stable cell line).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
15(R)-PGD2 and other test compounds.
-
Fluorescence plate reader.
Protocol:
-
Seed the DP2-expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add different concentrations of 15(R)-PGD2 or control compounds to the wells.
-
Immediately measure the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
cAMP Measurement Assay
This assay quantifies the level of intracellular cyclic AMP, which is modulated by the activation of Gs or Gi-coupled receptors.
Objective: To demonstrate that 15(R)-PGD2 does not significantly activate the DP1 receptor (Gs-coupled, increases cAMP) but inhibits adenylyl cyclase via the DP2 receptor (Gi-coupled, decreases cAMP).
Materials:
-
Cells expressing either the DP1 receptor (e.g., human platelets or recombinant cell lines) or the DP2 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used to measure inhibition).
-
15(R)-PGD2 and other test compounds.
-
cAMP assay kit (e.g., ELISA, HTRF, or chemiluminescent-based).
Protocol for DP1 Activation (cAMP Increase):
-
Incubate DP1-expressing cells with various concentrations of 15(R)-PGD2 or a known DP1 agonist (e.g., BW245C).
-
After a defined incubation period (e.g., 10-15 minutes), lyse the cells.
-
Measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
Protocol for DP2 Activation (cAMP Inhibition):
-
Pre-treat DP2-expressing cells with various concentrations of 15(R)-PGD2.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
After incubation, lyse the cells and measure the cAMP levels.
-
A decrease in forskolin-stimulated cAMP levels indicates activation of the Gi-coupled DP2 receptor.
A Comparative Analysis of 15(R)-Prostaglandin D2 and Its Methylated Analogs in Cellular Signaling
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of 15(R)-Prostaglandin D2 (15(R)-PGD2) and its methylated analogs. This document outlines their biochemical properties, receptor binding affinities, and functional effects, supported by experimental data and detailed methodologies.
Prostaglandin (B15479496) D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation. It exerts its effects through two distinct G-protein-coupled receptors: the DP1 receptor, which is coupled to adenylyl cyclase and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which is coupled to Gαi and leads to a decrease in cAMP and an increase in intracellular calcium, promoting cell migration and activation.[1][2] The stereochemistry at the C15 position of the prostaglandin molecule significantly influences its biological activity, and synthetic analogs with altered stereochemistry or methylation have been developed to probe the function of PGD2 receptors and as potential therapeutic agents. This guide focuses on the comparative analysis of 15(R)-PGD2 and its methylated counterparts.
Quantitative Comparison of Receptor Binding and Functional Potency
The following tables summarize the key quantitative data on the binding affinity and functional potency of 15(R)-PGD2 and its methylated analogs at the DP1 and DP2 receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| PGD2 | DP1 | 80 ± 5 | [3] |
| PGD2 | DP2 (CRTH2) | 2.4 ± 0.2 | [4] |
| 15(R)-PGD2 | DP2 (CRTH2) | Potent Agonist | [1] |
| 15(S)-15 methyl-PGD2 | DP2 (CRTH2) | ~200 | [4] |
| Compound | Assay | Potency (EC50, nM) | Reference |
| PGD2 | Eosinophil Chemotaxis | 10 | [5] |
| 15(R)-methyl-PGD2 | Eosinophil CD11b Expression | 1.4 | [6] |
| 15(R)-methyl-PGD2 | Eosinophil Actin Polymerization | 3.8 | [6] |
| 15(R)-methyl-PGD2 | Eosinophil Chemotaxis | 1.7 | [3][5] |
| 15(S)-methyl-PGD2 | Eosinophil Chemotaxis | 128 | [5] |
| 15(R)-PGD2 | Eosinophil Migration | Similar to PGD2 | [1] |
| 15(R)-PGD2 | Basophil CD11b Expression | Similar to PGD2 | [1] |
Key Findings from Comparative Data
The data clearly indicate that the stereochemistry at the C15 position is a critical determinant of activity at the DP2 receptor.
-
15(R)-methyl-PGD2 is the most potent DP2 receptor agonist identified to date, being approximately 5 times more potent than the natural ligand PGD2 in functional assays such as eosinophil chemotaxis.[5] Its high potency and selectivity make it a valuable tool for studying the physiological roles of the DP2 receptor in inflammatory diseases.[5]
-
15(R)-PGD2 , the isoprostane, is also a potent and selective DP2 agonist with a potency similar to that of PGD2 in eliciting DP2-mediated responses in human eosinophils and basophils.[1] In contrast, it has only weak effects on the DP1 receptor.[1]
-
15(S)-methyl-PGD2 , which has the natural 'S' configuration at the C15 position, is approximately 75 times less potent than its 15(R) counterpart at the DP2 receptor.[1][5]
Signaling Pathways of PGD2 and its Analogs
PGD2 and its analogs primarily signal through the DP1 and DP2 receptors, leading to distinct downstream cellular responses. The following diagram illustrates these pathways.
Caption: Signaling pathways of PGD2 and its analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of 15(R)-PGD2 and its analogs.
Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with DP1 or DP2).
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add the cell membrane preparation.
-
Add a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [3H]PGD2).
-
Add varying concentrations of the unlabeled test compound (e.g., 15(R)-methyl-PGD2).
-
Incubate at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Eosinophil Chemotaxis Assay
This assay measures the ability of a compound to induce the directed migration of eosinophils.
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation and negative selection with magnetic beads.
-
-
Chemotaxis Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Add the test compound at various concentrations to the lower wells.
-
Add the isolated eosinophils to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 1-2 hours).
-
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the compound that elicits a half-maximal chemotactic response.
-
Experimental Workflow for Prostaglandin Analysis
The general workflow for the quantitative analysis of prostaglandins (B1171923) and their analogs in biological samples typically involves extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General workflow for prostaglandin analysis.
Conclusion
The comparative study of 15(R)-PGD2 and its methylated analogs reveals the critical role of the C15 stereochemistry in determining their activity at the DP2 receptor. 15(R)-methyl-PGD2 stands out as a highly potent and selective DP2 agonist, making it an invaluable pharmacological tool for investigating the role of this receptor in allergic and inflammatory diseases. The provided data and experimental protocols offer a solid foundation for researchers in the field to further explore the therapeutic potential of modulating the PGD2 signaling pathway.
References
- 1. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rep.bioscientifica.com [rep.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Unraveling the Receptor Selectivity of 15(R)-Prostaglandin D2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 15(R)-Prostaglandin D2 (15(R)-PGD2) with other prostanoid receptors. Prostaglandin (B15479496) D2 (PGD2) and its stereoisomers are critical lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, allergy, and sleep regulation. Their effects are mediated through specific G protein-coupled receptors (GPCRs), broadly classified as DP, EP, FP, IP, and TP receptors.[1][2] Understanding the selectivity profile of PGD2 analogs like 15(R)-PGD2 is paramount for the development of targeted therapeutics with improved efficacy and reduced off-target effects.
Comparative Analysis of Receptor Binding and Functional Activity
The interaction of 15(R)-PGD2 and its parent compound, PGD2, with various prostanoid receptors has been investigated through radioligand binding and functional assays. The following table summarizes the available quantitative data, highlighting the binding affinities (Ki, Kd, IC50) and functional potencies (EC50) of these ligands. It is important to note that while data for the DP1 and DP2 (CRTH2) receptors are more readily available for PGD2 analogs, comprehensive screening of 15(R)-PGD2 across all prostanoid receptor subtypes is limited in the current literature.
| Receptor | Ligand | Binding Affinity (nM) | Functional Potency (EC50, nM) | Functional Assay Type |
| DP1 | PGD2 | Ki: 80 ± 5 | - | cAMP Elevation |
| 15(R)-methyl-PGD2 | - | >10,000 | cAMP Elevation | |
| DP2 (CRTH2) | PGD2 | Ki: 2.4 - 61 | 10 | Eosinophil Chemotaxis |
| 15(R)-methyl-PGD2 | - | 1.7 | Eosinophil Chemotaxis | |
| 15(S)-methyl-PGD2 | - | 128 | Eosinophil Chemotaxis | |
| EP1 | PGD2 | Low Affinity | - | Calcium Mobilization |
| EP2 | PGD2 | Low Affinity | - | cAMP Elevation |
| EP3 | PGD2 | Low Affinity | - | cAMP Inhibition |
| EP4 | PGD2 | Low Affinity | - | cAMP Elevation |
| FP | PGD2 | Ki > 1000 | - | Calcium Mobilization |
| IP | PGD2 | Ki > 1000 | - | cAMP Elevation |
| TP | PGD2 | Ki > 1000 | - | Calcium Mobilization |
Signaling Pathways and Experimental Workflows
To elucidate the functional consequences of ligand binding, it is essential to understand the downstream signaling pathways of the activated receptors. The following diagrams illustrate the canonical signaling cascades for the DP1 and DP2 receptors, which are the primary targets of PGD2 and its analogs, as well as a typical experimental workflow for assessing receptor cross-reactivity.
Caption: Signaling pathways of DP1 and DP2 (CRTH2) receptors upon activation by 15(R)-PGD2.
Caption: A generalized experimental workflow for assessing the cross-reactivity of a ligand.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine the receptor binding and functional activity of prostanoid ligands.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., 15(R)-PGD2) for a specific prostanoid receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the prostanoid receptor of interest (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a high-affinity radioligand for the specific receptor (e.g., [3H]PGD2 for DP receptors), and varying concentrations of the unlabeled test compound (15(R)-PGD2).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of a known, unlabeled agonist or antagonist for the receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This protocol describes a method to assess the functional activity of a compound on Gs or Gi-coupled prostanoid receptors by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
1. Cell Culture and Plating:
-
Culture cells expressing the prostanoid receptor of interest in a suitable medium.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
2. Compound Treatment:
-
Wash the cells with a serum-free medium or a suitable assay buffer.
-
For Gs-coupled receptors (e.g., DP1, EP2, EP4, IP), add varying concentrations of the test compound (15(R)-PGD2) to the cells.
-
For Gi-coupled receptors (e.g., DP2, EP3), pre-treat the cells with an adenylyl cyclase activator like forskolin, and then add varying concentrations of the test compound.
-
Include appropriate controls, such as a known agonist for the receptor and a vehicle control.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes).
3. Cell Lysis and cAMP Detection:
-
Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay, according to the manufacturer's instructions.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the test compound.
-
Calculate the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (the maximum effect of the compound).
Functional Assay: Intracellular Calcium Mobilization
This protocol is suitable for determining the functional activity of compounds on Gq-coupled prostanoid receptors (e.g., EP1, FP, TP) by measuring changes in intracellular calcium concentrations.
1. Cell Culture and Dye Loading:
-
Plate cells expressing the Gq-coupled prostanoid receptor in a black-walled, clear-bottom 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess dye.
2. Compound Addition and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the test compound (15(R)-PGD2) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
3. Data Analysis:
-
For each well, determine the peak fluorescence response after compound addition and subtract the baseline fluorescence.
-
Plot the change in fluorescence as a function of the log concentration of the test compound.
-
Calculate the EC50 value and the Emax for the calcium mobilization response.
References
- 1. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 15(R)-PGD2 and Ramatroban in Profile
A detailed analysis of 15(R)-Prostaglandin D2 (15(R)-PGD2) and Ramatroban reveals two distinct molecules interacting with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key player in allergic inflammation. While 15(R)-PGD2 is a potent agonist, driving pro-inflammatory responses, Ramatroban acts as a dual antagonist, blocking the action of native ligands at both the CRTH2 and Thromboxane (B8750289) A2 (TP) receptors. This guide provides a comprehensive, data-driven comparison for researchers and drug development professionals.
Mechanism of Action and Signaling Pathways
15(R)-PGD2 is a stereoisomer of the naturally occurring prostaglandin (B15479496) D2 (PGD2) and functions as a highly potent and selective agonist for the CRTH2 receptor.[1] The CRTH2 receptor, also known as DP2, is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gαi). This activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium mobilization, ultimately promoting the chemotaxis and activation of key inflammatory cells such as eosinophils, basophils, and Th2 lymphocytes.[2][3]
Ramatroban , on the other hand, is a competitive antagonist at both the CRTH2 and the Thromboxane A2 (TP) receptors.[4][5] By binding to these receptors, it prevents their activation by endogenous ligands like PGD2 and thromboxane A2, respectively. Its action at the CRTH2 receptor directly counteracts the pro-inflammatory effects mediated by PGD2. The antagonism of the TP receptor contributes to its therapeutic profile by inhibiting platelet aggregation and vasoconstriction, effects mediated by thromboxane A2.[6]
Signaling Pathway of 15(R)-PGD2 via CRTH2 Receptor
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to the Biological Activities of 15(R)-PGD2 and 15-deoxy-Δ12,14-PGJ2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two key prostaglandin (B15479496) D2 (PGD2) analogs: 15(R)-PGD2 and the PGD2 metabolite, 15-deoxy-Δ¹²,¹⁴-PGJ2 (15d-PGJ2). While both are related to PGD2, they exhibit distinct mechanisms of action and biological effects, which are critical for their application in research and potential therapeutic development.
Overview and Mechanism of Action
15(R)-Prostaglandin D2 (15(R)-PGD2) is a synthetic stereoisomer of PGD2. Its primary and most potent activity is as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The DP2 receptor is a G-protein coupled receptor that, upon activation, typically leads to pro-inflammatory responses, including the activation and chemotaxis of immune cells such as eosinophils, basophils, and T helper 2 (Th2) lymphocytes.[1][2] Notably, 15(R)-PGD2 displays significantly lower activity at the DP1 receptor, which often mediates anti-inflammatory effects.[2] Its stability and potent, selective agonism at the DP2 receptor make it a valuable tool for studying the physiological roles of this receptor in inflammatory diseases like asthma and allergic rhinitis.[1][3]
15-deoxy-Δ¹²,¹⁴-Prostaglandin J2 (15d-PGJ2) is a terminal dehydration product of PGD2.[4][5] Unlike the receptor-specific action of 15(R)-PGD2, 15d-PGJ2 is a multi-target molecule with a complex and sometimes paradoxical range of biological activities. Its mechanisms can be broadly categorized into three types:
-
Receptor-Dependent (DP2): Similar to PGD2, 15d-PGJ2 can bind to and activate the DP2 receptor, thereby exerting pro-inflammatory effects such as eosinophil activation.[4][6]
-
Receptor-Dependent (PPARγ): 15d-PGJ2 is one of the most potent endogenous ligands for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor and transcription factor.[7][8] Activation of PPARγ is central to many of 15d-PGJ2's potent anti-inflammatory, anti-proliferative, and pro-apoptotic effects.[8][9][10]
-
Receptor-Independent (Covalent Modification): 15d-PGJ2 possesses a reactive α,β-unsaturated ketone in its cyclopentenone ring.[7][11] This electrophilic center allows it to form covalent adducts with nucleophilic cysteine residues on key cellular proteins, thereby modulating their function independently of any receptor.[7][11] This mechanism is crucial for its PPARγ-independent inhibition of the pro-inflammatory NF-κB signaling pathway and the proteasome.[7][11]
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the receptor activity and functional potency of 15(R)-PGD2 and 15d-PGJ2.
| Parameter | 15(R)-PGD2 | 15-deoxy-Δ¹²,¹⁴-PGJ2 | Reference(s) |
| Primary Target(s) | DP2 (CRTH2) Receptor | PPARγ, NF-κB Pathway, Proteasome, DP2 Receptor | [1][2][7][8][11] |
| DP1 Receptor Activity | Very weak agonist | No significant activity | [2][6] |
| DP2 Receptor Activity | Potent agonist | Potent agonist | [1][2][6] |
| PPARγ Receptor Activity | Not reported | Potent agonist | [7][8][10] |
Table 1. Receptor and Target Specificity.
| Biological Effect | Cell Type | Compound | Potency (EC₅₀ / IC₅₀) | Reference(s) |
| Eosinophil Chemotaxis | Human Eosinophils | 15(R)-methyl-PGD2* | EC₅₀: 1.7 nM | [1] |
| PGD₂ | EC₅₀: 10 nM | [1] | ||
| Eosinophil Activation (CD11b Expression) | Human Eosinophils | 15(R)-PGD2 | Potency similar to PGD₂ | [2] |
| 15d-PGJ2 | EC₅₀: ~10 nM | [6] | ||
| Inhibition of NF-κB | Macrophages, HeLa cells | 15d-PGJ2 | Potent inhibition (PPARγ-dependent and -independent) | [7][12] |
| Proteasome Inhibition | Human Endothelial Cells | 15d-PGJ2 | 36% inhibition at 5 µM | [11] |
| Induction of Apoptosis | Transformed T-cells | 15d-PGJ2 | Potent induction | [10] |
| Osteosarcoma Cells | 15d-PGJ2 | Significant cytotoxicity at 20 µM | [5] |
Table 2. Comparative Potency in Functional Assays. *Note: 15(R)-methyl-PGD2 is a closely related analog, and its data is used to illustrate the high potency of 15(R) configuration compounds at the DP2 receptor.
Visualization of Signaling Pathways
The diagrams below illustrate the distinct signaling pathways activated by each compound.
Caption: Signaling pathway for 15(R)-PGD2 via the DP2 receptor.
Caption: Multi-faceted signaling pathways of 15-deoxy-Δ¹²,¹⁴-PGJ2.
Experimental Protocols
4.1. Eosinophil Chemotaxis Assay (for DP2 Agonism)
This protocol is used to assess the ability of a compound to induce migration of eosinophils, a key function mediated by the DP2 receptor.
-
Isolation of Eosinophils: Isolate human eosinophils from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with magnetic beads to achieve high purity.
-
Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (typically 5 µm pore size) separating the upper and lower wells.
-
Loading: Add various concentrations of the test compounds (15(R)-PGD2, 15d-PGJ2) or a control buffer to the lower wells.
-
Cell Seeding: Place a suspension of purified eosinophils (e.g., 1x10⁶ cells/mL) in the upper wells.
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ humidified atmosphere for 60-90 minutes.
-
Quantification: After incubation, remove the filter. Scrape non-migrated cells from the top surface. Stain the filter with a histological stain (e.g., Diff-Quik) and count the number of cells that have migrated to the underside of the filter using light microscopy. Data are typically expressed as the number of migrated cells per high-power field or as a chemotactic index.
4.2. NF-κB Reporter Assay (for Anti-Inflammatory Activity)
This assay measures the ability of 15d-PGJ2 to inhibit the transcriptional activity of NF-κB.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa cells) in appropriate media. Co-transfect the cells with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase or β-galactosidase) for normalization.
-
Pre-treatment: After 24 hours, pre-treat the transfected cells with various concentrations of 15d-PGJ2 or a vehicle control for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) or Lipopolysaccharide (LPS, 1 µg/mL).
-
Incubation: Incubate the cells for an additional 6-8 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure the activity of both the primary reporter (luciferase) and the normalization reporter using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the NF-κB-driven luciferase activity to the control reporter activity. Results are expressed as relative light units or fold inhibition compared to the stimulated control.
4.3. Cell Viability (MTT) Assay (for Anti-Cancer Activity)
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., osteosarcoma or lung cancer cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 15d-PGJ2 or a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.
Caption: Experimental workflow for a Cell Viability (MTT) Assay.
Conclusion
-
15(R)-PGD2 is a highly selective and potent DP2 receptor agonist . Its activity is almost exclusively pro-inflammatory, making it an excellent research tool for dissecting DP2-mediated pathways in allergy and inflammation.
-
15-deoxy-Δ¹²,¹⁴-PGJ2 is a multi-functional signaling molecule . It can elicit pro-inflammatory responses via the DP2 receptor but is more widely recognized for its potent anti-inflammatory and anti-cancer activities. These effects are mediated through a combination of PPARγ activation and direct, covalent modification of key proteins in the NF-κB and proteasome pathways.
This distinction is critical for experimental design and interpretation. While 15(R)-PGD2 is ideal for studying specific receptor pharmacology, 15d-PGJ2 serves as a model for complex lipid mediators that bridge inflammatory signaling and cellular processes like apoptosis and proliferation.
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 15R-PGD2: a potential DP2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-deoxy-Δ12,14-PGJ2 promotes inflammation and apoptosis in cardiomyocytes via the DP2/MAPK/TNFα axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15d-PGJ2 is a new hope for controlling tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
In Vitro Validation of 15(R)-Prostaglandin D2 as a Research Tool: A Comparative Guide
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a diverse range of physiological and pathological processes, particularly in inflammation and allergic responses. It exerts its effects through two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While DP1 activation is often linked to anti-inflammatory effects, DP2 activation is predominantly pro-inflammatory, mediating the migration and activation of key immune cells like T helper type 2 (Th2) cells, eosinophils, and basophils.
Dissecting the specific roles of the DP2 receptor has been a significant goal for researchers in immunology and drug development. This requires pharmacological tools that can selectively activate DP2 without engaging the DP1 receptor. 15(R)-Prostaglandin D2, an isoprostane with the unnatural R-configuration at the carbon-15 (B1200482) hydroxyl group, has emerged as a potent and selective DP2 receptor agonist. This guide provides an objective comparison of 15(R)-PGD2 with other relevant compounds, supported by experimental data and detailed protocols to facilitate its validation and use in an in vitro setting.
Comparative Analysis of PGD2 Analogs and Related Compounds
The utility of 15(R)-PGD2 as a research tool is best understood by comparing its activity profile against the endogenous ligand (PGD2) and other synthetic analogs. 15(R)-PGD2 demonstrates potent and selective agonism at the DP2 receptor, with activity comparable to the natural ligand, PGD2, but with significantly reduced activity at the DP1 receptor. This selectivity is crucial for isolating DP2-mediated cellular responses. In contrast, its stereoisomer, 15(S)-PGD2, is substantially less active. The methylated analog, 15(R)-methyl-PGD2, exhibits even greater potency at the DP2 receptor.
Table 1: In Vitro Potency and Selectivity of PGD2 Receptor Ligands
| Compound | Primary Target(s) | Potency (EC50/Ki) | Key In Vitro Effect | Reference |
|---|---|---|---|---|
| This compound | DP2 Agonist | Potency similar to PGD2 for DP2 | Induces eosinophil/basophil CD11b expression and migration. | |
| Prostaglandin D2 (PGD2) | DP1 & DP2 Agonist | DP2: ~10 nM (Eosinophil Chemotaxis) | Activates both DP1 and DP2 pathways. | |
| 15(R)-methyl-PGD2 | Potent DP2 Agonist | EC50: 1.7 nM (Eosinophil Chemotaxis) | ~5x more potent than PGD2 at DP2; highly selective. | |
| 15(S)-methyl-PGD2 | Weak DP2 Agonist | EC50: 128 nM (Eosinophil Chemotaxis) | ~75x less potent than 15(R)-methyl-PGD2. | |
| 15-deoxy-Δ12,14-PGJ2 | DP2 & PPARγ Agonist | Ki: 50 nM (mouse DP2) | Activates eosinophils; also a PPARγ ligand. | |
| BW245C | Selective DP1 Agonist | Ki: 25 nM | Elevates cAMP; used to study DP1-specific effects. |
| CAY10471 | Selective DP2 Antagonist | - | Blocks DP2-mediated effects for validation. | |
Table 2: Functional Comparison of DP1 and DP2 Receptor Activation
| Feature | DP1 Receptor | DP2 (CRTH2) Receptor |
|---|---|---|
| G Protein Coupling | Gs | Gi/o |
| Second Messenger | ↑ cAMP | ↓ cAMP, ↑ Intracellular Ca2+ |
| Primary Cell Types | Platelets, Dendritic Cells | Eosinophils, Basophils, Th2 Cells, ILC2s |
| Key Inflammatory Role | Generally Anti-inflammatory, Vasodilation | Pro-inflammatory, Chemotaxis, Cytokine Release |
| Selective Agonist | BW245C | 15(R)-PGD2, 15(R)-methyl-PGD2 |
| Selective Antagonist | BWA868C | Fevipiprant, CAY10471 |
Signaling Pathways and Experimental Workflows
To effectively use 15(R)-PGD2, it is essential to understand its place within the broader PGD2 signaling cascade and the typical experimental procedures for its validation.
A Comparative Analysis of Downstream Signaling: 15(R)-PGD2 and Other Prostaglandin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling pathways activated by 15(R)-prostaglandin D2 (15(R)-PGD2) and other key prostaglandin (B15479496) agonists. The information presented is supported by experimental data to aid researchers in selecting the appropriate agonists for their studies and to provide a deeper understanding of their differential effects.
Introduction to Prostaglandin D2 Signaling
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Its biological effects are primarily mediated through two G protein-coupled receptors: the DP1 receptor (DP) and the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] These two receptors often trigger opposing downstream signaling cascades, making the study of selective agonists crucial for dissecting their individual roles.[1]
This guide focuses on 15(R)-PGD2, a potent and selective agonist for the DP2 receptor, and compares its signaling profile to that of the endogenous ligand PGD2 and other well-characterized prostaglandin agonists.
Comparative Agonist Activity at DP1 and DP2 Receptors
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various prostaglandin agonists at the DP1 and DP2 receptors. This data highlights the selectivity and potency of each compound.
Table 1: Agonist Binding Affinity (Ki, nM) at DP1 and DP2 Receptors
| Agonist | DP1 (Ki, nM) | DP2/CRTH2 (Ki, nM) | Selectivity |
| PGD2 | ~21-80 | ~2.4 | DP2 selective |
| 15(R)-PGD2 | Weak/Inactive | Potent (specific values not widely reported, but highly selective) | Highly DP2 selective |
| BW245C | ~25 | >1000 | Highly DP1 selective |
| DK-PGD2 | >30,000 | ~160 | Highly DP2 selective |
| Δ12-PGJ2 | >1000 | ~6.8 | Highly DP2 selective |
| Δ12-PGD2 | >1000 | ~7.63 | Highly DP2 selective |
Table 2: Agonist Functional Potency (EC50, nM) at DP1 and DP2 Receptors
| Agonist | DP1 (cAMP accumulation) EC50, nM | DP2/CRTH2 (Eosinophil Chemotaxis) EC50, nM |
| PGD2 | ~101 | ~10 |
| 15(R)-methyl-PGD2 | Inactive | ~1.7 |
| BW245C | ~59 | Inactive |
| DK-PGD2 | Inactive | Potent (specific values vary) |
| Δ12-PGD2 | Inactive | Potent (specific values vary) |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][3][4][5]
Downstream Signaling Pathways
The differential activation of DP1 and DP2 receptors by various agonists leads to distinct downstream signaling events.
DP1 Receptor Signaling
The DP1 receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Agonist binding to DP1 leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses that are often associated with anti-inflammatory effects and vasodilation.[1][4][6] The synthetic agonist BW245C is a highly selective tool for studying DP1-mediated signaling.[4][6]
DP2/CRTH2 Receptor Signaling
In contrast to DP1, the DP2 receptor is coupled to the Gi alpha subunit.[1] Agonists like 15(R)-PGD2, PGD2, and its metabolites bind to DP2, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1] Furthermore, the Gβγ subunits dissociated from the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] This increase in intracellular calcium is a key signal for pro-inflammatory responses, such as the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[5][7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
cAMP Accumulation Assay (for DP1 and DP2)
This assay measures the intracellular levels of cyclic AMP, a key second messenger in both DP1 and DP2 signaling pathways.
Principle: This is a competitive immunoassay. Cellular cAMP competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The amount of tracer bound is inversely proportional to the amount of cAMP in the sample.
Protocol Outline:
-
Cell Culture: Plate cells expressing the receptor of interest (DP1 or DP2) in a 96-well plate and culture overnight.
-
Agonist Stimulation:
-
For DP1 (Gs-coupled): Incubate cells with various concentrations of the test agonist (e.g., BW245C, PGD2) for a specified time (e.g., 30 minutes) at 37°C.
-
For DP2 (Gi-coupled): Pre-treat cells with forskolin (B1673556) (an adenylyl cyclase activator) to elevate basal cAMP levels. Then, incubate with the test agonist (e.g., 15(R)-PGD2, PGD2) to measure the inhibition of forskolin-stimulated cAMP production.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Add the detection reagents, including the labeled cAMP tracer and the anti-cAMP antibody.
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the samples based on the standard curve and plot dose-response curves to determine EC50 values.
Intracellular Calcium Mobilization Assay (for DP2)
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq/i-coupled receptors like DP2.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon agonist-induced release of intracellular calcium, the dye binds to Ca2+ and emits a fluorescent signal that can be detected in real-time.
Protocol Outline:
-
Cell Culture: Seed cells expressing the DP2 receptor in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage. Incubate for approximately 1 hour at 37°C.
-
Agonist Addition: Place the plate in a fluorescence plate reader. Add various concentrations of the test agonist (e.g., 15(R)-PGD2, PGD2) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot a dose-response curve to calculate the EC50 value.
Immune Cell Chemotaxis Assay
This assay measures the ability of an agonist to induce the migration of immune cells, a key function of DP2 activation.
Principle: A transwell system is used, where immune cells (e.g., eosinophils, Th2 cells) are placed in the upper chamber and the test agonist is in the lower chamber. The migration of cells through the porous membrane towards the chemoattractant is quantified.
Protocol Outline:
-
Cell Isolation: Isolate the immune cells of interest from whole blood or cell culture.
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add the test agonist at various concentrations to the lower chamber.
-
Cell Seeding: Add the isolated immune cells to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a few hours to allow for cell migration.
-
Quantification of Migration:
-
Remove the transwell inserts.
-
Count the number of migrated cells in the lower chamber using a cell counter or by staining the cells and measuring the absorbance/fluorescence.
-
-
Data Analysis: Plot the number of migrated cells against the agonist concentration to determine the chemotactic index and EC50.
Conclusion
The choice of prostaglandin agonist is critical for accurately dissecting the distinct roles of the DP1 and DP2 receptors. 15(R)-PGD2 stands out as a highly potent and selective agonist for the DP2 receptor, making it an invaluable tool for studying the pro-inflammatory and chemotactic responses mediated by this pathway. In contrast, BW245C is the preferred agonist for investigating the cAMP-dependent, often anti-inflammatory, effects of DP1 activation. The endogenous ligand, PGD2, activates both receptors, and its metabolites show a preference for the DP2 receptor. A thorough understanding of the downstream signaling and the use of appropriate experimental assays, as detailed in this guide, are essential for advancing research in areas where prostaglandin signaling plays a pivotal role.
References
- 1. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 7. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 15(R)-Prostaglandin D2 Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 15(R)-Prostaglandin D2 (15(R)-PGD2) analogs, focusing on their structure-activity relationships (SAR). Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation. It exerts its effects through two main G protein-coupled receptors: the DP1 receptor, which is coupled to adenylyl cyclase, and the DP2 receptor (also known as CRTH2), which mediates pro-inflammatory responses such as the activation and migration of eosinophils, basophils, and Th2 cells. The development of selective agonists and antagonists for these receptors is of significant therapeutic interest. This guide summarizes the biological activities of key 15(R)-PGD2 analogs, provides detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.
Structure-Activity Relationship and Performance Data
The stereochemistry at the C-15 position of the prostaglandin scaffold plays a pivotal role in determining the activity and selectivity of PGD2 analogs towards the DP1 and DP2 receptors. While the natural 15(S) configuration is generally preferred for DP1 receptor activity, analogs with the unnatural 15(R) configuration have emerged as potent and selective agonists of the DP2 receptor. This section provides a comparative summary of the biological activities of key 15(R)-PGD2 analogs and related compounds.
| Compound | Modification | DP1 Receptor Activity | DP2 Receptor Activity (Agonism) | DP2 Receptor Activity (Antagonism) | Reference |
| PGD2 | Endogenous Ligand | Agonist | Agonist | - | |
| 15(R)-PGD2 | Epimer of PGD2 | Weak Agonist | Potent Agonist | - | |
| 15(R)-methyl-PGD2 | Methyl group at C-15 | Very Weak Agonist (EC50 >10 µM for cAMP increase in platelets) | Potent Agonist (EC50 values of 1.4 nM for CD11b expression, 3.8 nM for actin polymerization, and 1.7 nM for chemotaxis in eosinophils) | - | |
| 15(S)-methyl-PGD2 | Methyl group at C-15 | More active than 15(R)-methyl-PGD2 on platelets | ~75-fold less potent than 15(R)-methyl-PGD2 | - | |
| 17-phenyl-18,19,20-trinor-PGD2 | Phenyl group on ω-chain | Not specified | Agonist (less potent than PGD2) | - | |
| 16,16-dimethyl-PGD2 | Gem-dimethyl at C-16 | Not specified | Agonist (less potent than PGD2) | - | |
| 11-deoxy-11-methylene PGD2 | Methylene group at C-11 | Little to no agonist activity | Little to no agonist activity | Antagonist (IC50 ≈ 2 µM) | |
| PGK2 | Oxo group at C-9 | Little to no agonist activity | Little to no agonist activity | - |
Signaling Pathways
The differential effects of 15(R)-PGD2 analogs are rooted in their selective activation of distinct signaling cascades downstream of the DP1 and DP2 receptors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of 15(R)-PGD2 analogs.
Radioligand Binding Assay for DP1 and DP2 Receptors
This protocol is adapted for determining the binding affinity (Ki) of test compounds for the DP1 and DP2 receptors.
Materials:
-
Cell Membranes: Membranes from cells expressing recombinant human DP1 or DP2 receptors.
-
Radioligand: [³H]-PGD2.
-
Non-specific Ligand: Unlabeled PGD2 (10 µM).
-
Test Compounds: 15(R)-PGD2 analogs at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-PGD2 (at a concentration near its Kd), and varying concentrations of the test compound or unlabeled PGD2 for non-specific binding. The total reaction volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
DP1 Functional Assay: cAMP Measurement in Human Platelets
This assay measures the ability of PGD2 analogs to stimulate cAMP production via the DP1 receptor, which is endogenously expressed on human platelets.
Materials:
-
Washed Human Platelets.
-
Test Compounds: 15(R)-PGD2 analogs at various concentrations.
-
Positive Control: PGD2 or a selective DP1 agonist (e.g., BW245C).
-
Phosphodiesterase Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Assay Kit (e.g., ELISA or HTRF).
Procedure:
-
Platelet Preparation: Isolate platelets from fresh human blood by centrifugation and wash them to remove plasma components. Resuspend the washed platelets in a suitable buffer.
-
Incubation with Inhibitor: Pre-incubate the platelets with a phosphodiesterase inhibitor for 10-15 minutes at 37°C.
-
Stimulation: Add the test compounds or controls to the platelet suspension and incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Lysis: Terminate the reaction by adding lysis buffer.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves and calculate the EC50 values for each compound.
DP2 Functional Assay: Intracellular Calcium Mobilization in Eosinophils
This protocol measures the ability of PGD2 analogs to induce an increase in intracellular calcium via the DP2 receptor in human eosinophils.
Materials:
-
Purified Human Eosinophils.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Test Compounds: 15(R)-PGD2 analogs at various concentrations.
-
Positive Control: PGD2 or a selective DP2 agonist.
-
Assay Buffer: e.g., Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence Plate Reader with automated injection capabilities.
Procedure:
-
Eosinophil Isolation: Purify eosinophils from the peripheral blood of healthy donors.
-
Dye Loading: Incubate the purified eosinophils with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Assay: Aliquot the cell suspension into a 96-well plate. Measure the baseline fluorescence using a fluorescence plate reader.
-
Stimulation and Measurement: Inject the test compounds or controls into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Determine the peak fluorescence response and calculate EC50 values from the dose-response curves.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of novel 15(R)-PGD2 analogs.
A Comparative Guide to DP2 Receptor Ligands: 15(R)-PGD2 versus CAY10471
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the agonist 15(R)-PGD2 and the antagonist CAY10471 in the study of the DP2 receptor, supported by experimental data and detailed protocols.
The Prostaglandin (B15479496) D2 (PGD2) receptor 2, also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), is a G protein-coupled receptor that plays a pivotal role in allergic inflammation. Its activation by PGD2 mediates pro-inflammatory responses, including the migration and activation of eosinophils, basophils, and Th2 lymphocytes. Consequently, the DP2 receptor has emerged as a significant therapeutic target for allergic conditions such as asthma and allergic rhinitis. This guide provides a comparative overview of two key chemical tools used in the investigation of the DP2 receptor: the potent agonist 15(R)-PGD2 and the selective antagonist CAY10471.
Performance Comparison: 15(R)-PGD2 (Agonist) vs. CAY10471 (Antagonist)
While direct comparative studies evaluating 15(R)-PGD2 and CAY10471 under identical experimental conditions are limited, this section synthesizes available data to provide a comprehensive overview of their respective potencies and selectivities in DP2 receptor studies.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of 15(R)-PGD2 and CAY10471 from various studies. It is important to note that variations in experimental conditions, such as cell lines and assay formats, may contribute to differences in reported values.
Table 1: Agonist Activity of 15(R)-PGD2 at the DP2 Receptor
| Parameter | Species | Cell Type/System | Value (nM) | Reference |
| EC50 (Eosinophil Chemotaxis) | Human | Eosinophils | 1.7 | [1] |
| EC50 (CD11b Expression) | Human | Eosinophils | Potent (exact value not specified) | [1] |
| EC50 (Actin Polymerization) | Human | Eosinophils | Potent (exact value not specified) | [1] |
Table 2: Antagonist Activity of CAY10471 at the DP2 Receptor
| Parameter | Species | Cell Type/System | Value (nM) | Reference |
| Ki (Binding Affinity) | Human | Recombinant | 0.6 | [2] |
| IC50 (cAMP Inhibition) | Human | Recombinant | 1.2 | [3] |
| Ki (Binding Affinity) | Human | Not specified | log pKi = 8.96 | [3] |
Table 3: Receptor Selectivity of CAY10471
| Receptor | Ki (nM) | Reference |
| DP2 (CRTH2) | 0.6 | [2] |
| DP1 | 1200 | [2] |
| TP | >10,000 | [2] |
Signaling Pathways and Experimental Workflows
To understand the context of these compounds' activities, it is crucial to visualize the DP2 receptor signaling cascade and the experimental workflows used to characterize them.
DP2 Receptor Signaling Pathway
Activation of the DP2 receptor by an agonist like 15(R)-PGD2 initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the mobilization of intracellular calcium. These signaling events ultimately result in pro-inflammatory cellular responses such as chemotaxis and degranulation. CAY10471 acts by blocking the binding of agonists to the DP2 receptor, thereby inhibiting these downstream effects.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of ligands for their receptors. The following diagram illustrates a typical workflow for a competition binding assay to determine the Ki of an unlabeled compound like CAY10471.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of DP2 receptor ligands.
Radioligand Binding Assay
This protocol is adapted from methodologies described for DP2 receptor binding studies.[4][5][6][7]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., CAY10471) for the DP2 receptor.
Materials:
-
Membrane preparations from cells expressing the human DP2 receptor.
-
Radiolabeled ligand (e.g., [³H]-PGD2).
-
Unlabeled test compound (e.g., CAY10471).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the binding buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol is based on general principles of fluorescence-based calcium mobilization assays for GPCRs.[8][9][10][11][12]
Objective: To measure the ability of an agonist (e.g., 15(R)-PGD2) to induce intracellular calcium release or the ability of an antagonist (e.g., CAY10471) to block this effect.
Materials:
-
DP2-expressing cells (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (agonist and/or antagonist).
-
Fluorescence plate reader with an integrated fluidic dispenser.
Procedure:
-
Cell Plating: Seed the DP2-expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in the assay buffer for a specified time (e.g., 1 hour) at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the agonist and/or antagonist in the assay buffer.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
For antagonist testing, add the antagonist to the wells and incubate for a short period.
-
Measure the baseline fluorescence.
-
Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, determine the EC50 value from the concentration-response curve. For antagonists, determine the IC50 value by measuring the inhibition of the agonist-induced response.
Chemotaxis Assay
This protocol outlines a common method for assessing the chemotactic response of immune cells to DP2 receptor activation.[13]
Objective: To evaluate the ability of an agonist (e.g., 15(R)-PGD2) to induce the migration of DP2-expressing cells (e.g., eosinophils).
Materials:
-
Isolated human eosinophils or a DP2-expressing cell line.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell plate).
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
Test agonist (e.g., 15(R)-PGD2).
-
Cell viability/counting reagent.
Procedure:
-
Chamber Setup: Place the assay medium containing different concentrations of the agonist in the lower wells of the chemotaxis chamber.
-
Cell Addition: Place the cell suspension in the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 1-3 hours).
-
Cell Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a microscope or by using a viability assay that generates a luminescent or fluorescent signal proportional to the number of cells.
-
Data Analysis: Plot the number of migrated cells against the agonist concentration and determine the EC50 value.
Conclusion
15(R)-PGD2 and CAY10471 are indispensable tools for the investigation of DP2 receptor pharmacology. 15(R)-PGD2 stands out as a potent and selective agonist, crucial for elucidating the downstream consequences of DP2 receptor activation. Conversely, CAY10471 is a highly potent and selective antagonist, making it an excellent probe for blocking DP2 receptor function and a valuable lead compound in the development of therapeutics for allergic diseases. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further unraveling the role of the DP2 receptor in health and disease.
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-inflammatory Effects of 15(R)-Prostaglandin D2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-inflammatory effects of 15(R)-Prostaglandin D2 (15(R)-PGD2) against other relevant inflammatory mediators. The information presented is supported by experimental data to validate its role in inflammatory responses, particularly in the context of allergic inflammation.
Executive Summary
This compound is a stereoisomer of the naturally occurring Prostaglandin (B15479496) D2 (PGD2). Experimental evidence strongly indicates that 15(R)-PGD2 exerts potent pro-inflammatory effects primarily through its selective and high-affinity agonism of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This receptor is a key player in orchestrating allergic inflammatory responses. In contrast, the DP1 receptor, another PGD2 receptor, is often associated with anti-inflammatory or pro-resolution pathways. This guide will delve into the experimental data that substantiates the pro-inflammatory actions of 15(R)-PGD2, comparing its potency and effects with native PGD2 and other inflammatory agents.
Comparative Analysis of Pro-inflammatory Activity
The pro-inflammatory potential of 15(R)-PGD2 is most evident in its ability to activate and recruit key effector cells of allergic inflammation, such as eosinophils, basophils, and T helper 2 (Th2) lymphocytes.
Eosinophil Activation and Chemotaxis
Eosinophils are critical players in allergic diseases, and their recruitment to inflammatory sites is a hallmark of these conditions. 15(R)-methyl-PGD2, a stable analog of 15(R)-PGD2, has been shown to be a highly potent eosinophil chemoattractant and activator, surpassing the activity of the endogenous ligand PGD2.[1]
| Compound | EC50 for Chemotaxis (nM) | EC50 for CD11b Expression (nM) | Reference |
| 15(R)-methyl-PGD2 | 1.7 | 1.4 | --INVALID-LINK-- |
| Prostaglandin D2 (PGD2) | 10 | ~5-10 | --INVALID-LINK-- |
| 15(S)-methyl-PGD2 | 128 | >100 | --INVALID-LINK-- |
Table 1: Comparative potency of PGD2 analogs on human eosinophil chemotaxis and activation (CD11b expression). Data is presented as the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency.
Th2 Lymphocyte and Basophil Activation
The activation of Th2 cells and basophils by 15(R)-PGD2 leads to the release of pro-inflammatory cytokines and mediators, further amplifying the allergic cascade. PGD2, acting through the DP2 receptor, preferentially induces the production of key Th2 cytokines—Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13)—from human Th2 cells.[2] Similarly, PGD2 and its mimetics enhance degranulation and upregulate the expression of the activation marker CD11b on human basophils via the DP2 receptor.
Signaling Pathways of this compound
The pro-inflammatory effects of 15(R)-PGD2 are mediated through the DP2 receptor, a G-protein coupled receptor (GPCR). Activation of the DP2 receptor by 15(R)-PGD2 initiates a signaling cascade that culminates in various cellular responses contributing to inflammation.
Activation of the DP2 receptor by 15(R)-PGD2 leads to the activation of a pertussis toxin-sensitive Gi/o protein.[3] This initiates downstream signaling cascades, including the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in chemotaxis and degranulation. The activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, can lead to the activation of transcription factors that drive the expression of pro-inflammatory genes, including those for cytokines.
In Vivo Evidence of Pro-inflammatory Effects
Animal models of allergic inflammation provide in vivo validation of the pro-inflammatory role of DP2 receptor activation. In mouse models of allergic asthma, administration of a selective DP2 agonist exacerbates airway inflammation, characterized by increased recruitment of eosinophils to the lungs.[4] Conversely, treatment with a DP2 antagonist can ameliorate these inflammatory responses. These studies underscore the significance of the PGD2/DP2 axis in driving allergic inflammation in a whole-organism context.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Eosinophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the migration of eosinophils towards a chemoattractant.
Materials:
-
Purified human eosinophils
-
RPMI 1640 medium with 1% FBS and 10 mM HEPES
-
96-well chemotaxis plate (e.g., Corning Transwell® with 5.0 µm pore size polycarbonate membrane)
-
15(R)-methyl-PGD2 and other chemoattractants
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Resuspend purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell plate.
-
In the lower chamber, add 100 µL of assay medium containing various concentrations of 15(R)-methyl-PGD2 or other chemoattractants (e.g., PGD2, LTB4). Use assay medium alone as a negative control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 to 3 hours.
-
After incubation, carefully remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer by acquiring events for a fixed time (e.g., 30 seconds) at a high flow rate.
-
Calculate the chemotactic index by dividing the number of cells that migrated in response to the chemoattractant by the number of cells that migrated in response to the medium alone.
Measurement of Cytokine Release from Th2 Cells
This protocol describes the measurement of IL-4, IL-5, and IL-13 release from human Th2 cells upon stimulation.
Materials:
-
Human Th2 cell line or primary human Th2 cells
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
15(R)-methyl-PGD2 and other stimuli
-
ELISA kits for human IL-4, IL-5, and IL-13
-
96-well cell culture plates
-
Centrifuge
Procedure:
-
Seed Th2 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 200 µL of culture medium.
-
Stimulate the cells with various concentrations of 15(R)-methyl-PGD2 or other agonists for 8 to 24 hours at 37°C in a humidified 5% CO2 incubator. Use medium alone as a negative control.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Generate a standard curve for each cytokine and calculate the concentration in the samples.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to receptor activation.
Materials:
-
Purified human eosinophils or other target cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
15(R)-methyl-PGD2 and other agonists
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Resuspend cells in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., 2 µM Fura-2 AM) by incubating for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS and transfer them to a black-walled, clear-bottom 96-well plate.
-
Measure the baseline fluorescence using a fluorometric plate reader (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm; for Fluo-4, excitation at 488 nm, emission at 520 nm).
-
Add 15(R)-methyl-PGD2 or other agonists at various concentrations and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for Fura-2) is proportional to the change in intracellular calcium concentration.
Conclusion
The experimental data presented in this guide strongly supports the role of this compound as a potent pro-inflammatory mediator. Its selective agonism of the DP2 receptor on key immune cells, such as eosinophils and Th2 lymphocytes, triggers a cascade of events that are central to the pathophysiology of allergic diseases. This makes the PGD2/DP2 signaling axis a critical area of interest for researchers and a promising target for the development of novel anti-inflammatory therapeutics. The provided experimental protocols offer a foundation for further investigation into the pro-inflammatory effects of 15(R)-PGD2 and the evaluation of potential therapeutic interventions.
References
- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the prostaglandin D2 receptor DP2/CRTH2 increases allergic inflammation in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic versus Endogenous 15(R)-Prostaglandin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and endogenous 15(R)-Prostaglandin D2 (15(R)-PGD2), focusing on their biological activity, receptor binding, and stability. Experimental data and detailed methodologies are presented to support an objective evaluation of their performance and utility in research and drug development.
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. It exerts its effects through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gαs and increases intracellular cAMP, and the DP2 receptor (also known as CRTH2), which couples to Gαi and mediates pro-inflammatory responses such as chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[1][2] The stereoisomer this compound has garnered significant interest as a potent and selective agonist for the DP2 receptor. This guide compares the synthetic version of 15(R)-PGD2 with its endogenously produced counterpart, providing researchers with the necessary information to select the appropriate tool for their studies.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the receptor binding affinity and biological activity of synthetic 15(R)-PGD2 and endogenous PGD2.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Ki) | Source |
| Endogenous PGD2 | DP1 | 80 ± 5 nM | [3] |
| Endogenous PGD2 | DP2 | 2.4 ± 0.2 nM | [4] |
| Synthetic 15(R)-methyl-PGD2 | DP1 | Virtually no activity | [3] |
| Synthetic 15(R)-PGD2 | DP2 | Potent agonist (specific Ki not available in cited literature) | [5][6] |
Table 2: Biological Activity - Eosinophil Chemotaxis
| Compound | EC50 (nM) | Source |
| Endogenous PGD2 | 10 | [7] |
| Synthetic 15(R)-methyl-PGD2 | 1.7 | [7] |
Table 3: Biological Activity - Eosinophil Activation (CD11b Expression and Actin Polymerization)
| Compound | Relative Potency | EC50 (CD11b expression) | EC50 (Actin polymerization) | Source |
| Endogenous PGD2 | - | ~7 nM | ~19 nM | [8] |
| Synthetic 15(R)-methyl-PGD2 | ~5 times more potent than PGD2 | 1.4 nM | 3.8 nM | [7][8] |
Table 4: Stability
| Compound | Condition | Half-life/Stability | Source |
| Endogenous PGD2 | In plasma | Apparent half-life of ~30 minutes | [9] |
| Synthetic 15(R)-PGD2 | Solution in methyl acetate (B1210297) at -20°C | ≥ 2 years | [5] |
Signaling Pathways
The signaling pathways of PGD2 are mediated by the DP1 and DP2 receptors, which trigger distinct downstream effects.
Caption: PGD2 signaling through DP1 and DP2 receptors.
Experimental Workflows
A typical experimental workflow to compare the activity of synthetic and endogenous 15(R)-PGD2 involves receptor binding and functional assays.
Caption: Experimental workflow for comparing prostaglandin analogs.
Experimental Protocols
Radioligand Binding Assay (for DP2 Receptor)
This protocol is adapted from studies characterizing PGD2 receptor binding.[10]
Objective: To determine the binding affinity (Ki) of synthetic and endogenous 15(R)-PGD2 for the DP2 receptor.
Materials:
-
HEK293 cell membranes expressing the human DP2 receptor.
-
[³H]PGD2 (Radioligand).
-
Unlabeled PGD2 and synthetic 15(R)-PGD2.
-
Binding Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of the unlabeled ligands (PGD2 and synthetic 15(R)-PGD2).
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the unlabeled ligand dilution, and 50 µL of [³H]PGD2 (final concentration ~0.4 nM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing ~20-30 µg of protein).
-
Incubate for 90 minutes at room temperature with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of unlabeled PGD2.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol is a standard method for assessing the chemotactic activity of PGD2 analogs.[11][12][13]
Objective: To measure and compare the chemotactic potency (EC50) of synthetic and endogenous 15(R)-PGD2 on human eosinophils.
Materials:
-
Human eosinophils, freshly isolated from peripheral blood.
-
RPMI 1640 medium with 10 mM HEPES and 0.5% BSA.
-
PGD2 and synthetic 15(R)-PGD2.
-
Modified Boyden chamber with a 5-µm pore size polycarbonate filter.
Procedure:
-
Prepare serial dilutions of the chemoattractants (PGD2 and synthetic 15(R)-PGD2) in RPMI medium.
-
Add 25 µL of the chemoattractant dilutions to the lower wells of the Boyden chamber.
-
Resuspend the isolated eosinophils in RPMI medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 50 µL of the eosinophil suspension to the upper wells of the chamber, separated from the lower wells by the filter.
-
Incubate the chamber for 1 hour at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the filter.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Plot the number of migrated cells against the concentration of the chemoattractant to determine the EC50 value.
Conclusion
The available data strongly indicate that synthetic 15(R)-methyl-PGD2 is a more potent and selective agonist for the DP2 receptor compared to endogenous PGD2. Its enhanced potency in inducing eosinophil chemotaxis and activation, coupled with its greater stability, makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of the DP2 receptor in inflammatory and allergic diseases. For researchers investigating the specific functions of the DP2 receptor, synthetic 15(R)-PGD2 offers a more targeted approach with potentially more reproducible results due to its stability. However, when studying the integrated physiological effects of the PGD2 system, which involve both DP1 and DP2 receptor activation, endogenous PGD2 remains the ligand of choice. The detailed experimental protocols provided in this guide offer a starting point for researchers to design and execute experiments to further explore the comparative biology of these important lipid mediators.
References
- 1. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 15(R)-Prostaglandin D2: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like 15(R)-Prostaglandin D2 is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety standards and minimizing environmental impact.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE). This includes gloves, protective clothing, and eye protection. All work should be conducted in a well-ventilated area to prevent the inhalation of aerosols or vapors. Direct contact with skin and eyes must be avoided; in case of accidental contact, the affected area should be rinsed immediately with water.[1]
Prostaglandin (B15479496) D2 and its analogs are potent biologically active compounds. The toxicological properties of many, including this compound, may not be fully evaluated.[2] Therefore, treating them as hazardous materials is a prudent safety measure. The Safety Data Sheet (SDS) for Prostaglandin D2 indicates that it may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.[2][3]
Step-by-Step Disposal Protocol
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and local or regional waste management authorities for specific guidelines on chemical and pharmaceutical waste disposal.[4]
-
Prepare for Disposal:
-
Wear appropriate PPE as mentioned above.
-
Conduct the disposal procedure in a designated and well-ventilated area, such as a chemical fume hood.
-
-
Small Quantities (Residual amounts in containers):
-
Decontaminate empty containers. Observe all label safeguards until containers are thoroughly cleaned and destroyed.[4]
-
Rinse the container multiple times with a suitable solvent (e.g., ethanol (B145695) or a solvent recommended by the supplier).
-
Collect the solvent rinsate in a designated, properly labeled hazardous waste container.
-
-
Bulk Quantities or Unused Solutions:
-
Do not dispose of this compound, or solutions containing it, down the drain.
-
Transfer the material into a compatible, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), concentration, and any solvents used.
-
If the compound is in a solid form, it should be placed in a sealed container for disposal.[4]
-
-
Final Disposal:
-
The primary recommended disposal method for prostaglandin waste is incineration in a licensed facility, often after being mixed with a suitable combustible material.[4]
-
Alternatively, burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes may be an option, as determined by local regulations.[4]
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a certified chemical waste disposal contractor.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and properties of Prostaglandin D2 analogs. It is important to note that specific data for this compound may be limited, and data for the parent compound or other analogs is provided for guidance.
| Parameter | Value | Compound | Source |
| Solubility in DMF | >100 mg/ml | 15(R)-15-methyl PGD₂ | [5] |
| Solubility in DMSO | >50 mg/ml | 15(R)-15-methyl PGD₂ | [5] |
| Solubility in Ethanol | >75 mg/ml | 15(R)-15-methyl PGD₂ | [5] |
| Solubility in PBS (pH 7.2) | >5 mg/ml | 15(R)-15-methyl PGD₂ | [5] |
| Storage Temperature | -20°C or below | Prostaglandin Analogs | [1] |
| Aqueous Solution Stability | Use within one day | Prostaglandin Analogs | [1] |
Experimental Workflow and Logical Relationships
To ensure clarity and procedural accuracy, the following diagrams illustrate the recommended workflows for handling and disposing of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
This comprehensive guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures, in conjunction with institutional and local guidelines, is paramount for ensuring a safe laboratory environment.
References
Personal protective equipment for handling 15(R)-Prostaglandin D2
This guide provides crucial safety and logistical information for the handling of 15(R)-Prostaglandin D2, designed for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and maintaining the integrity of your experiments.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are potent biologically active lipids. The primary hazards include irritation to the skin, eyes, and respiratory tract.[1] Some prostaglandins (B1171923) may have adverse effects on reproductive health.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy-grade gloves meeting ASTM D6978 standards. The outer glove should be worn over the gown cuff.[3][4] |
| Eye Protection | Safety Goggles | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][5] |
| Body Protection | Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4][5] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended, especially when handling the powdered form or when adequate ventilation is not available.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk and prevent contamination.
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential exposure.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., dedicated spatulas, weighing paper), and waste disposal containers are readily available.
-
Review SDS: Always review the Safety Data Sheet (SDS) for the specific batch of this compound before use.[6]
2. Donning PPE:
-
Follow a strict donning sequence to ensure complete protection. A recommended sequence is gown, inner gloves, mask, goggles/face shield, and then outer gloves (over the gown cuffs).
3. Handling the Compound:
-
Weighing: If working with a solid form, handle it carefully to avoid generating dust. Use a dedicated, calibrated microbalance within a ventilated enclosure.
-
Solution Preparation: this compound is often supplied as a solution in an organic solvent.[6] Work in a fume hood to avoid inhaling vapors. Use appropriate chemical-resistant tips for pipetting.
-
Avoid Contact: Exercise extreme caution to prevent contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
4. Post-Handling and Decontamination:
-
Clean-Up: Decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol) followed by a detergent solution.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The general order is outer gloves, gown, face shield/goggles, mask, and finally inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be considered hazardous waste.
-
Waste Containers: Collect all contaminated solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers.
-
Disposal Route: Dispose of hazardous waste through your institution's designated chemical waste disposal program. Do not mix with general laboratory waste.
Caption: Logical workflow for handling this compound.
References
- 1. hmdb.ca [hmdb.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
